4-(Diethylamino)-2-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(diethylamino)-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12-7-6-11(9-14)10(3)8-12/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZRCYBAYWJVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059041 | |
| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-14-8 | |
| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diethylamino)-2-methylbenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-(diethylamino)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diethylamino)-o-tolualdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DIETHYLAMINO)-2-METHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK91WUM2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Diethylamino)-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Diethylamino)-2-methylbenzaldehyde, also known by synonyms such as 2-Methyl-4-(diethylamino)benzaldehyde and p-(Diethylamino)-2-tolualdehyde, is an aromatic aldehyde with significant applications in organic synthesis and biomedical research.[1] Its unique structure, featuring a benzaldehyde core substituted with a diethylamino group at the para position and a methyl group at the ortho position, imparts distinct chemical reactivity and biological activity. This compound serves as a crucial intermediate in the synthesis of various dyes and fluorescent probes.[2][3] Notably, it is recognized as a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, a key area of interest in cancer stem cell research and drug development.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and insights into its biological relevance.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.
General and Physical Properties
| Property | Value | Reference |
| Appearance | Yellow to brown liquid or solid | [1] |
| Molecular Formula | C₁₂H₁₇NO | [5][6] |
| Molecular Weight | 191.27 g/mol | [5][6] |
| CAS Number | 92-14-8 | [5] |
| Melting Point | Not available | |
| Boiling Point | 175-181 °C at 4 mmHg | |
| Density | 1.015 g/cm³ (predicted) | |
| Flash Point | 119.7 °C |
Solubility
| Solvent | Solubility | Reference |
| Water | Limited solubility | [1] |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
| Organic Solvents | Generally soluble | [1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. While a complete set of experimentally-derived and fully-assigned spectra for this specific molecule is not publicly available, data from closely related analogs and general spectroscopic principles for this class of compounds are presented below.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the diethylamino group, and the methyl group. Based on the structure and data from similar compounds, the following peak assignments can be predicted:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.5 - 7.7 | Doublet | 1H | Aromatic proton ortho to the aldehyde |
| ~6.5 - 6.7 | Doublet | 1H | Aromatic proton meta to the aldehyde |
| ~6.4 - 6.6 | Singlet | 1H | Aromatic proton ortho to the diethylamino group |
| ~3.4 | Quartet | 4H | Methylene protons of the diethylamino group (-N(CH₂CH₃)₂) |
| ~2.5 | Singlet | 3H | Methyl group protons (-CH₃) |
| ~1.2 | Triplet | 6H | Methyl protons of the diethylamino group (-N(CH₂CH₃)₂) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for this compound are as follows:
| Chemical Shift (ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon (C=O) |
| ~152 | Aromatic carbon attached to the diethylamino group |
| ~140 | Aromatic carbon attached to the methyl group |
| ~132 | Aromatic carbon ortho to the aldehyde group |
| ~125 | Aromatic carbon meta to the aldehyde group |
| ~111 | Aromatic carbon ortho to the diethylamino group |
| ~110 | Aromatic carbon meta to the diethylamino group |
| ~44 | Methylene carbons of the diethylamino group (-N(CH₂CH₃)₂) |
| ~20 | Methyl carbon (-CH₃) |
| ~12 | Methyl carbons of the diethylamino group (-N(CH₂CH₃)₂) |
FT-IR Spectroscopy (Predicted)
The infrared spectrum is useful for identifying the key functional groups present in the molecule. The expected characteristic absorption bands for this compound are:
| Wavenumber (cm⁻¹) | Vibration |
| ~2970 - 2850 | C-H stretching (aliphatic) |
| ~2820 and ~2720 | C-H stretching (aldehyde) |
| ~1680 - 1700 | C=O stretching (aromatic aldehyde) |
| ~1600 - 1450 | C=C stretching (aromatic ring) |
| ~1360 | C-N stretching (aromatic amine) |
Mass Spectrometry (Predicted Fragmentation)
In electron ionization mass spectrometry (EI-MS), this compound (m/z = 191.27) is expected to exhibit a molecular ion peak. The fragmentation pattern will likely be dominated by cleavages characteristic of aromatic aldehydes and diethylamino-substituted benzenes.
Predicted Fragmentation Pathway:
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the Vilsmeier-Haack formylation of N,N-diethyl-m-toluidine.
Materials:
-
N,N-Diethyl-m-toluidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
10 N Sodium hydroxide (NaOH) solution
-
Ice
-
Water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of N,N-dimethylformamide in diethyl ether.
-
Slowly add phosphorus oxychloride to the cooled DMF solution with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition of POCl₃ is complete, add N,N-diethyl-m-toluidine dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10 N sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): A general reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 365 nm.
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Biological Activity and Signaling Pathways
The primary and most well-documented biological activity of this compound is its role as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes.
ALDH Inhibition: ALDHs are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids. High ALDH activity is a characteristic feature of certain cancer stem cells and is associated with resistance to chemotherapy. This compound, often referred to as DEAB in this context (though DEAB can also refer to the non-methylated analog), acts as a competitive inhibitor for the aldehyde substrate-binding site of several ALDH isoforms, including ALDH1A1.[4] By inhibiting ALDH, this compound can sensitize cancer cells to cytotoxic agents.
Experimental Workflow: ALDEFLUOR Assay for ALDH Activity
The ALDEFLUOR assay is a widely used method to identify and isolate cells with high ALDH activity. The workflow involves the use of a fluorescent, non-toxic ALDH substrate (BAAA, BODIPY™-aminoacetaldehyde) that freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a negatively charged product (BAA, BODIPY™-aminoacetate), which is retained inside the cell, leading to fluorescence. A parallel sample is treated with an ALDH inhibitor, such as 4-(diethylamino)benzaldehyde, to establish a baseline fluorescence and define the ALDH-positive population.[7][8][9][10][11]
Caption: Workflow for the ALDEFLUOR Assay to Measure ALDH Activity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical compound with established utility in synthetic chemistry and significant potential in the field of drug discovery, particularly as an inhibitor of ALDH enzymes. This technical guide has provided a detailed summary of its chemical properties, spectral characteristics, and relevant experimental protocols to support its application in research and development. Further investigation into its quantitative solubility and detailed spectral analysis will continue to enhance its utility and application in various scientific disciplines.
References
- 1. CAS 92-14-8: this compound [cymitquimica.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H17NO | CID 66695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. stemcell.com [stemcell.com]
- 9. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. stemcell.com [stemcell.com]
An In-depth Technical Guide to 4-(Diethylamino)-2-methylbenzaldehyde (CAS 92-14-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Diethylamino)-2-methylbenzaldehyde (CAS 92-14-8), a versatile aromatic aldehyde with significant applications in chemical synthesis and material science. This document consolidates available data on its physicochemical properties, synthesis, and key applications, with a focus on providing practical information for laboratory and research settings. Detailed experimental protocols, data presented in structured tables, and visualizations of chemical processes are included to facilitate a deeper understanding and practical application of this compound.
Introduction
This compound, also known as 4-(Diethylamino)-o-tolualdehyde, is an organic compound characterized by a benzaldehyde ring substituted with a diethylamino group at the 4-position and a methyl group at the 2-position.[1] This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various organic molecules, particularly dyes and pigments. Its utility extends to the development of fluorescent probes and as a reagent in analytical chemistry. This guide aims to serve as a detailed technical resource for professionals engaged in research and development activities involving this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various experimental setups.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 92-14-8 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | |
| Appearance | Yellowish-green to brown-red liquid | |
| Boiling Point | 322.5 ± 30.0 °C (Predicted) | |
| Density | 1.015 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 119.7 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the aldehyde proton, the ethyl protons of the diethylamino group, and the methyl protons.
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the aldehyde group (typically around 1680-1700 cm⁻¹), C-N stretching of the aromatic amine, and C-H stretching from the aromatic and aliphatic components.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 191.27).
Synthesis
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, N,N-diethyl-3-methylaniline, using a Vilsmeier reagent prepared from a formamide (like N,N-dimethylformamide) and phosphorus oxychloride.
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol is adapted from a known synthetic procedure.
Materials:
-
N,N-Diethyl-3-methylaniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
10 N Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
500 ml four-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Reflux condenser
Procedure:
-
In the 500 ml four-necked flask, combine N,N-dimethylformamide and phosphorus oxychloride in equimolar amounts. The reaction is exothermic, so the flask should be cooled with a water bath and stirred continuously.
-
Once the Vilsmeier reagent has formed and the temperature is below 30°C, add N,N-diethyl-3-methylaniline dropwise from the dropping funnel over approximately one hour, maintaining the temperature below 30°C.
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at the same temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.
-
Neutralize the acidic solution by carefully adding 10 N sodium hydroxide solution until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield this compound.
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: Synthesis workflow diagram.
Applications
This compound is a versatile chemical intermediate with several key applications in research and industry.
Table 2: Applications of this compound
| Application Area | Description |
| Dye & Pigment Synthesis | Serves as a crucial intermediate in the manufacturing of various dyes and pigments, contributing to vibrant colors in textiles and coatings.[3] |
| Organic Synthesis | Utilized as a building block for the synthesis of more complex organic molecules through reactions such as condensation and electrophilic aromatic substitution. |
| Fluorescent Probes | Employed in the creation of fluorescent probes for biological imaging, enabling the visualization of cellular processes. |
| Pharmaceutical Development | Plays a role in the synthesis of compounds targeting specific biological pathways, which is relevant for drug discovery and development.[3] |
| Analytical Chemistry | Used as a reagent in various analytical techniques, such as spectrophotometry, for the detection and quantification of other chemical substances. |
| Material Science | Incorporated into the development of advanced materials, including polymers and coatings, that require specific optical or electronic properties. |
Safety and Handling
Proper safety precautions are essential when handling this compound.
Table 3: Safety and Hazard Information
| Hazard Category | GHS Hazard Statements | Precautionary Statements |
| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Logical Relationship of Applications
The following diagram illustrates the logical relationship between the core structure of this compound and its diverse applications.
Caption: Application relationship diagram.
Conclusion
This compound is a chemical compound of significant interest due to its versatile reactivity and wide range of applications, particularly in the synthesis of dyes and as a building block in organic chemistry. While there is a need for more publicly available experimental spectroscopic data, the existing information on its properties, synthesis, and applications provides a solid foundation for its use in research and development. This guide has aimed to collate and present this information in a clear and accessible format to support the work of scientists and professionals in the field.
References
An In-depth Technical Guide to the Synthesis of 4-(Diethylamino)-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(diethylamino)-2-methylbenzaldehyde, a key intermediate in the production of various dyes and fluorescent probes. This document details the primary synthesis pathway, explores potential alternative routes, and presents relevant chemical data and experimental protocols.
Introduction
This compound, with the CAS number 92-14-8, is an aromatic aldehyde possessing a diethylamino group at the 4-position and a methyl group at the 2-position.[1][2][3] Its molecular formula is C₁₂H₁₇NO, and it has a molecular weight of 191.27 g/mol .[1][2] The electron-donating nature of the diethylamino group makes the aromatic ring highly activated towards electrophilic substitution, facilitating its use in the synthesis of specialized organic molecules. This compound is of significant interest to researchers and professionals in drug development and materials science due to its role as a precursor to dyes and fluorescent probes.
Primary Synthesis Pathway: The Vilsmeier-Haack Reaction
The most common and well-documented method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as N,N-diethyl-m-toluidine, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N,N-diethyl-m-toluidine attacks the carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethyl-m-toluidine
-
Ice-cold water
-
10 N Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, combine N,N-dimethylformamide and phosphorus oxychloride. Cool the mixture with water while stirring, as the reaction is exothermic.
-
While maintaining the temperature below 30°C, add N,N-diethyl-m-toluidine dropwise over approximately one hour.
-
After the addition is complete, continue stirring for an additional two hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a 10 N sodium hydroxide solution.
-
Extract the organic product with diethyl ether.
-
Dry the ether extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the diethyl ether by distillation.
-
Purify the residue by distillation under reduced pressure to obtain the final product.
Quantitative Data
The Vilsmeier-Haack synthesis of this compound is reported to be an efficient method.
| Parameter | Value | Reference |
| Yield | 73% | [6] |
| Purity | ≥95% (NMR) | [7][8][9] |
| Boiling Point | 175-181°C (at 4 mmHg) | [6] |
Potential Alternative Synthesis Pathways
The Duff Reaction
The Duff reaction involves the formylation of an activated aromatic compound using hexamine (hexamethylenetetramine) in the presence of an acid catalyst, typically with a glycerol and boric acid medium, followed by acidic hydrolysis.[10][11][12][13] For N,N-diethyl-m-toluidine, formylation would be expected to occur at the para position to the activating diethylamino group. However, the Duff reaction is often noted for providing low to moderate yields.[10]
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds.[14][15][16][17][18] The reaction typically employs chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[14][15][17] The application of this reaction to N,N-diethyl-m-toluidine would likely be complex and may result in a mixture of products.
The Gattermann-Koch Reaction
The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure, with a catalyst system often comprising aluminum chloride and copper(I) chloride.[19][20][21][22][23] This method is generally suitable for benzene and its alkylated derivatives but is not typically effective for highly activated substrates like amines and phenols.[19][22][23] Therefore, its applicability to N,N-diethyl-m-toluidine is questionable.
Spectroscopic Data (Reference)
While a complete set of verified spectroscopic data for this compound is not available in the reviewed literature, data for analogous compounds can provide an indication of the expected spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl protons (a quartet and a triplet), the aromatic protons, the methyl protons on the ring, and the aldehyde proton (a singlet in the downfield region, typically around 9-10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic carbons of the ethyl groups and the aromatic carbons, including the quaternary carbons and the downfield signal of the carbonyl carbon of the aldehyde group (typically >190 ppm).[24]
-
FTIR: The infrared spectrum should exhibit a characteristic strong absorption band for the C=O stretching of the aldehyde group around 1670-1700 cm⁻¹.[6][25][26] Other significant peaks would include C-H stretching and aromatic C=C stretching bands.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 191, corresponding to the molecular weight of the compound.[27] Fragmentation patterns would likely involve the loss of the ethyl groups and the formyl group.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of various functional molecules, primarily in the fields of dyes and fluorescent probes.
Dye Synthesis
The presence of the electron-donating diethylamino group and the reactive aldehyde functionality makes this compound an excellent building block for chromophores. It can undergo condensation reactions with active methylene compounds or be incorporated into larger conjugated systems to produce dyes with specific color properties.
Fluorescent Probe Synthesis
The intramolecular charge transfer (ICT) characteristics arising from the donor-acceptor nature of the diethylamino and aldehyde groups, respectively, make this scaffold suitable for the design of fluorescent probes. The aldehyde group can be readily modified through condensation reactions with various recognition moieties to create sensors for specific analytes. Upon binding of the analyte, the electronic properties of the fluorophore can be altered, leading to a detectable change in its fluorescence emission.
References
- 1. This compound | C12H17NO | CID 66695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. chemimpex.com [chemimpex.com]
- 9. usbio.net [usbio.net]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 20. scribd.com [scribd.com]
- 21. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 22. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - UK [thermofisher.com]
- 23. byjus.com [byjus.com]
- 24. 4-Dimethylaminobenzaldehyde(100-10-7) 13C NMR [m.chemicalbook.com]
- 25. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 26. 4-Dimethylamino-o-tolualdehyde [webbook.nist.gov]
- 27. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]
Spectroscopic Profile of 4-(Diethylamino)-2-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Diethylamino)-2-methylbenzaldehyde. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents expected spectroscopic values based on the analysis of analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: DEAB, 4-(Diethylamino)-o-tolualdehyde
-
CAS Number: 92-14-8
-
Molecular Formula: C₁₂H₁₇NO
-
Molecular Weight: 191.27 g/mol
-
Chemical Structure:
/ C---C / \ / C C---C | | | CH₃ N(CH₂CH₃)₂
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of substituents on the benzaldehyde scaffold.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.6 - 7.8 | Doublet | 1H | Aromatic proton (H-6) |
| ~6.5 - 6.7 | Doublet | 1H | Aromatic proton (H-5) |
| ~6.4 - 6.6 | Singlet | 1H | Aromatic proton (H-3) |
| ~3.4 | Quartet | 4H | Methylene protons (-N-CH₂ -CH₃) |
| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |
| ~1.2 | Triplet | 6H | Methyl protons (-N-CH₂-CH₃ ) |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl (C=O) |
| ~153 | Aromatic carbon (C-4, attached to N) |
| ~142 | Aromatic carbon (C-2, attached to CH₃) |
| ~133 | Aromatic carbon (C-6) |
| ~125 | Aromatic carbon (C-1, attached to CHO) |
| ~110 | Aromatic carbon (C-5) |
| ~108 | Aromatic carbon (C-3) |
| ~44 | Methylene carbons (-N-CH₂ -CH₃) |
| ~20 | Methyl carbon (-CH₃) |
| ~13 | Methyl carbons (-N-CH₂-CH₃ ) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Medium-Strong | C-H stretch (aliphatic) |
| ~2870, ~2770 | Medium | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (aromatic aldehyde) |
| ~1600, ~1520 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1360 | Medium | C-N stretch (aromatic amine) |
| ~1200 | Medium | C-N stretch |
| ~820 | Strong | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 191 | High | [M]⁺ (Molecular ion) |
| 190 | Moderate | [M-H]⁺ |
| 176 | High | [M-CH₃]⁺ |
| 162 | Moderate | [M-C₂H₅]⁺ |
| 134 | Moderate | [M-C₂H₅N(CH₃)]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic aldehydes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (to set the 0 ppm mark).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer's frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
-
-
Data Acquisition (¹H NMR):
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse angle.
-
Set the acquisition time to 2-4 seconds.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
For ¹H NMR, integrate the signals to determine the relative ratios of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
-
-
Ionization (Electron Ionization - EI):
-
The sample is vaporized in the ion source.
-
A beam of high-energy electrons (typically 70 eV) is passed through the gaseous sample.
-
Collisions between the electrons and the sample molecules lead to the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and causing fragmentation.
-
-
Mass Analysis:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
An ion detector records the abundance of each ion at a specific m/z value.
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.
-
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This diagram outlines the process from sample preparation through to the application of various spectroscopic techniques and the final structural elucidation based on the combined data.
Concluding Remarks
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound, alongside detailed protocols for experimental verification. While experimentally derived data for this specific molecule is not widely available in public repositories, the information presented here, based on sound spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers. The provided workflows and protocols are intended to empower scientists in the fields of chemical synthesis, drug discovery, and materials science to confidently characterize this and similar compounds.
An In-depth Technical Guide to 4-(Diethylamino)-2-methylbenzaldehyde Derivatives and Analogs as Aldehyde Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(diethylamino)-2-methylbenzaldehyde and its derivatives and analogs, with a particular focus on their role as inhibitors of aldehyde dehydrogenase (ALDH) enzymes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, oncology, and drug development.
Introduction
This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] Its derivatives have garnered significant attention in medicinal chemistry, particularly as modulators of biological pathways. A notable analog, 4-(diethylamino)benzaldehyde (DEAB), is widely recognized as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms.[3][4] The ALDH superfamily of enzymes plays a critical role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes.[2] Certain ALDH isoforms, such as ALDH1A1 and ALDH1A3, are overexpressed in various cancers and are considered markers for cancer stem cells (CSCs), contributing to drug resistance and tumor recurrence.[5][6] This has positioned ALDH as a promising therapeutic target, and the development of potent and selective ALDH inhibitors is an active area of research.
This guide delves into the synthesis, biological activity, and experimental protocols related to this compound derivatives and analogs, with a primary focus on their inhibitory effects on ALDH.
Chemical Synthesis
The synthesis of this compound and its analogs typically involves nucleophilic aromatic substitution or other standard organic reactions.
Synthesis of this compound
A common method for the synthesis of the core molecule, this compound, involves the Vilsmeier-Haack reaction.
Experimental Protocol:
-
Materials: N,N-diethyl-m-toluidine, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), diethyl ether, ice.
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add N,N-dimethylformamide (1.0 eq) and phosphorus oxychloride (1.0 eq).
-
Cool the mixture with water while stirring to manage the exothermic reaction.
-
While maintaining the temperature below 30°C, add N,N-diethyl-m-toluidine (1.0 eq) dropwise over approximately one hour.
-
Continue stirring for an additional 2 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with 10 N sodium hydroxide.
-
Extract the organic product with diethyl ether.
-
Dry the ether extract and distill off the solvent.
-
Purify the residue by vacuum distillation to obtain this compound.
-
General Synthesis of Analogs
Analogs of 4-(diethylamino)benzaldehyde can be synthesized through nucleophilic substitution reactions. A general procedure is outlined below, based on the work of Rüngeler et al. (2022).[5]
Experimental Protocol for Aliphatic and Aromatic Amine Substitution:
-
Materials: Starting aldehyde (e.g., 4-fluorobenzaldehyde), appropriate amine (aliphatic or aromatic), potassium carbonate (K2CO3), N,N-dimethylformamide (DMF), ethyl acetate, water, magnesium sulfate (MgSO4).
-
Procedure:
-
To a stirred solution of the starting aldehyde (1 equivalent) in DMF (10 mL), add the corresponding amine (6.0 equivalents) and K2CO3 (2.0 equivalents).
-
Stir the reaction mixture at a temperature between 25°C and 100°C for a duration ranging from hours to days, monitoring the reaction progress.
-
After completion, cool the reaction to room temperature.
-
Reduce the volume of DMF by evaporation under vacuum.
-
Add water (30 mL) to the mixture and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic fractions, wash with water, and dry over MgSO4.
-
Purify the crude product by column chromatography.
-
Biological Activity and Data
Derivatives of 4-(diethylamino)benzaldehyde have been extensively studied for their inhibitory activity against various ALDH isoforms. The following tables summarize the quantitative data from a study by Rüngeler et al. (2022), which investigated a series of 40 DEAB analogs.[1][5]
Inhibitory Activity against ALDH Isoforms
The inhibitory potency of the synthesized analogs was evaluated against ALDH1A1, ALDH1A3, and ALDH3A1. The results, presented as IC50 values, are summarized below.
| Compound | ALDH1A1 IC50 (μM) | ALDH1A3 IC50 (μM) | ALDH3A1 IC50 (μM) |
| DEAB | 0.48 | 10.4 | > 10 |
| 14 | 7.4 | 0.35 | > 10 |
| 15 | > 10 | 0.29 | > 10 |
| 16 | > 10 | 0.26 | > 10 |
| 18 | > 10 | > 10 | 0.85 |
| 19 | > 10 | > 10 | 1.1 |
| 26 | > 10 | 1.15 | > 10 |
Data extracted from Rüngeler et al., Journal of Medicinal Chemistry, 2022.[1][5]
Antiproliferative Activity in Prostate Cancer Cell Lines
The cytotoxic effects of the DEAB analogs were assessed against three prostate cancer cell lines: PC3, DU145, and LNCaP.
| Compound | PC3 IC50 (μM) | DU145 IC50 (μM) | LNCaP IC50 (μM) |
| DEAB | > 200 | > 200 | > 200 |
| 14 | 50-100 | 50-100 | 50-100 |
| 18 | 25-50 | 25-50 | 25-50 |
Data range estimations based on graphical data from Rüngeler et al., Journal of Medicinal Chemistry, 2022.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
ALDH-Mediated Retinoic Acid Signaling Pathway
The aldehyde dehydrogenase family of enzymes, particularly ALDH1A isoforms, are crucial for the synthesis of retinoic acid (RA) from retinal. RA is a key signaling molecule that regulates gene transcription involved in cellular differentiation and proliferation.[6][7]
Caption: ALDH1 inhibition by DEAB analogs blocks retinoic acid synthesis.
General Experimental Workflow for Analog Synthesis and Evaluation
The following diagram illustrates the typical workflow for the synthesis and biological evaluation of 4-(diethylamino)benzaldehyde analogs as ALDH inhibitors.
Caption: Workflow for synthesis and evaluation of DEAB analogs.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel therapeutics targeting aldehyde dehydrogenases. The data and protocols presented in this guide highlight the potential of these molecules as potent and selective ALDH inhibitors with significant antiproliferative activity. Further investigation into the structure-activity relationships and optimization of these scaffolds could lead to the discovery of clinical candidates for the treatment of cancers characterized by high ALDH expression. This technical guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [bradscholars.brad.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Inhibitory Profile of 4-(Diethylamino)-2-methylbenzaldehyde on Aldehyde Dehydrogenase Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of 4-(Diethylamino)-2-methylbenzaldehyde (DEAB) on various aldehyde dehydrogenase (ALDH) isoforms. DEAB is widely utilized as a potent, albeit not entirely selective, inhibitor of ALDH enzymes, particularly in the context of cancer stem cell research where it serves as a negative control in the Aldefluor assay.[1][2] This document collates quantitative inhibitory data, details common experimental methodologies, and visualizes relevant workflows and biological pathways to serve as a resource for professionals in drug development and scientific research.
Quantitative Inhibitory Data
The inhibitory potency of DEAB varies significantly across the ALDH superfamily. The following table summarizes the half-maximal inhibitory concentrations (IC50) of DEAB against several key human ALDH isoforms. This data highlights the compound's potent effect on ALDH1A1 and its broader activity spectrum.
| ALDH Isoform | IC50 Value (µM) | Notes |
| ALDH1A1 | 0.057 | Potent inhibition; DEAB also acts as a very slow substrate.[1][3][4] |
| ALDH2 | 0.16 | Irreversible inhibitor.[3][4] |
| ALDH1A2 | 1.2 | Irreversible inhibitor.[3][4] |
| ALDH1B1 | 1.2 | [3][4] |
| ALDH1A3 | 3.0 | [3][4] |
| ALDH5A1 | 13.0 | [3][4] |
| ALDH3A1 | Not an inhibitor | DEAB is an excellent substrate for this isoform.[1][2][5] |
| ALDH1L1 | No inhibition | DEAB is neither a substrate nor an inhibitor.[1][2] |
| ALDH4A1 | No inhibition | DEAB is neither a substrate nor an inhibitor.[1][2] |
| ALDH7A1 | - | Irreversible inhibitor (Ki of 100 µM).[4] |
Table 1: Summary of IC50 values for the inhibition of various human ALDH isoforms by this compound.
Mechanism of Action
DEAB's interaction with ALDH isoforms is multifaceted. For ALDH1A1, it acts as a competitive inhibitor with respect to the aldehyde substrate, with a reported Ki of approximately 10 nM.[1] However, for ALDH1A2 and ALDH2, DEAB functions as a mechanism-based irreversible inhibitor.[1][2] This irreversible inhibition is believed to occur through the formation of a stable, quinoid-like resonance structure following hydride transfer, which is stabilized within the active site of these specific isoforms.[1][2] Conversely, for ALDH3A1, DEAB is not an inhibitor but a highly efficient substrate.[1][2][5] For several other isoforms like ALDH1A3, ALDH1B1, and ALDH5A1, DEAB is turned over so slowly that it effectively acts as an inhibitor in the presence of more rapidly metabolized aldehydes.[1]
Experimental Protocols
The following section details a standard methodology for determining the inhibitory activity of DEAB against ALDH isoforms.
In Vitro ALDH Inhibition Assay (Spectrophotometric)
This protocol is a common method for determining the IC50 of an inhibitor for a specific ALDH isoform.
1. Principle: The enzymatic activity of ALDH is monitored by measuring the rate of reduction of the cofactor NAD⁺ to NADH. The increase in absorbance at 340 nm, characteristic of NADH, is proportional to the enzyme's activity. The inhibition of this activity by DEAB is quantified by measuring the reduction in the rate of NADH formation at various inhibitor concentrations.
2. Materials:
-
Purified, recombinant human ALDH enzyme (e.g., ALDH1A1, ALDH2)
-
This compound (DEAB)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Aldehyde substrate (e.g., propionaldehyde or acetaldehyde)
-
Assay Buffer: 50 mM Sodium BES, pH 7.5
-
Dimethyl sulfoxide (DMSO) for dissolving DEAB
-
UV-Vis Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates or cuvettes
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DEAB in DMSO. Further dilute in assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Prepare stock solutions of NAD⁺ and the aldehyde substrate in the assay buffer.
-
-
Assay Setup:
-
In a microplate well or cuvette, combine the assay buffer, a fixed concentration of the ALDH enzyme (e.g., 100-200 nM), and NAD⁺ (e.g., 200 µM).
-
Add varying concentrations of DEAB (e.g., from 0 to 20 µM) to different wells.[1] Include a control well with no DEAB.
-
Incubate the enzyme-inhibitor-NAD⁺ mixture for a short period (e.g., 2 minutes) at a constant temperature (e.g., 25°C).[1]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH formation) for each DEAB concentration from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.[1]
-
Plot the percentage of ALDH activity (relative to the no-inhibitor control) against the logarithm of the DEAB concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of DEAB that reduces ALDH activity by 50%.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway affected by DEAB.
Caption: Experimental workflow for determining ALDH inhibition by DEAB.
References
- 1. High aldehyde dehydrogenase activity enhances stem cell features in breast cancer cells by activating hypoxia-inducible factor-2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aldehyde dehydrogenase and retinoid signaling induces the expansion of human hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Aldehyde Dehydrogenase Inhibition on Stemness of Endometrial Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Landscape of 4-(Diethylamino)benzaldehyde Analogs: A Technical Guide to a Promising Scaffold
Introduction
4-(Diethylamino)-2-methylbenzaldehyde is an aromatic aldehyde with potential applications in chemical synthesis, particularly as an intermediate for dyes and pharmaceuticals.[1] While comprehensive studies on the direct biological activity of this compound are not extensively available in current literature, its close structural analog, 4-(Diethylamino)benzaldehyde (DEAB), is a compound of significant interest in the scientific community. DEAB is widely recognized as a pan-inhibitor of aldehyde dehydrogenases (ALDHs), a family of enzymes implicated in various physiological and pathological processes, including cancer cell resistance and stem cell differentiation.[2][3][4][5] This technical guide will delve into the biological activities of the 4-(Diethylamino)benzaldehyde scaffold, with a focus on DEAB and its derivatives, to provide a framework for understanding the potential therapeutic applications of this class of molecules. We will explore their mechanism of action, present quantitative data on their inhibitory effects, detail relevant experimental protocols, and discuss their application in the development of fluorescent probes.
Biological Activity of the 4-(Diethylamino)benzaldehyde Scaffold
The primary biological activity associated with the 4-(Diethylamino)benzaldehyde scaffold is the inhibition of aldehyde dehydrogenases (ALDHs).[2][3][4][5] ALDHs are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in cellular detoxification by metabolizing endogenous and exogenous aldehydes.[2] Certain ALDH isoforms are overexpressed in various cancer types and are considered markers for cancer stem cells, contributing to drug resistance and tumor recurrence.[2][3][4][5]
Mechanism of Action: ALDH Inhibition
4-(Diethylamino)benzaldehyde (DEAB) acts as a broad-spectrum, reversible inhibitor of several ALDH isoforms.[2] This inhibitory activity is the basis for its use in the Aldefluor assay, a widely used method to identify and isolate cell populations with high ALDH activity, which are often enriched in cancer stem cells.[2] By inhibiting ALDH, DEAB and its analogs can sensitize cancer cells to conventional chemotherapeutic agents and potentially target the cancer stem cell population. Research has focused on developing derivatives of DEAB with improved potency and selectivity for specific ALDH isoforms, such as ALDH1A3 and ALDH3A1, which are particularly relevant in cancer.[2][3][4][5]
Quantitative Data: Inhibitory and Cytotoxic Effects of DEAB Analogs
Structure-activity relationship (SAR) studies on DEAB analogs have led to the identification of compounds with enhanced potency and selectivity for different ALDH isoforms. The following table summarizes the inhibitory activity (IC₅₀ values) of selected DEAB analogs against ALDH1A3 and ALDH3A1, as well as their cytotoxic effects (IC₅₀ values) against prostate cancer cell lines.
| Compound | ALDH1A3 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) | Prostate Cancer Cell Cytotoxicity IC₅₀ (µM) |
| DEAB | > 200 | > 200 | > 200 |
| Analog 14 | Potent Inhibitor | - | More potent than DEAB |
| Analog 15 | Potent Inhibitor | - | - |
| Analog 16 | 0.26 | - | 10 - 200 |
| Analog 18 | - | Potent Inhibitor | More potent than DEAB |
| Analog 19 | - | Potent Inhibitor | - |
| Data sourced from studies on DEAB analogs against various cancer cell lines.[2][3][4][5] |
Experimental Protocols
ALDH Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds against ALDH isoforms, based on methodologies described in the literature.[2][5]
Materials:
-
Recombinant human ALDH isoforms (e.g., ALDH1A3, ALDH3A1)
-
NAD(P)⁺
-
Aldehyde substrate (e.g., benzaldehyde)
-
Test compounds (e.g., DEAB analogs) dissolved in DMSO
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NAD(P)⁺ solution, and the test compound at various concentrations.
-
Add the ALDH enzyme to each well and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 25°C) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NAD(P)H.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
The percent inhibition for each concentration of the test compound is calculated relative to a DMSO control.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Application in Fluorescent Probe Synthesis
Derivatives of 4-(Diethylamino)benzaldehyde are valuable precursors in the synthesis of fluorescent probes.[6][7][8][9] The diethylamino group acts as an electron-donating group, which is a common feature in many fluorophores. The aldehyde functional group provides a reactive site for conjugation to other molecules, enabling the creation of probes for various biological targets, such as enzymes and metal ions.[7][10] The synthesis often involves a condensation reaction between the aldehyde and an amine-containing molecule to form a Schiff base, which can exhibit changes in fluorescence upon binding to a target.[10]
Safety and Handling
Conclusion
The 4-(Diethylamino)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The well-established activity of DEAB as a pan-inhibitor of ALDHs provides a strong rationale for exploring the biological activities of its derivatives, including this compound. Future research focused on the direct biological evaluation of this compound and the synthesis of novel analogs could uncover potent and selective inhibitors of ALDH or other biologically relevant targets. The synthetic tractability of the benzaldehyde functional group also opens up avenues for its use in creating targeted drug delivery systems and fluorescent probes for diagnostic applications. Further investigation into the specific biological properties of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. CAS 92-14-8: this compound [cymitquimica.com]
- 2. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. carlroth.com [carlroth.com]
The Versatility of 4-(Diethylamino)-2-methylbenzaldehyde as a Precursor for Advanced Fluorescent Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic design of fluorescent probes is a cornerstone of modern chemical biology and drug discovery, enabling the visualization and quantification of critical analytes in complex biological systems. This technical guide focuses on the utility of 4-(diethylamino)-2-methylbenzaldehyde as a versatile precursor for the synthesis of a new generation of fluorescent probes. Its unique electronic and structural characteristics, particularly the electron-donating diethylamino group and the reactive aldehyde functionality, make it an ideal scaffold for developing probes with tailored specificities and photophysical properties. This document provides a comprehensive overview of the synthesis, photophysical characteristics, and applications of fluorescent probes derived from this precursor for the detection of viscosity, pH, and heavy metal ions, supported by detailed experimental protocols and mechanistic insights.
Core Concepts and Design Principles
Fluorescent probes derived from this compound typically operate on the principle of modulating their electronic structure upon interaction with a target analyte. The core structure consists of the 4-(diethylamino)-2-methylphenyl group as the fluorophore, which is then conjugated to a recognition moiety through the aldehyde group, often forming a Schiff base. The fluorescence of the resulting probe is often quenched in its free state and experiences a significant "turn-on" response upon binding to the analyte. This switching mechanism is primarily governed by processes such as Photoinduced Electron Transfer (PET) and Twisted Intramolecular Charge Transfer (TICT).
-
Photoinduced Electron Transfer (PET): In the unbound state, the recognition moiety can donate an electron to the excited fluorophore, quenching its fluorescence through a non-radiative pathway. Upon binding to the analyte, the electron-donating ability of the recognition moiety is suppressed, inhibiting the PET process and restoring fluorescence.
-
Twisted Intramolecular Charge Transfer (TICT): For viscosity-sensitive probes, the diethylamino group can undergo rotational motion in the excited state, leading to a non-fluorescent TICT state, especially in low-viscosity environments. In viscous media, this intramolecular rotation is restricted, forcing the molecule to relax through radiative pathways, resulting in enhanced fluorescence.
Synthesis of Fluorescent Probes
The primary synthetic route to functional fluorescent probes from this compound involves the condensation reaction of its aldehyde group with a primary amine of a recognition moiety to form a Schiff base (imine). This reaction is typically straightforward and can be performed under mild conditions.
General Experimental Protocol for Schiff Base Synthesis
This protocol describes the synthesis of a generic Schiff base fluorescent probe by reacting this compound with an amine-containing recognition group (e.g., a hydrazide or an aniline derivative).
Materials:
-
This compound
-
Amine-containing recognition moiety (e.g., 2-hydrazinobenzothiazole for a metal ion sensor)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
To this solution, add a solution of 1 mmol of the amine-containing recognition moiety in 10 mL of absolute ethanol dropwise with continuous stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure probe.
-
Characterize the synthesized probe using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Applications and Performance Data
Fluorescent probes derived from this compound exhibit significant potential in sensing various analytes. Below are examples of their application, including quantitative data for closely related analogs where direct data for the target precursor is not available.
Viscosity Sensing
Probes based on this scaffold can act as molecular rotors, exhibiting fluorescence that is highly sensitive to the viscosity of their microenvironment. This property is particularly valuable for studying intracellular environments and cellular processes associated with viscosity changes.
Mechanism: The fluorescence intensity of these probes increases with rising viscosity due to the restriction of intramolecular rotation, which suppresses non-radiative decay pathways (TICT mechanism).
Figure 1: Viscosity Sensing Mechanism.
Quantitative Data (for a representative viscosity-sensitive probe):
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~450 nm | General Data |
| Emission Wavelength (λem) | ~500-600 nm | General Data |
| Fluorescence Enhancement | Increases with viscosity |
pH Sensing
Schiff base probes derived from this precursor can exhibit pH-dependent fluorescence due to the protonation and deprotonation of the imine nitrogen and the diethylamino group. This allows for the ratiometric or intensity-based sensing of pH in biological and environmental samples.
Mechanism: Changes in pH alter the electronic properties of the probe, affecting the efficiency of PET and leading to a change in fluorescence intensity or a shift in the emission wavelength.
Figure 2: pH Sensing Mechanism.
Quantitative Data (for a representative pH-sensitive Schiff base probe):
| Parameter | Value | Reference |
| pKa | ~4-7 | General Data |
| Excitation Wavelength (λex) | ~370-420 nm | [1] |
| Emission Wavelength (λem) | ~450-550 nm | [1] |
| Response | Ratiometric or "Turn-on" | [1] |
Heavy Metal Ion Sensing
By incorporating a suitable metal chelating moiety (e.g., hydrazone, thiosemicarbazone), fluorescent probes from this compound can be designed for the selective detection of heavy metal ions like Zn²⁺, Cu²⁺, and Ni²⁺.
Mechanism: The coordination of the metal ion to the chelating group restricts C=N isomerization and inhibits the PET process, leading to a significant enhancement in fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).
Figure 3: Metal Ion Sensing Mechanism.
Quantitative Data (for a Zn²⁺ sensor based on a 4-(diethylamino)salicylaldehyde Schiff base analog):
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 290 nm | [2] |
| Emission Wavelength (λem) | Not Specified | [2] |
| Fluorescence Enhancement | 3-fold | [2] |
| Binding Constant (Ka) | 3.1 x 10⁴ L·mol⁻¹ | [2] |
| Detection Limit (LOD) | 2.6 x 10⁻⁷ mol·L⁻¹ | [2] |
| Stoichiometry (Probe:Zn²⁺) | 1:1 | [2] |
Quantitative Data (for a Ni²⁺ sensor based on a 4-(diethylamino)-2-hydroxybenzylidene isonicotinohydrazide Schiff base analog):
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 415 nm | [3] |
| Emission Wavelength (λem) | 475 nm | [3] |
| Stoichiometry (Probe:Ni²⁺) | 1:1 | [3] |
Experimental Workflow for Cellular Imaging
Fluorescent probes derived from this compound can be employed for live-cell imaging to monitor intracellular analyte concentrations and dynamics.
Figure 4: Live-Cell Imaging Workflow.
Protocol for Live-Cell Imaging of Metal Ions
Materials:
-
Synthesized fluorescent probe
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Metal salt solution (e.g., ZnCl₂)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Seed the cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Probe Loading: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). Dilute the stock solution in serum-free DMEM to a final concentration of 10 µM. Remove the culture medium from the cells and incubate them with the probe-containing medium for 30 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any excess probe.
-
Analyte Treatment: Add a solution of the metal ion (e.g., 100 µM ZnCl₂ in PBS) to the cells and incubate for a further 30 minutes.
-
Imaging: Mount the dish on a confocal microscope. Excite the cells at the appropriate wavelength (e.g., 405 nm) and collect the emission in the desired range (e.g., 450-550 nm). Capture images before and after the addition of the metal ion to observe the fluorescence change.
Conclusion
This compound is a highly promising and versatile precursor for the development of sophisticated fluorescent probes. Its straightforward derivatization via Schiff base condensation allows for the facile incorporation of various recognition moieties, enabling the detection of a wide range of analytes including changes in micro-viscosity, pH, and the presence of specific heavy metal ions. The "turn-on" fluorescence response, governed by well-understood mechanisms like PET, TICT, and CHEF, provides a high signal-to-noise ratio, making these probes suitable for sensitive applications, including live-cell imaging. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of chemical biology and drug development, facilitating the design and implementation of novel fluorescent tools for scientific discovery.
References
An In-depth Technical Guide to the Pan-Inhibitor Nature of N,N-diethylaminobenzaldehyde (DEAB)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-diethylaminobenzaldehyde (DEAB) is widely utilized in cell biology, particularly as a negative control in the ALDEFLUOR™ assay to identify cancer stem cells with high aldehyde dehydrogenase (ALDH) activity.[1] Historically, it was considered a selective inhibitor of cytosolic ALDH1. However, accumulating evidence demonstrates that DEAB is a pan-inhibitor, exhibiting complex and varied mechanisms of action across numerous ALDH isoenzymes.[1] This guide provides a comprehensive technical overview of DEAB's pan-inhibitor characteristics, summarizing its quantitative inhibitory profile, detailing its isoenzyme-specific mechanisms, and presenting standardized protocols for its characterization.
Mechanism of Action: A Dual Role as Inhibitor and Substrate
DEAB's interaction with the ALDH superfamily is not uniform. Depending on the specific isoenzyme, it can act as a competitive inhibitor, an irreversible mechanism-based inhibitor, or a substrate.[1][2] This multifaceted nature invalidates the assumption of its selectivity for ALDH1.
The core mechanism involves DEAB acting as a substrate through a hydride transfer step, forming an acyl-enzyme intermediate.[1] The inhibitory effect arises because this intermediate is slow to hydrolyze, effectively sequestering the enzyme. This is attributed to a resonance structure stabilized by the lone pair of electrons on the para-diethylamino group.[1] For certain isoenzymes like ALDH1A2 and ALDH2, this interaction leads to the formation of a stable, covalent adduct, resulting in irreversible inhibition.[1][3] In contrast, with ALDH3A1, DEAB is an excellent substrate with a high turnover rate, while for ALDH1A1, it is a very slow substrate, making it an effective inhibitor in the presence of more rapidly metabolized aldehydes.[1][3]
Caption: Proposed mechanisms of DEAB action on ALDH isoenzymes.
Quantitative Inhibition Profile
The potency of DEAB varies significantly across the ALDH superfamily. Its activity is best understood by comparing key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A summary of reported values is presented below.
| ALDH Isoenzyme | Inhibition Type | IC50 (µM) | Ki | Other Kinetic Parameters | Reference |
| ALDH1A1 | Competitive, Reversible | 0.057 | 10 nM (vs. acetaldehyde) | Slow substrate (turnover ~0.03 min⁻¹) | [1] |
| ALDH1A2 | Irreversible | 1.2 | - | Apparent k_inact = 2900 M⁻¹s⁻¹ | [1][2] |
| ALDH1A3 | Reversible | 3.0 | - | - | [2] |
| ALDH1B1 | Reversible | 1.2 | - | Slow substrate | [1][2] |
| ALDH2 | Irreversible | 0.16 | - | Apparent k_inact = 86,000 M⁻¹s⁻¹ | [1][2] |
| ALDH3A1 | - (Substrate) | - | - | Excellent substrate | [1][3] |
| ALDH5A1 | Reversible | 13 | - | Slow substrate | [1][2] |
| ALDH7A1 | Irreversible | - | 100 µM | Forms stable covalent acyl-enzyme species | [2][4] |
| ALDH1L1 | No Inhibition | - | - | Not a substrate or inhibitor | [1][3] |
| ALDH4A1 | No Inhibition | - | - | Not a substrate or inhibitor | [1][3] |
Impact on Cellular Signaling Pathways
The primary role of the ALDH1A subfamily is the oxidation of retinal to retinoic acid (RA). Retinoic acid is a critical signaling molecule that binds to nuclear receptors (RAR and RXR), which then act as transcription factors to regulate genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting ALDH1A enzymes, DEAB effectively blocks the endogenous synthesis of retinoic acid, leading to downstream effects on these fundamental cellular processes. This disruption is a key consequence of DEAB treatment in cell-based models.
Caption: Inhibition of the retinoic acid signaling pathway by DEAB.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a standard method to determine the IC50 value of DEAB for a specific ALDH isoenzyme using a spectrophotometer to measure the production of NADH.[5][6]
Materials:
-
Purified, recombinant ALDH enzyme
-
DEAB stock solution (in DMSO or ethanol)
-
Substrate (e.g., retinaldehyde, acetaldehyde)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Dilute the ALDH enzyme, NAD+, and substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of DEAB, typically from 100 µM down to 1 pM.
-
Assay Setup: In a 96-well plate, add the assay buffer, the ALDH enzyme, and NAD+.
-
Inhibitor Incubation: Add varying concentrations of the DEAB dilutions to the wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control. Incubate the plate for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding the aldehyde substrate to all wells.
-
Monitor Reaction: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm (corresponding to NADH production) over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each DEAB concentration from the linear portion of the absorbance curve. Normalize the velocities to the "no inhibitor" control (100% activity). Plot the percent inhibition against the logarithm of DEAB concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Caption: Workflow for determining the IC50 of DEAB.
Cell-Based ALDH Activity Assay (ALDEFLUOR™ Protocol)
This protocol outlines the use of the ALDEFLUOR™ kit to identify and isolate cells with high ALDH activity, using DEAB as the essential negative control.[8]
Principle: The ALDEFLUOR™ reagent is a fluorescent, non-toxic ALDH substrate (BAAA, BODIPY™-aminoacetaldehyde). In the presence of active ALDH, BAA is converted to a charged, fluorescent product (BAA-A, BODIPY™-aminoacetate), which is retained inside the cell. The fluorescence intensity is proportional to ALDH activity. A parallel sample is treated with DEAB to inhibit this conversion, establishing the baseline fluorescence (negative control).
Materials:
-
Single-cell suspension of the population to be analyzed
-
ALDEFLUOR™ Kit (including ALDEFLUOR™ Reagent and DEAB Reagent)
-
Assay Buffer
-
Flow cytometer
Procedure:
-
Prepare Cell Suspensions: Resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Prepare Reagents: Activate the ALDEFLUOR™ Reagent by adding it to the assay buffer.
-
Set up Controls: For each sample, prepare two tubes:
-
Test Tube: Add the activated ALDEFLUOR™ reagent to the cell suspension.
-
Control Tube: First, add the DEAB reagent to the cell suspension and mix. Then, add the activated ALDEFLUOR™ reagent.
-
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Sample Acquisition: Following incubation, centrifuge the cells, discard the supernatant, and resuspend in fresh assay buffer. Analyze the cells on a flow cytometer.
-
Data Analysis:
-
Use the DEAB-treated sample (Control Tube) to set the gate for background fluorescence.
-
Apply this gate to the Test sample. Cells falling outside this gate are considered ALDH-positive (ALDHbr).
-
Caption: Workflow for the cell-based ALDEFLUOR™ assay.
Conclusion
DEAB is a potent, broad-spectrum inhibitor of the aldehyde dehydrogenase superfamily with complex, isoenzyme-dependent mechanisms. It functions as a reversible inhibitor, an irreversible inactivator, and in some cases, a slow or efficient substrate. The historical view of DEAB as a selective ALDH1 inhibitor is inaccurate and can lead to the misinterpretation of experimental results. For researchers in drug development and cell biology, a thorough understanding of DEAB's pan-inhibitor nature is critical for its proper use as a chemical probe and for the accurate interpretation of data derived from assays where it is employed as a control.
References
- 1. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. stemcell.com [stemcell.com]
Methodological & Application
ALDEFLUOR™ Assay for the Identification and Isolation of Aldehyde Dehydrogenase (ALDH) Positive Cells Using DEAB
Application Notes for Researchers, Scientists, and Drug Development Professionals
The ALDEFLUOR™ assay is a fluorescent reagent system designed for the identification, quantification, and isolation of viable cells expressing high levels of aldehyde dehydrogenase (ALDH). This enzyme family plays a crucial role in cellular detoxification, differentiation, and drug resistance. Elevated ALDH activity is a hallmark of various stem and progenitor cells, including cancer stem cells (CSCs). Consequently, the ALDEFLUOR™ assay has become an invaluable tool in cancer research, regenerative medicine, and drug development for identifying and targeting these primitive cell populations.
The assay utilizes a non-toxic substrate, BODIPY™-aminoacetaldehyde (BAAA), which passively diffuses into intact cells. In the presence of ALDH, BAAA is converted into a negatively charged fluorescent product, BODIPY™-aminoacetate (BAA).[1][2][3] The negatively charged BAA is retained within the cell, leading to an accumulation of fluorescence that is proportional to the ALDH activity.[1][2][4] The ALDEFLUOR™ Assay Buffer contains an efflux pump inhibitor to prevent the removal of BAA from the cells.[4][5]
A critical component of this assay is the use of diethylaminobenzaldehyde (DEAB), a specific inhibitor of ALDH.[1][4][6] By treating a parallel sample of cells with DEAB, a baseline level of fluorescence can be established. This "DEAB control" allows for the accurate gating of the ALDH-positive (ALDHbr) cell population during flow cytometry analysis, distinguishing them from cells with low or no ALDH activity (ALDHlow).[7][8][9] While initially thought to be specific for ALDH1A1, DEAB has been shown to inhibit several ALDH isoforms.[10][11]
Experimental Protocols
I. Reagent Preparation: Activation of ALDEFLUOR™ Reagent
The ALDEFLUOR™ Reagent is supplied in a dry, inactive form and must be activated prior to use.
-
Add 25 µL of dimethyl sulfoxide (DMSO) to the vial of dry ALDEFLUOR™ Reagent.
-
Mix well and let the solution stand for 1 minute at room temperature (15 - 25°C).
-
Add 360 µL of ALDEFLUOR™ Assay Buffer to the vial and mix. The solution may appear slightly cloudy, which does not affect its performance.[4]
-
The activated ALDEFLUOR™ Reagent is now ready for use. Keep it at 2 - 8°C during the experiment. Unused reagent can be aliquoted and stored at -20°C.[4]
II. Cell Sample Preparation and Staining
This protocol is a general guideline and may require optimization for specific cell types.[7][12]
-
Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.[1][3] For some cell lines, a lower concentration (e.g., 1 - 2 x 10^5 cells/mL) may yield better results.[7][12]
-
For each sample, label two tubes: one "TEST" and one "CONTROL".
-
Transfer 1 mL of the cell suspension to the "TEST" tube.
-
Add 5 µL of the DEAB Reagent to the "CONTROL" tube.
-
Add 5 µL of the activated ALDEFLUOR™ Reagent to the "TEST" tube and mix immediately.
-
Immediately transfer 0.5 mL of the cell suspension from the "TEST" tube to the "CONTROL" tube (which already contains DEAB) and mix.
-
Incubate both the "TEST" and "CONTROL" tubes for 30 to 60 minutes at 37°C, protected from light.[4] Optimal incubation time may vary depending on the cell type.[12][13][14]
-
Following incubation, centrifuge the cells at 250 x g for 5 minutes.[1][3]
-
Carefully remove the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold ALDEFLUOR™ Assay Buffer.[14]
-
Keep the cells on ice and protected from light until analysis by flow cytometry.[1][7][14] For viability staining, a dye such as Propidium Iodide (PI) or 7-AAD can be added just before analysis.[1][4]
III. Flow Cytometry Analysis
-
Set up the flow cytometer with forward scatter (FSC) and side scatter (SSC) to gate on the viable cell population, excluding debris and dead cells.
-
Use the "CONTROL" (DEAB-treated) sample to set the baseline fluorescence for the ALDH-negative population. Adjust the voltage of the detector for the ALDEFLUOR™ fluorescence (typically FITC channel) so that the DEAB-treated cells are within the first log decade of the fluorescence intensity plot.[15]
-
Run the "TEST" sample. The population of cells that exhibits a significant shift in fluorescence intensity compared to the "CONTROL" sample is the ALDH-positive (ALDHbr) population.[9]
Quantitative Data Summary
| Parameter | Recommended Value | Notes and Optimization | Reference |
| Cell Concentration | 1 x 10^6 cells/mL (hematopoietic cells) | For other cell types (e.g., SKBR3), 1-5 x 10^5 cells/mL may be optimal. Test a range of concentrations. | [7][12] |
| Activated ALDEFLUOR™ Reagent | 5 µL per 1 mL of cell suspension | Concentration can be titrated (5-fold less to 10-fold more) for optimization. | [4][12] |
| DEAB Reagent | 5 µL per 0.5 mL of cell suspension | For cells with very high ALDH activity, the DEAB concentration can be doubled or the volume increased up to 10-fold. | [4][7][12] |
| Incubation Time | 30 - 60 minutes at 37°C | Optimal time varies by cell type. For SKBR3, 30-45 minutes is optimal. Do not exceed 60 minutes. | [4][12][14] |
| Centrifugation | 250 x g for 5 minutes | Standard gentle centrifugation to pellet cells without causing damage. | [1][3] |
| Final Resuspension Volume | 0.5 mL | Resuspend in ice-cold ALDEFLUOR™ Assay Buffer to maintain cell viability and inhibit efflux. | [14] |
Visualizations
Caption: Experimental workflow for the ALDEFLUOR™ assay.
Caption: DEAB inhibits the ALDH enzyme, preventing fluorescence.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. youtube.com [youtube.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. stemcell.com [stemcell.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. ALDEFLUOR activity, ALDH isoforms, and their clinical significance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Measuring ALDH Activity using 4-(Diethylamino)-2-methylbenzaldehyde in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase (ALDH) is a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. High ALDH activity has been identified as a functional marker for various types of stem cells, including cancer stem cells (CSCs). The detection and isolation of cells with high ALDH activity are crucial for research in stem cell biology, oncology, and drug development.
Flow cytometry-based assays, such as the widely used ALDEFLUOR™ assay, provide a robust method for identifying and quantifying ALDH-positive cell populations. These assays utilize a fluorescent, cell-permeable substrate that is converted by intracellular ALDH into a fluorescent product that is retained within the cell. The intensity of the fluorescence is directly proportional to the ALDH activity.
A critical component of this assay is the use of a specific ALDH inhibitor to establish a baseline for fluorescence and to accurately gate the ALDH-positive population. While 4-(diethylamino)benzaldehyde (DEAB) is a commonly used pan-inhibitor of ALDH, more specific inhibitors can provide enhanced selectivity for certain ALDH isoforms. This document provides detailed application notes and protocols for the use of 4-(Diethylamino)-2-methylbenzaldehyde , a selective inhibitor of ALDH1A3, in flow cytometry assays to measure ALDH activity.
Principle of the Assay
The assay is based on the enzymatic conversion of a non-fluorescent substrate, BODIPY™-aminoacetaldehyde (BAAA), by intracellular ALDH into a highly fluorescent product, BODIPY™-aminoacetate (BAA). BAAA is a small, uncharged molecule that can freely diffuse across the cell membrane. In the presence of ALDH, BAAA is oxidized to BAA, which is negatively charged and is trapped inside the cell, leading to an accumulation of fluorescence. The fluorescence intensity is measured by flow cytometry. To distinguish between cells with high and low ALDH activity, a parallel sample is treated with an ALDH inhibitor, this compound, which serves as a negative control to set the gate for ALDH-positive cells.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| ALDEFLUOR™ Kit | STEMCELL Technologies | 01700 | See manufacturer's instructions |
| Containing: | |||
| - ALDEFLUOR™ Reagent (BAAA) | |||
| - ALDEFLUOR™ DEAB Reagent (for comparison) | |||
| - ALDEFLUOR™ Assay Buffer | |||
| This compound | Various suppliers | - | Room Temperature |
| Cell Line of Interest | - | - | Liquid Nitrogen or continuous culture |
| Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free | Various suppliers | - | Room Temperature |
| Trypsin-EDTA | Various suppliers | - | 2-8°C |
| Fetal Bovine Serum (FBS) | Various suppliers | - | -20°C |
| Propidium Iodide (PI) or other viability dye | Various suppliers | - | 2-8°C |
Experimental Protocols
A. Preparation of Reagents
-
Activated ALDEFLUOR™ Reagent (BAAA): Prepare according to the manufacturer's protocol provided with the ALDEFLUOR™ Kit.
-
This compound (Inhibitor) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). The final concentration in the assay should be optimized, but a starting point of 10-50 µM can be used, based on reported IC50 values for similar compounds.
-
Cell Suspension: Harvest cells using trypsin-EDTA, wash with complete media containing FBS to neutralize trypsin, and then wash again with ALDEFLUOR™ Assay Buffer. Resuspend the cell pellet in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
B. Staining Protocol
-
For each cell sample, prepare two tubes: a "Test" tube and a "Control" tube.
-
To the "Control" tube, add the this compound stock solution to the final desired concentration.
-
Add 5 µL of the activated ALDEFLUOR™ Reagent to 1 mL of the cell suspension in the "Test" tube.
-
Immediately transfer 0.5 mL of the cell suspension from the "Test" tube to the "Control" tube (which already contains the inhibitor).
-
Incubate both tubes for 30-45 minutes at 37°C, protected from light.
-
Following incubation, centrifuge the cells at 250 x g for 5 minutes.
-
Resuspend the cell pellet in 0.5 mL of ALDEFLUOR™ Assay Buffer.
-
(Optional) Add a viability dye such as Propidium Iodide (PI) to exclude dead cells from the analysis.
-
Keep the cells on ice and protected from light until analysis by flow cytometry.
C. Flow Cytometry Analysis
-
Set up the flow cytometer to measure fluorescence in the green channel (e.g., FITC channel for BAA) and, if used, the appropriate channel for the viability dye.
-
Use the "Control" sample (containing this compound) to set the gate for the ALDH-positive population. The gate should be set to define the brightly fluorescent population in the "Test" sample that is absent in the "Control" sample.
-
Acquire data for the "Test" sample. The percentage of cells falling within the established gate represents the ALDH-positive population.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Value | Notes |
| Cell Concentration | 1 x 10^6 cells/mL | Optimization may be required for different cell types. |
| Activated ALDEFLUOR™ Reagent (BAAA) | 5 µL per 1 mL of cell suspension | As per manufacturer's protocol. |
| This compound | 10-50 µM (Final Concentration) | This is a starting recommendation. The optimal concentration should be determined empirically for each cell type and experimental setup. A titration experiment is advised. A study by Rüngeler et al. (2022) reported an IC50 of 0.26 µM for compound 15 (this compound) against ALDH1A3. |
| Incubation Time | 30-45 minutes | Optimal incubation time can vary between cell types. A time-course experiment is recommended for new cell lines.[1] |
| Incubation Temperature | 37°C | |
| Viability Dye (e.g., PI) | As per manufacturer's recommendation | Essential for excluding non-viable cells which can show aberrant fluorescence. |
Table 2: Expected ALDH-positive Populations in Various Cell Lines (using standard DEAB)
| Cell Line | Cell Type | Expected ALDH+ Population (%) | Reference |
| SK-BR-3 | Breast Cancer | High | [1] |
| MCF7 | Breast Cancer | Low to negative | [1] |
| MDA-MB-231 | Breast Cancer | Variable (sub-population) | [2] |
| SUM159 | Breast Cancer | High | (General knowledge) |
| Human Cord Blood | Hematopoietic Stem Cells | Variable | [3] |
| PC-3 | Prostate Cancer | Variable | Rüngeler et al. (2022) |
| DU145 | Prostate Cancer | Variable | Rüngeler et al. (2022) |
| LNCaP | Prostate Cancer | Variable | Rüngeler et al. (2022) |
Note: The percentage of ALDH-positive cells can vary depending on culture conditions and passage number. The use of the more specific inhibitor this compound may result in different percentages compared to the pan-inhibitor DEAB, particularly in cell lines where ALDH1A3 is the predominant active isoform.
Mandatory Visualizations
Caption: Experimental workflow for ALDH activity measurement.
Caption: Retinoic Acid (RA) signaling pathway involving ALDH.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No distinct ALDH+ population | Low ALDH activity in the cell type. | Use a positive control cell line known to have high ALDH activity (e.g., SK-BR-3). |
| Inactive ALDEFLUOR™ Reagent. | Ensure proper preparation and storage of the activated BAAA. | |
| Suboptimal incubation time or temperature. | Optimize incubation conditions. | |
| High background fluorescence | Ineffective inhibitor concentration. | Titrate the concentration of this compound to ensure complete inhibition. |
| Dead cells present in the sample. | Use a viability dye to exclude dead cells from the analysis. Ensure gentle cell handling. | |
| High variability between replicates | Inconsistent cell numbers or reagent volumes. | Ensure accurate pipetting and cell counting. |
| Fluctuation in flow cytometer settings. | Standardize instrument settings and run compensation controls if performing multicolor analysis. |
Conclusion
The use of this compound as a selective inhibitor for ALDH1A3 offers a more targeted approach to studying ALDH activity in specific cellular contexts compared to the broad-spectrum inhibitor DEAB. This refined methodology can provide more precise insights into the role of ALDH1A3 in stem cell biology and cancer. The protocols and data presented herein provide a comprehensive guide for researchers to effectively implement this assay in their studies. As with any assay, optimization for specific cell types and experimental conditions is recommended to ensure robust and reproducible results.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes from 4-(Diethylamino)-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes starting from 4-(Diethylamino)-2-methylbenzaldehyde. The methodologies described herein are based on established chemical transformations, including Schiff base condensation and Knoevenagel condensation, to yield probes with potential applications in bio-imaging, metal ion detection, and sensing of physiological parameters.
Introduction
Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological molecules and processes with high sensitivity and spatiotemporal resolution. This compound is a versatile building block for the synthesis of fluorescent probes due to its inherent electron-donating diethylamino group, which can participate in intramolecular charge transfer (ICT), a common mechanism for fluorescence modulation. The methyl group at the ortho position can introduce steric hindrance, potentially influencing the photophysical properties and selectivity of the final probe.
This document outlines two primary synthetic strategies for the development of fluorescent probes from this precursor:
-
Schiff Base Condensation: Reaction with an appropriate amine-containing molecule to create probes for metal ions or pH sensing.
-
Knoevenagel Condensation: Reaction with an active methylene compound to generate coumarin or other conjugated systems with desirable photophysical properties.
I. Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection
A proposed application for a fluorescent probe derived from this compound is the detection of metal ions. Schiff base ligands are known to coordinate with metal ions, leading to changes in their fluorescence properties, often resulting in a "turn-on" or "turn-off" response.
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism of many Schiff base probes relies on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free ligand, the fluorescence is often quenched due to photoinduced electron transfer (PET) from the nitrogen of the imine to the fluorophore, or by non-radiative decay through C=N isomerization. Upon binding to a metal ion, the ligand's conformation is rigidified, inhibiting these non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Experimental Protocol: Synthesis of a Schiff Base Probe (P1)
This protocol describes a representative synthesis of a Schiff base fluorescent probe (P1) by reacting this compound with 2-hydrazinobenzothiazole.
Materials:
-
This compound
-
2-Hydrazinobenzothiazole
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
To this solution, add a solution of 2-hydrazinobenzothiazole (1.0 mmol) in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (probe P1) is collected by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Metal Ion Sensing with P1
-
Stock Solutions:
-
Prepare a 1.0 mM stock solution of probe P1 in DMSO.
-
Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place 2.0 mL of a suitable buffer solution (e.g., HEPES in a 1:1 DMSO/water mixture).
-
Add an aliquot of the P1 stock solution to achieve a final concentration of 10 µM.
-
Record the initial fluorescence spectrum of the probe solution.
-
-
Titration:
-
Add increasing concentrations of the metal ion stock solution to the cuvette containing the probe.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.
-
-
Selectivity:
-
To test for selectivity, add a fixed amount (e.g., 5 equivalents) of different metal ions to separate solutions of the probe and record the fluorescence response.
-
Anticipated Quantitative Data for Schiff Base Probe P1
The following table summarizes the expected photophysical properties of the synthesized Schiff base probe P1 in the absence and presence of a target metal ion (e.g., Zn²⁺), based on data from analogous systems.
| Property | Probe P1 (Free) | P1 + Zn²⁺ (Bound) |
| Excitation Wavelength (λex) | ~380 nm | ~385 nm |
| Emission Wavelength (λem) | ~450 nm | ~470 nm |
| Quantum Yield (Φ) | < 0.1 | > 0.4 |
| Molar Extinction Coefficient (ε) | ~1.5 x 10⁴ M⁻¹cm⁻¹ | ~2.0 x 10⁴ M⁻¹cm⁻¹ |
II. Synthesis of a Coumarin-Based Fluorescent Probe
Coumarin derivatives are a prominent class of fluorophores known for their high quantum yields, photostability, and sensitivity to the local environment. A coumarin-based probe can be synthesized from this compound via a Knoevenagel condensation.
Synthetic Workflow: Knoevenagel Condensation
The synthesis of a coumarin derivative from this compound typically involves a Knoevenagel condensation with an active methylene compound, such as diethyl malonate, followed by cyclization.
Caption: General workflow for the synthesis of a coumarin-based probe.
Experimental Protocol: Synthesis of a Coumarin Probe (P2)
This protocol outlines the synthesis of a 7-(diethylamino)-8-methylcoumarin derivative (P2) via a Knoevenagel condensation.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (absolute)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 mmol) and diethyl malonate (1.2 mmol) in 30 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Attach a reflux condenser and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product (P2) using ¹H NMR, ¹³C NMR, and fluorescence spectroscopy.
Anticipated Photophysical Properties of Coumarin Probe P2
The photophysical properties of coumarin derivatives are highly dependent on the solvent polarity due to their intramolecular charge transfer (ICT) character. The table below provides expected data for probe P2 in solvents of varying polarity, based on literature values for similar 7-(diethylamino)coumarins.
| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Toluene | ~400 nm | ~460 nm | ~60 | ~0.6 |
| Dichloromethane | ~410 nm | ~480 nm | ~70 | ~0.8 |
| Acetonitrile | ~420 nm | ~500 nm | ~80 | ~0.9 |
| Methanol | ~425 nm | ~510 nm | ~85 | ~0.7 |
Logical Relationship of Probe Components
The design of a fluorescent probe involves the integration of several key components that determine its function and signaling mechanism.
Caption: Key components of a fluorescent probe and their relationships.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of novel fluorescent probes. The protocols and data presented in these application notes, based on established chemical principles and analogous systems, provide a solid foundation for the development of Schiff base and coumarin-based probes. These probes have significant potential for a wide range of applications in chemical biology, diagnostics, and drug discovery. Researchers are encouraged to adapt and optimize these methods to create probes with tailored specificities and photophysical properties for their specific research needs.
Application Notes and Protocols: Isolation of Cancer Stem Cells Using DEAB
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumor initiation, contributing to therapeutic resistance and metastasis. A key biomarker for CSCs across various malignancies is the elevated activity of aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform. The ALDEFLUOR™ assay is a widely used method to identify and isolate CSCs based on their high ALDH activity. This assay utilizes a fluorescent substrate for ALDH, and N,N-diethylaminobenzaldehyde (DEAB) as a specific inhibitor to establish a baseline for ALDH-negative cells. These application notes provide a detailed overview and protocol for the utilization of DEAB in the isolation of cancer stem cells.
High ALDH activity is considered a hallmark of CSCs in numerous cancers, including breast, prostate, lung, and colon cancer.[1] ALDH enzymes play a crucial role in cellular detoxification by oxidizing aldehydes to carboxylic acids.[1] In CSCs, elevated ALDH activity is associated with resistance to chemotherapy and radiation.[2] The ALDEFLUOR™ assay leverages this enzymatic activity for the fluorescent labeling and subsequent isolation of ALDH-positive (ALDHbr) cells via flow cytometry. DEAB serves as a critical negative control in this assay by inhibiting ALDH activity, thereby allowing for the accurate gating of the ALDHbr population.[1][3]
Principle of the ALDEFLUOR™ Assay and the Role of DEAB
The ALDEFLUOR™ assay is based on the conversion of a non-toxic, cell-permeable substrate, BODIPY™-aminoacetaldehyde (BAAA), into its fluorescent product, BODIPY™-aminoacetate (BAA), by intracellular ALDH.[1] BAA is negatively charged and is retained within the cell, leading to an accumulation of fluorescence in cells with high ALDH activity.[1]
DEAB is a potent inhibitor of several ALDH isoforms, with a particularly high affinity for ALDH1A1.[4][5] In the ALDEFLUOR™ assay, a parallel sample of cells is treated with DEAB prior to the addition of the BAAA substrate. This DEAB-treated sample serves as the negative control, as the inhibition of ALDH activity prevents the conversion of BAAA to BAA, resulting in minimal fluorescence. By comparing the fluorescence intensity of the test sample to the DEAB control, a gate can be accurately set on the flow cytometer to identify the ALDH-positive cell population.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of DEAB in cancer stem cell isolation and functional assays.
Table 1: DEAB Inhibitory Activity Against ALDH Isoforms
| ALDH Isoform | IC50 Value | Reference |
| ALDH1A1 | 57 nM | [5] |
| ALDH1A2 | 1.2 µM | [5] |
| ALDH1A3 | 3 µM | [5] |
| ALDH1B1 | 1.2 µM | [5] |
| ALDH2 | 0.16 µM | [5] |
| ALDH5A1 | 13 µM | [5] |
Table 2: Typical Experimental Conditions for the ALDEFLUOR™ Assay
| Parameter | Value | Reference |
| Cell Concentration | 1 x 10^6 cells/mL | [1] |
| DEAB Reagent Volume | 5 µL per 1 mL of cell sample | [6] |
| Activated ALDEFLUOR™ Reagent | 5 µL per 1 mL of cell sample | [1][6] |
| Incubation Time | 30 - 60 minutes | [6] |
| Incubation Temperature | 37°C | [1][6] |
Table 3: DEAB Concentrations Used in Cell Culture Experiments
| Cell Line/Cancer Type | DEAB Concentration | Outcome | Reference |
| Endometrial Cancer Cells | 100 µM | Decreased sphere formation | [7] |
| Ovarian Cancer Cells | 50 µM | Maintained cell viability in short-term culture | [7] |
| Breast Cancer Cells | 100 µM | Maintained cell viability in short-term culture | [7] |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Solid Tumors
-
Aseptically transfer the fresh tumor tissue into a sterile petri dish containing ice-cold phosphate-buffered saline (PBS).
-
Wash the tissue multiple times with PBS to remove any contaminating blood cells.
-
Mince the tissue into small fragments (1-2 mm) using sterile scalpels.
-
Transfer the minced tissue to a conical tube containing an enzymatic digestion solution (e.g., a mixture of collagenase and hyaluronidase in a serum-free medium).
-
Incubate at 37°C for a duration optimized for the specific tumor type (typically 30-90 minutes) with gentle agitation.
-
Neutralize the enzymatic activity by adding an equal volume of complete culture medium containing fetal bovine serum (FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in an appropriate buffer or medium for cell counting and viability assessment (e.g., using trypan blue exclusion).
Protocol 2: ALDEFLUOR™ Assay for the Identification and Isolation of ALDH-positive Cancer Stem Cells
Materials:
-
Single-cell suspension (1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer)
-
ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ reagent and DEAB reagent)
-
Test tubes or flow cytometry tubes
-
Incubator at 37°C
-
Flow cytometer equipped for fluorescence-activated cell sorting (FACS)
Procedure:
-
Label two tubes for each cell sample: one "Test" and one "Control".
-
Add 1 mL of the cell suspension (1 x 10^6 cells) to the "Test" tube.
-
To the "Control" tube, add 5 µL of the DEAB reagent.[1]
-
Add 5 µL of the activated ALDEFLUOR™ reagent to the "Test" tube.[1]
-
Immediately transfer 0.5 mL of the cell suspension from the "Test" tube to the "Control" tube and mix gently.[1]
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.[6] The optimal incubation time may need to be determined empirically for different cell types.[8]
-
Following incubation, centrifuge the cells and resuspend the pellet in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. Use the "Control" (DEAB-treated) sample to set the background fluorescence and establish the gate for the ALDH-positive population.
-
Sort the ALDH-positive and ALDH-negative populations using FACS for downstream applications.
Signaling Pathways and Logical Relationships
The activity of ALDH in cancer stem cells is intricately linked to several key signaling pathways that regulate self-renewal, differentiation, and therapeutic resistance.
References
- 1. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 2. Inhibition of aldehyde dehydrogenase (ALDH) activity reduces chemotherapy and radiation resistance of stem-like ALDHhiCD44⁺ human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. Influence of Aldehyde Dehydrogenase Inhibition on Stemness of Endometrial Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
Application Notes: 4-(Diethylamino)-2-methylbenzaldehyde and its Analogs in Prostate Cancer Research
These application notes provide a summary of the activity of 4-(Diethylamino)benzaldehyde (DEAB), a parent compound to 4-(Diethylamino)-2-methylbenzaldehyde, and its analogs in prostate cancer cell lines. The data and protocols are derived from studies on DEAB as a known inhibitor of aldehyde dehydrogenases (ALDH), a family of enzymes overexpressed in various cancers, including prostate cancer, and associated with cancer stem cell phenotypes and drug resistance.
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a crucial role in cellular detoxification by oxidizing aldehydes. Several ALDH isoforms, particularly ALDH1A1, ALDH1A3, and ALDH3A1, are implicated in cancer progression and are considered potential therapeutic targets. 4-(Diethylamino)benzaldehyde (DEAB) is widely used as a pan-ALDH inhibitor in research to identify and isolate ALDH-positive cell populations. Recent studies have explored DEAB and its derivatives for their direct antiproliferative effects on cancer cells.
Mechanism of Action: ALDH Inhibition
This compound and its parent compound, DEAB, function as competitive inhibitors of ALDH enzymes. By binding to the active site of ALDH, they block the oxidation of its substrates. In cancer cells with high ALDH activity (ALDHbr), this inhibition can lead to an accumulation of toxic aldehydes, increased oxidative stress, and ultimately, cell death. The inhibition of ALDH is also linked to the suppression of cancer stem cell properties, potentially making cancer cells more susceptible to conventional therapies.
Caption: Inhibition of ALDH by DEAB analogs blocks aldehyde detoxification, leading to increased cytotoxicity.
Data Presentation
The antiproliferative activity of DEAB and several of its more potent analogs was evaluated against three human prostate cancer cell lines: 22Rv1, DU145, and PC-3. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined after a 72-hour treatment period.
| Compound | 22Rv1 IC50 (µM)[1][2][3] | DU145 IC50 (µM)[1][2][3] | PC-3 IC50 (µM)[1][2][3] | Target ALDH Isoform(s)[1] |
| DEAB | >200 | >200 | >200 | Pan-inhibitor |
| Analog 14 | 52.8 | 65.2 | 87.2 | ALDH1A3 |
| Analog 15 | 39.8 | 48.3 | 62.9 | ALDH1A3 |
| Analog 16 | 10.5 | 18.2 | 22.4 | ALDH1A3 |
| Analog 18 | 102.3 | 115.7 | 135.4 | ALDH3A1 |
| Analog 19 | 89.1 | 99.4 | 121.6 | ALDH3A1 |
Note: The IC50 values for DEAB were found to be greater than 200 µM, indicating lower cytotoxicity compared to its analogs. Analogs 14, 15, and 16 showed potent activity against ALDH1A3, while analogs 18 and 19 were potent against ALDH3A1.[1][2][3]
Experimental Protocols
The following are detailed protocols based on the methodologies used to assess the efficacy of DEAB analogs in prostate cancer cell lines.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
22Rv1 (androgen-sensitive)
-
DU145 (androgen-insensitive)
-
PC-3 (androgen-insensitive)
-
-
Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells for passaging.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the IC50 value of the test compound.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Materials:
-
Prostate cancer cells (22Rv1, DU145, or PC-3)
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3: ALDH Isoform Inhibition Assay
This protocol measures the ability of the compound to inhibit specific ALDH isoforms using a fluorometric assay.
Materials:
-
Recombinant human ALDH isoforms (e.g., ALDH1A3, ALDH3A1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
NAD(P)+
-
Aldehyde substrate (specific to the isoform)
-
Test compound dissolved in DMSO
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reaction Mixture: In each well of a 96-well black plate, prepare a reaction mixture containing the assay buffer, NAD(P)+, and the specific recombinant ALDH enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the specific aldehyde substrate.
-
Kinetic Measurement: Immediately measure the production of NAD(P)H kinetically over 15-30 minutes using a fluorometer (e.g., excitation at 340 nm and emission at 460 nm).
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value for enzyme inhibition.
References
Application Notes and Protocols for ALDH Inhibitor Assay Using 4-(Diethylamino)benzaldehyde (DEAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] This function is vital for cellular detoxification and various metabolic processes.[1][2] Notably, high ALDH activity is a hallmark of certain stem and progenitor cells, including cancer stem cells (CSCs), where it is believed to contribute to therapeutic resistance.[3][4] Consequently, the measurement of ALDH activity and the development of ALDH inhibitors are of significant interest in cancer research and drug development.
One of the most common methods to assess ALDH activity is the ALDEFLUOR™ assay, which utilizes a fluorescent substrate and a specific inhibitor, 4-(Diethylamino)benzaldehyde (DEAB).[5][6] This document provides a detailed protocol for performing an ALDH inhibitor assay using DEAB, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Principle of the Assay
The ALDEFLUOR™ assay is based on the conversion of a non-fluorescent ALDH substrate, BODIPY™-aminoacetaldehyde (BAAA), into a fluorescent product, BODIPY™-aminoacetate (BAA).[3][5][7] BAAA is a small, uncharged molecule that can freely diffuse across the cell membrane.[3][5] Inside the cell, ALDH enzymes oxidize BAAA to the negatively charged BAA, which is retained within the cell, leading to an accumulation of fluorescence.[3][5][7] The intensity of this fluorescence is directly proportional to the ALDH activity within the cell and can be measured using flow cytometry.[3][8]
To distinguish cells with high ALDH activity from those with background fluorescence, a parallel sample is treated with 4-(Diethylamino)benzaldehyde (DEAB), a potent inhibitor of ALDH.[6][7] DEAB-treated cells serve as a negative control, allowing for the proper gating of the ALDH-positive cell population during flow cytometry analysis.[7][8]
Mechanism of Action of 4-(Diethylamino)benzaldehyde (DEAB)
4-(Diethylamino)benzaldehyde (DEAB) acts as a broad-spectrum inhibitor of several ALDH isoforms.[6][9][10] While initially considered selective for ALDH1A1, further studies have revealed its inhibitory activity against other isoforms, including ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH5A1.[6][9][11] The mechanism of inhibition can be complex, with DEAB acting as a competitive and reversible inhibitor for some isoforms (like ALDH1A1) and an irreversible inhibitor for others (such as ALDH1A2 and ALDH2).[6][10][11] It is important to note that DEAB can also serve as a substrate for certain ALDH isoforms, like ALDH3A1.[6][11]
Data Presentation
Quantitative data from ALDH inhibitor assays should be summarized for clear interpretation and comparison.
Table 1: Inhibitory Potency of DEAB against Various Human ALDH Isoforms
| ALDH Isoform | IC50 Value | Mode of Inhibition |
| ALDH1A1 | 57 nM | Competitive |
| ALDH1A2 | 1.2 µM | Irreversible |
| ALDH1A3 | 3 µM | Competitive |
| ALDH1B1 | 1.2 µM | Competitive |
| ALDH2 | 160 nM | Irreversible |
| ALDH5A1 | 13 µM | Competitive |
IC50 values represent the concentration of DEAB required to inhibit 50% of the enzyme's activity. Data compiled from various studies.[6][11]
Experimental Protocols
This protocol is adapted from the widely used ALDEFLUOR™ assay.
Materials
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ Reagent (BAAA) and DEAB Reagent)
-
ALDEFLUOR™ Assay Buffer
-
Cells of interest (e.g., cancer cell lines, primary cells)
-
Flow cytometer
-
Standard cell culture reagents
-
Propidium iodide (PI) or other viability dye (optional)
Experimental Workflow Diagram
Caption: Workflow for the ALDH inhibitor assay using DEAB.
Step-by-Step Protocol
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[5] Ensure cell viability is high.
-
-
Reagent Preparation:
-
Activate the ALDEFLUOR™ Reagent (BAAA) according to the manufacturer's instructions. This typically involves dissolving the lyophilized reagent in DMSO and then diluting it with ALDEFLUOR™ Assay Buffer.[5]
-
-
Assay Setup:
-
For each cell sample, label two tubes: "Test" and "Control".
-
To the "Test" tube, add 5 µL of the activated ALDEFLUOR™ Reagent per 1 mL of cell suspension. Mix gently.[3][5]
-
Immediately transfer 0.5 mL of the cell suspension from the "Test" tube to the "Control" tube. This ensures that both tubes contain the same cell concentration and BAAA, with the only difference being the presence of the inhibitor in the "Control" tube.[5]
-
-
Incubation:
-
Sample Preparation for Flow Cytometry:
-
Flow Cytometry Analysis:
-
Set up the flow cytometer to measure fluorescence in the green channel (typically FITC).
-
Use the "Control" (DEAB-treated) sample to set the background fluorescence gate. This gate defines the ALDH-negative population.[8]
-
Run the "Test" sample. The population of cells with fluorescence exceeding the gate set by the "Control" sample represents the ALDH-positive (ALDHbr) cells.[8]
-
Signaling Pathway and Logical Relationship Diagram
The ALDH enzyme family plays a role in various cellular pathways. One of the most well-characterized is the retinoic acid (RA) signaling pathway.
Caption: Role of ALDH in the retinoic acid signaling pathway.
This simplified diagram illustrates how ALDH1A enzymes catalyze the synthesis of retinoic acid (RA) from retinaldehyde. RA then moves to the nucleus, where it binds to the RAR/RXR heterodimer, leading to the regulation of target gene expression involved in cellular differentiation and proliferation. DEAB inhibits ALDH, thereby blocking this pathway.
Conclusion
References
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 4. bio-protocol.org [bio-protocol.org]
- 5. ulab360.com [ulab360.com]
- 6. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. stemcell.com [stemcell.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
Application Notes and Protocols: Utilizing DEAB in Conjunction with Chemotherapy to Potentiate Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N,N-Diethylaminobenzaldehyde (DEAB), a known inhibitor of aldehyde dehydrogenase (ALDH), in combination with conventional chemotherapy. The aim is to enhance the cytotoxic effects of chemotherapeutic agents, particularly against cancer stem cells (CSCs), which are often characterized by high ALDH activity and contribute to chemoresistance.
Introduction
Aldehyde dehydrogenases (ALDHs) are a family of enzymes that play a crucial role in cellular detoxification by oxidizing aldehydes.[1][2] In the context of oncology, elevated ALDH activity is a hallmark of cancer stem cells and is associated with resistance to a wide range of chemotherapeutic drugs and radiation.[3] DEAB acts as an inhibitor of ALDH, thereby preventing the detoxification of cytotoxic aldehydes generated by chemotherapy and sensitizing cancer cells to treatment.[1][2] Combining DEAB with standard chemotherapy regimens presents a promising strategy to overcome chemoresistance and improve therapeutic outcomes.
Data Presentation
The following table summarizes the quantitative data from a study on human colorectal cancer cell lines, demonstrating the potentiation of various chemotherapeutic agents by DEAB. The data illustrates the fold decrease in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agents when used in combination with a sub-inhibitory concentration of DEAB, indicating a significant synergistic or sensitizing effect.
| Chemotherapeutic Agent | Cell Line | Fold Decrease in IC50 with DEAB Combination |
| Cisplatin | HT-29/eGFP | 1.6-fold[4] |
| Raltitrexed | HT-29/eGFP | 1.8-fold[4] |
| 5-Fluorouracil (5-FU) | HT-29/eGFP | 126.7-fold[4] |
| Irinotecan | HT-29/eGFP | 1086-fold[4] |
Signaling Pathways and Mechanisms of Action
The combination of DEAB and chemotherapy primarily targets the ALDH-mediated chemoresistance pathway. The following diagram illustrates the key signaling interactions.
Caption: ALDH-Mediated Chemoresistance Pathway and DEAB Inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow to evaluate the synergistic effects of DEAB and chemotherapy.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of DEAB, chemotherapy, and their combination on cancer cells and to calculate the IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DEAB (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of DEAB and the chemotherapeutic agent in complete medium.
-
For single-agent treatments, add 100 µL of the diluted drug solutions to the respective wells.
-
For combination treatments, add 50 µL of each diluted drug solution to the respective wells. Include vehicle controls (medium with the same concentration of solvent).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by DEAB and chemotherapy, alone and in combination.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with DEAB, chemotherapy, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To assess the protein expression levels of ALDH, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP) following treatment.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALDH, anti-P-gp, anti-BCRP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Conclusion
The combination of DEAB with chemotherapy represents a viable and promising strategy to counteract ALDH-mediated drug resistance in cancer. The provided data and protocols offer a framework for researchers to investigate and validate the synergistic potential of this combination in various cancer models. Further preclinical and clinical studies are warranted to translate these findings into effective therapeutic interventions for patients with chemoresistant tumors.
References
- 1. ALDH1A inhibition sensitizes colon cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALDH1A inhibition sensitizes colon cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting aldehyde dehydrogenase enzymes in combination with chemotherapy and immunotherapy: An approach to tackle resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis of coumarin derivatives using 4-(Diethylamino)-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
A Note on the Starting Material: 4-(Diethylamino)-2-hydroxybenzaldehyde as the Viable Precursor
The synthesis of the coumarin scaffold via classical methods such as the Knoevenagel condensation necessitates the use of a 2-hydroxybenzaldehyde (salicylaldehyde) derivative. The ortho-hydroxyl group is mechanistically essential for the final intramolecular cyclization (lactonization) step that forms the characteristic pyrone ring of coumarin.
The specified starting material, 4-(diethylamino)-2-methylbenzaldehyde, lacks this critical hydroxyl group and is therefore not a suitable precursor for the direct synthesis of coumarin derivatives through the protocols outlined below. It is presumed that the intended starting material was 4-(diethylamino)-2-hydroxybenzaldehyde (also known as 4-(diethylaminosalicylaldehyde)), a well-documented and effective precursor for the synthesis of highly fluorescent 7-(diethylamino)coumarin derivatives.
These application notes and protocols are based on the use of 4-(diethylamino)-2-hydroxybenzaldehyde.
Introduction
Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticoagulant, antimicrobial, antioxidant, and anticancer properties.[1][2] The 7-(diethylamino)coumarin scaffold, in particular, is a renowned fluorophore with extensive applications in biochemical assays, cellular imaging, and as laser dyes. The Knoevenagel condensation is a cornerstone of coumarin synthesis, offering a versatile and efficient method for the construction of the coumarin ring system from salicylaldehydes and active methylene compounds.[1][2][3]
This document provides detailed protocols for the synthesis of various 7-(diethylamino)coumarin derivatives starting from 4-(diethylamino)-2-hydroxybenzaldehyde and different active methylene compounds.
General Reaction Scheme: Knoevenagel Condensation
The synthesis of 7-(diethylamino)coumarin derivatives is typically achieved through a Knoevenagel condensation between 4-(diethylamino)-2-hydroxybenzaldehyde and an active methylene compound, followed by an intramolecular cyclization. The reaction is generally catalyzed by a weak base, such as piperidine.
Caption: General workflow for the synthesis of 7-(diethylamino)coumarin derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-7-(diethylamino)coumarin
This protocol describes the synthesis of a 3-acetyl substituted coumarin, a common precursor for more complex derivatives.
Materials:
-
4-(Diethylamino)-2-hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Deep Eutectic Solvent (DES) (Choline chloride:Urea, 1:2 molar ratio) or Ethanol
-
Piperidine (catalyst, if using ethanol)
Procedure using Deep Eutectic Solvent (DES): [3]
-
Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.
-
To the DES, add 4-(diethylamino)-2-hydroxybenzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 3-acetyl-7-(diethylamino)coumarin.
Procedure using Ethanol:
-
In a round-bottom flask, dissolve 4-(diethylamino)-2-hydroxybenzaldehyde (1.0 eq) in ethanol.
-
Add ethyl acetoacetate (1.2 eq) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry. If not, reduce the solvent volume under reduced pressure and cool to induce crystallization.
-
Recrystallize the crude product from ethanol.
Protocol 2: Synthesis of 7-(Diethylamino)coumarin-3-carbonitrile
This protocol outlines the synthesis of a 3-cyano substituted coumarin, which is a highly fluorescent compound.
Materials:
-
4-(Diethylamino)-2-hydroxybenzaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
Dissolve 4-(diethylamino)-2-hydroxybenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction is often rapid and may result in the precipitation of the product.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Filter the precipitated product, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product is often pure enough for many applications, but can be further purified by recrystallization from ethanol if necessary.
Quantitative Data Summary
The choice of reaction conditions can significantly impact the yield of the desired coumarin derivative. The following table summarizes representative yields for the synthesis of 7-(diethylamino)coumarin derivatives under different conditions.
| Starting Aldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 4-(Diethylamino)-2-hydroxybenzaldehyde | Ethyl acetoacetate | DES (ChCl:Urea) | Not specified | High | [3] |
| 4-(Diethylamino)-2-hydroxybenzaldehyde | Diethyl malonate | Piperidine/Ethanol | 4 hours (reflux) | 80 | Patent Data |
| Substituted Salicylaldehydes | Malononitrile | NaHCO3 then HCl/Microwave | Short | High | [1] |
| Salicylaldehydes | Diethyl malonate | Piperidine/Ethanol | 7 hours (reflux) | Varies | [2] |
| Salicylaldehydes | Diethyl malonate | Ultrasound/Piperidine/Ethanol | 40 minutes | Higher than reflux | [2] |
Note: Yields are highly dependent on the specific reaction scale and purification methods.
Potential Signaling Pathways and Applications
Coumarin derivatives are known to interact with various biological targets and signaling pathways. While specific pathways for derivatives of 4-(diethylamino)-2-hydroxybenzaldehyde would require dedicated biological evaluation, the broader coumarin class has been shown to modulate pathways involved in inflammation, oxidative stress, and cell proliferation.
Caption: Potential biological activities of coumarin derivatives.
The synthesized 7-(diethylamino)coumarin derivatives are of particular interest as:
-
Fluorescent Probes: For labeling and imaging of biomolecules and cellular structures.
-
Pharmacological Scaffolds: As starting points for the development of new therapeutic agents.
-
Materials Science: For applications in organic light-emitting diodes (OLEDs) and as laser dyes.
References
Application Notes and Protocols: 4-(Diethylamino)-2-methylbenzaldehyde as a Building Block for Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-(Diethylamino)-2-methylbenzaldehyde as a versatile building block in the synthesis of novel organic nonlinear optical (NLO) materials. Organic NLO materials are of significant interest for a variety of applications in photonics and optoelectronics, including optical data storage, telecommunications, and bio-imaging.
The core structure of this compound, featuring a potent diethylamino electron-donating group and an electron-accepting aldehyde group on a benzene ring, makes it an excellent candidate for the synthesis of "push-pull" chromophores. These molecules exhibit large second-order nonlinear optical responses. The presence of the methyl group provides steric hindrance that can influence the planarity and crystalline packing of the resulting chromophores, potentially leading to materials with enhanced thermal and photochemical stability.
Physicochemical Properties of this compound
A summary of the key properties of the starting material is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 92-14-8 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| SMILES | CCN(CC)c1ccc(C=O)c(C)c1 | [2] |
| InChIKey | KCZRCYBAYWJVGD-UHFFFAOYSA-N | [1][2] |
Synthesis of NLO Chromophores
This compound can be utilized in various condensation reactions to synthesize NLO-active chromophores. Two common and effective methods, the Claisen-Schmidt condensation and the Knoevenagel condensation, are detailed below.
Protocol 1: Synthesis of a Chalcone-type NLO Chromophore via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative, a class of compounds known for their NLO properties. The reaction involves the base-catalyzed condensation of this compound with an acetophenone derivative.[4][5][6]
Materials:
-
This compound
-
4'-Nitroacetophenone (or other substituted acetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel)
Procedure:
-
Preparation of Reactant Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound and 10 mmol of 4'-nitroacetophenone in 50 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: Prepare a 10% (w/v) solution of NaOH or KOH in water. Add this basic solution dropwise to the ethanolic solution of the reactants with continuous stirring. The reaction mixture will typically change color.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A solid precipitate will form.
-
Filtration and Washing: Collect the precipitated solid by suction filtration using a Buchner funnel. Wash the solid product thoroughly with cold distilled water to remove any residual base and other water-soluble impurities.
-
Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Figure 1: Workflow for the synthesis of a chalcone-type NLO chromophore.
Protocol 2: Synthesis of a Dicyanovinyl-substituted NLO Chromophore via Knoevenagel Condensation
This protocol outlines the synthesis of a chromophore with a dicyanovinyl electron-accepting group, which is known to significantly enhance the second-order NLO response. The reaction involves the condensation of this compound with malononitrile.[7][8]
Materials:
-
This compound
-
Malononitrile
-
Piperidine or another basic catalyst
-
Ethanol or Methanol
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve 10 mmol of this compound and 12 mmol of malononitrile in 50 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.1 mL) of piperidine to the solution.
-
Reaction: Stir the mixture at room temperature or gently reflux for 1 to 4 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion of the reaction, cool the mixture in an ice bath to induce crystallization of the product.
-
Filtration and Washing: Collect the crystalline product by suction filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum.
Figure 2: Workflow for the synthesis of a dicyanovinyl-substituted NLO chromophore.
Characterization of NLO Properties
The synthesized chromophores can be characterized for their second-order NLO properties using several techniques. A general workflow for characterization is depicted in Figure 3.
Key Characterization Techniques:
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and assess the transparency window of the material.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the chromophores, which is crucial for device fabrication and long-term operation.
-
Second Harmonic Generation (SHG): The Kurtz-Perry powder technique is a common method to screen for second-order NLO activity in crystalline materials.[9] The SHG efficiency is often compared to a standard material like Potassium Dihydrogen Phosphate (KDP) or Urea.[10]
-
Hyper-Rayleigh Scattering (HRS): This solution-based technique is used to measure the first hyperpolarizability (β) of the individual molecules.
-
Electro-Optic (EO) Coefficient Measurement: For materials incorporated into a polymer matrix and poled, the electro-optic coefficient (r₃₃) can be measured to quantify the macroscopic NLO response.
Figure 3: General workflow for the characterization of NLO materials.
Representative NLO Data of Analogous Chromophores
| Chromophore Type | λmax (nm) | β (10⁻³⁰ esu) | SHG Efficiency (vs. Urea) | Reference |
| Stilbazolium Salts | 470-550 | >1000 | 240 - 550 | [11] |
| Dicyanovinyl-substituted | 400-500 | 50 - 200 | N/A | |
| Chalcones | 350-450 | 10 - 100 | >1 |
Note: The data presented in Table 2 is for analogous compounds and should be used as a general guideline. The actual NLO properties of materials derived from this compound will need to be determined experimentally.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel organic nonlinear optical materials. The synthetic protocols provided, based on well-established Claisen-Schmidt and Knoevenagel condensation reactions, offer a straightforward route to a variety of "push-pull" chromophores. The steric influence of the methyl group may impart desirable properties such as improved thermal stability and prevention of detrimental chromophore aggregation. Researchers are encouraged to explore the synthesis and characterization of NLO materials from this precursor to unlock their full potential in advanced optical applications.
References
- 1. This compound | C12H17NO | CID 66695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Hit2Lead | this compound | CAS# 92-14-8 | MFCD06800551 | BB-9071344 [hit2lead.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Polarization-Resolved Second-Harmonic-Generation Microscopy of Glycine Microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing DEAB Concentration for ALDH Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-diethylaminobenzaldehyde (DEAB) to inhibit aldehyde dehydrogenase (ALDH) activity.
Frequently Asked Questions (FAQs)
Q1: What is DEAB and why is it used in ALDH assays?
A1: N,N-diethylaminobenzaldehyde (DEAB) is a compound commonly used as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. It is frequently utilized as a negative control in assays that measure ALDH activity, such as the Aldefluor™ assay, to establish baseline fluorescence or absorbance by inhibiting the enzymatic reaction.[1][2][3][4]
Q2: Is DEAB a specific inhibitor for a particular ALDH isoform?
A2: No, DEAB is not a specific inhibitor for a single ALDH isoform.[1][5][6][7] While initially thought to be selective for cytosolic ALDH1, further research has shown that it inhibits multiple ALDH isoforms with varying potencies.[1][6][8][9] For instance, it strongly inhibits ALDH1A1 but also affects ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH5A1, among others.[1][9] In fact, for some isoforms like ALDH3A1, DEAB can act as a substrate.[1][9]
Q3: What is the mechanism of action of DEAB?
A3: The mechanism of DEAB's inhibition varies depending on the ALDH isoform. For ALDH1A1, it acts as a potent competitive inhibitor.[1] For other isoforms, such as ALDH1A2 and ALDH2, it can act as an irreversible, covalent inhibitor.[1][9] For ALDH1A1, ALDH1A3, ALDH1B1, and ALDH5A1, DEAB can also be a slow-turnover substrate, which effectively inhibits the enzyme from processing other substrates.[1][8]
Q4: What is a typical concentration range for DEAB in cell-based assays?
A4: The optimal concentration of DEAB can vary depending on the cell type and the specific ALDH isoforms expressed.[10][11] Commonly used concentrations in cell-based assays, such as the Aldefluor™ assay, range from 15 µM to 100 µM.[4][12][13] For cells with very high ALDH activity, the DEAB concentration may need to be increased.[10][11] It is always recommended to perform a titration experiment to determine the optimal concentration for your specific experimental conditions.
Q5: How should I prepare and store a DEAB stock solution?
A5: DEAB is typically dissolved in 95% ethanol or DMSO to prepare a stock solution.[5] For example, the ALDEFLUOR™ DEAB Reagent is provided as a 1.5 mM solution in 95% ethanol.[5] Stock solutions should be stored at -20°C, protected from light, to ensure stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guide
Issue 1: High background fluorescence/absorbance in the DEAB control.
-
Possible Cause 1: Insufficient DEAB concentration.
-
Solution: For cell types with exceptionally high ALDH activity, the standard DEAB concentration may not be sufficient to fully inhibit the enzyme.[10][11] Try increasing the DEAB concentration, for example, up to two-fold.[10][11] It is advisable to perform a dose-response curve to find the optimal inhibitory concentration for your specific cells.
-
-
Possible Cause 2: Sub-optimal incubation time with DEAB.
-
Possible Cause 3: Cell concentration is too high.
Issue 2: Incomplete or weak inhibition of ALDH activity.
-
Possible Cause 1: DEAB degradation.
-
Solution: Ensure that your DEAB stock solution is properly stored (at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles.[3] Prepare fresh dilutions from the stock for each experiment. Over time, DEAB can oxidize in aqueous solutions, which may reduce its effectiveness.[1]
-
-
Possible Cause 2: Presence of ALDH isoforms that are less sensitive to DEAB.
-
Solution: Remember that DEAB has different potencies against different ALDH isoforms.[1][6][9] If the cells you are using express high levels of an isoform that is less sensitive to DEAB, you may observe incomplete inhibition. In such cases, consider using a different, more specific inhibitor if available, or acknowledge the limitations of DEAB in your experimental interpretation.
-
-
Possible Cause 3: Incorrect order of reagent addition.
-
Solution: For some ALDH isoforms, the order of reagent addition is critical. For instance, with ALDH2, pre-incubation of the enzyme with DEAB and NAD+ is necessary to observe potent inhibition.[1]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell health and number.
-
Solution: Ensure that you are using cells from a consistent passage number and that they are healthy and viable. Use a consistent method for cell counting to ensure the same number of cells are used in each experiment.
-
-
Possible Cause 2: Fluctuations in incubation time and temperature.
-
Solution: Standardize the incubation times and temperatures for all steps of your protocol. Enzymatic reactions are sensitive to these parameters, and even small variations can lead to inconsistent results.
-
-
Possible Cause 3: Instability of DEAB in the assay medium.
-
Solution: The effectiveness of DEAB can decrease over longer incubation periods (e.g., 24 hours).[14] For long-term inhibition studies, it may be necessary to replenish the DEAB-containing medium.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of DEAB against various human ALDH isoforms.
| ALDH Isoform | IC50 Value | Comments |
| ALDH1A1 | 57 ± 5 nM | Potent, competitive inhibition.[1] |
| ALDH1A2 | 1.2 ± 0.1 µM | Irreversible, covalent inhibitor.[1] |
| ALDH1A3 | 3.0 ± 0.3 µM | Slow substrate-type inhibitor.[1] |
| ALDH1B1 | 1.2 µM | Slow substrate-type inhibitor. |
| ALDH2 | 160 ± 30 nM | Irreversible, covalent inhibitor; requires pre-incubation.[1] |
| ALDH3A1 | - | Excellent substrate, not inhibited.[1] |
| ALDH5A1 | 13 µM | Slow substrate-type inhibitor. |
| ALDH1L1 | - | Neither a substrate nor an inhibitor.[1] |
| ALDH4A1 | - | Neither a substrate nor an inhibitor.[1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: General ALDH Activity Assay (Colorimetric) with DEAB Inhibition
This protocol describes a general method for measuring ALDH activity in cell lysates using a colorimetric assay and includes the use of DEAB as an inhibitor.
Materials:
-
96-well clear, flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
ALDH Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, with 1 mM NAD+)
-
Substrate solution (e.g., 10 mM propionaldehyde)
-
DEAB stock solution (e.g., 1.5 mM in 95% ethanol)
-
NADH standard solution for generating a standard curve
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
-
Assay Setup:
-
Prepare samples by diluting the cell lysate in ALDH Assay Buffer to a consistent protein concentration.
-
In a 96-well plate, set up the following wells in duplicate or triplicate:
-
Sample wells: Add diluted cell lysate.
-
DEAB control wells: Add diluted cell lysate and DEAB to the desired final concentration.
-
Blank wells: Add ALDH Assay Buffer only.
-
NADH standard curve wells: Add known concentrations of NADH.
-
-
-
Inhibition Step:
-
Add the appropriate volume of DEAB stock solution or vehicle (e.g., 95% ethanol) to the respective wells.
-
Pre-incubate the plate at room temperature for 5-10 minutes to allow DEAB to interact with the ALDH enzymes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells except the NADH standards.
-
Immediately measure the absorbance at 340 nm (for NADH production) in kinetic mode, taking readings every 1-2 minutes for a total of 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance per minute) for each sample and control.
-
Subtract the rate of the blank from all sample and control rates.
-
Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production (e.g., nmol/min).
-
Normalize the ALDH activity to the amount of protein in each well (e.g., nmol/min/mg protein).
-
Calculate the percentage of inhibition by DEAB using the formula: % Inhibition = (1 - (Rate with DEAB / Rate without DEAB)) * 100.
-
Visualizations
Caption: Experimental workflow for determining ALDH inhibition by DEAB.
Caption: Logical relationships of DEAB's interaction with various ALDH isoforms.
References
- 1. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-(Diethylamino)-2-methylbenzaldehyde (DEAB)
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the solubility of 4-(Diethylamino)-2-methylbenzaldehyde (DEAB) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound (DEAB)?
A1: this compound (DEAB) is an organic compound with limited solubility in water.[1] It is generally soluble in organic solvents such as ethanol, ether, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[1][2] Its hydrophobic nature, due to the aromatic ring and alkyl groups, is the primary reason for its poor aqueous solubility.[3]
Q2: How does the pH of an aqueous buffer affect the solubility of DEAB?
A2: The solubility of DEAB in aqueous solutions is highly dependent on pH. The molecule contains a diethylamino group, which is a basic functional group. In acidic conditions (lower pH), this amino group can become protonated, forming a positively charged ammonium salt. This salt form is significantly more polar than the neutral molecule, leading to a substantial increase in its solubility in water.[4] Conversely, in neutral or basic (alkaline) buffers, DEAB will remain in its less soluble, neutral form.
Q3: What is the recommended method for preparing a working solution of DEAB in an aqueous buffer?
A3: Due to its limited aqueous solubility, the most effective and common method is a two-step procedure.[3] First, prepare a concentrated stock solution by dissolving the DEAB powder in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF.[2][3] Then, dilute this stock solution into your aqueous buffer of choice to achieve the final desired concentration.[2] It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to prevent precipitation.
Solubility Data & Solvent Properties
Table 1: General Solubility Profile of this compound
| Solvent Type | Solvent Examples | Solubility | Reference |
| Aqueous Buffers | Water, PBS, TRIS | Limited / Sparingly Soluble | [1][2] |
| Polar Aprotic Solvents | DMSO, DMF | Soluble | [2] |
| Alcohols | Ethanol, Methanol | Soluble | [1] |
| Ethers | Diethyl ether | Soluble | [1] |
| Non-polar Solvents | Hexanes, Toluene | Likely Soluble | Based on general organic principles |
Table 2: Properties of Common Co-Solvents for Stock Solutions
| Solvent | Abbreviation | Key Characteristics |
| Dimethyl Sulfoxide | DMSO | A highly polar, water-miscible solvent. Effective for a wide range of hydrophobic compounds.[3] |
| Dimethylformamide | DMF | A polar, water-miscible solvent. Good alternative to DMSO.[2] |
| Ethanol | EtOH | A polar protic solvent. Less effective than DMSO/DMF for highly hydrophobic compounds but can be less toxic to cells. |
Experimental Protocols
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of DEAB in a specific aqueous buffer.
-
Preparation : Add an excess amount of DEAB powder to a known volume of the desired aqueous buffer (e.g., pH 5.0, 7.4, 9.0) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved compound settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
-
Sampling : Carefully collect an aliquot from the clear supernatant. Be cautious not to disturb the undissolved material.
-
Quantification : Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration of dissolved DEAB using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]
-
Calculation : The measured concentration represents the equilibrium solubility of DEAB in that buffer at the specified temperature.
Troubleshooting Guide
Q: My DEAB precipitated out of solution when I diluted the organic stock into my aqueous buffer. What went wrong and what should I do?
A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced too quickly or at too high a concentration into an aqueous environment where it is poorly soluble.[3] Follow the troubleshooting workflow below to address this issue.
Caption: Troubleshooting workflow for DEAB precipitation in aqueous buffers.
Visualizing pH-Dependent Solubility
The solubility of DEAB is directly related to its chemical state in solution, which is governed by the buffer's pH. The diagram below illustrates this relationship.
Caption: Effect of pH on the ionization state and solubility of DEAB.
References
Technical Support Center: Stability of DEAB in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N,N-diethylaminobenzaldehyde (DEAB), a common aldehyde dehydrogenase (ALDH) inhibitor, in cell culture media. This resource is intended for researchers, scientists, and drug development professionals who utilize DEAB in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DEAB, and what is its primary use in cell culture?
A1: DEAB (N,N-diethylaminobenzaldehyde) is a widely used inhibitor of aldehyde dehydrogenase (ALDH) enzymes. In cell culture, it is most commonly used as a negative control in the Aldefluor™ assay to identify and isolate cell populations with high ALDH activity, often associated with stem-like properties. It is also used to investigate the role of ALDH in various cellular processes, including differentiation, proliferation, and drug resistance.
Q2: How should I prepare and store DEAB stock solutions?
A2: DEAB is typically supplied as a powder. For cell culture applications, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Table 1: DEAB Stock Solution Preparation and Storage Recommendations
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO or 100% Ethanol |
| Concentration | 10-50 mM |
| Preparation | Dissolve DEAB powder in the solvent by gentle vortexing. Ensure complete dissolution. Sterile filter the stock solution through a 0.22 µm syringe filter. |
| Storage | Aliquot into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. |
| Shelf-life | When stored properly, stock solutions in DMSO or ethanol are stable for several months. |
Q3: Is DEAB stable in aqueous cell culture media?
A3: Evidence suggests that DEAB has limited stability in aqueous solutions, including cell culture media, at physiological temperature (37°C). The inhibitory activity of DEAB has been observed to decrease significantly over 24 hours in cell culture.[1] This instability can be attributed to several factors, including oxidation and potential interactions with media components. One study has shown that DEAB can slowly oxidize to its corresponding carboxylic acid in a buffer at 25°C.[2]
Q4: What factors can influence the stability of DEAB in my experiments?
A4: Several factors can affect the stability of DEAB in your cell culture experiments:
-
Time: The concentration of active DEAB can decrease over the duration of your experiment.
-
Temperature: Incubation at 37°C will accelerate the degradation of DEAB compared to storage at lower temperatures.
-
pH: While not extensively studied for DEAB, the pH of the cell culture medium can influence the stability of many small molecules.
-
Media Composition: Components within the cell culture medium, such as amino acids, vitamins, and metal ions, could potentially interact with and degrade DEAB.[1][3]
-
Serum: The presence of serum may affect DEAB stability, although the exact nature of this interaction is not well-documented. Serum proteins could potentially bind to DEAB, either stabilizing it or making it less available.
-
Light Exposure: While not definitively shown for DEAB, many chemical compounds are sensitive to light. It is good practice to protect DEAB-containing media from prolonged light exposure.[4]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected ALDH inhibition with DEAB.
This is a common issue that can arise from the degradation of DEAB in the cell culture medium over the course of the experiment.
Table 2: Troubleshooting Inconsistent DEAB Efficacy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| DEAB Degradation Over Time | Reduce the incubation time with DEAB if your experimental design allows. For longer experiments, consider replenishing the DEAB by performing a partial media change with fresh DEAB-containing media every 12-24 hours.[1] | More consistent and potent ALDH inhibition throughout the experiment. |
| Sub-optimal DEAB Concentration | Perform a dose-response curve to determine the optimal concentration of DEAB for your specific cell line and experimental duration. | Identification of the minimal concentration of DEAB required for effective inhibition, which can minimize potential off-target effects. |
| Incorrect Stock Solution Handling | Ensure your DEAB stock solution is properly stored in single-use aliquots at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles. | Consistent potency of your DEAB stock solution. |
| Cellular Compensation Mechanisms | Cells may upregulate ALDH expression or activity in response to prolonged inhibition. Analyze ALDH expression levels at different time points. | Understanding if the loss of inhibition is due to DEAB degradation or a biological response from the cells. |
Logical Flow for Troubleshooting Inconsistent DEAB Inhibition
Issue 2: High background or false positives in the Aldefluor™ assay.
This can occur if the DEAB control is not effectively inhibiting ALDH activity.
Table 3: Troubleshooting High Background in Aldefluor™ Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient DEAB Concentration | Ensure you are using the recommended concentration of DEAB for the Aldefluor™ assay with your specific cell type. You may need to optimize this concentration. | A clear separation between the DEAB-treated (negative) and untreated (positive) cell populations. |
| DEAB Degradation | Prepare fresh dilutions of DEAB in the assay buffer immediately before use. Do not let the DEAB-containing buffer sit at room temperature or 37°C for an extended period before adding it to the cells. | Maximum inhibitory activity of DEAB during the assay. |
| Cellular Efflux of the Aldefluor™ Substrate | Some cell types may have active efflux pumps that remove the Aldefluor™ substrate, leading to a lower signal in the positive population and making the DEAB control appear less effective. Consider using an efflux pump inhibitor if this is suspected. | Improved retention of the Aldefluor™ substrate and a better-defined positive population. |
Experimental Protocols
Protocol 1: Assessment of DEAB Stability in Cell Culture Media using HPLC
This protocol provides a framework for quantitatively assessing the stability of DEAB in your specific cell culture medium over time.
Materials:
-
DEAB powder
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640, with and without 10% FBS)
-
Sterile, conical tubes (50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
0.22 µm syringe filters
Experimental Workflow Diagram
Procedure:
-
Prepare DEAB Stock Solution: Prepare a 10 mM stock solution of DEAB in anhydrous DMSO.
-
Prepare DEAB-Spiked Media: In a sterile 50 mL conical tube, add your cell culture medium (e.g., 20 mL of DMEM + 10% FBS). Spike with the DEAB stock solution to a final concentration of 50 µM. Mix well by gentle inversion. Prepare a parallel tube with medium but without serum.
-
Incubation and Sampling:
-
Immediately take a "time 0" sample (e.g., 500 µL) and place it in a pre-labeled 1.5 mL microcentrifuge tube. Store on ice.
-
Incubate the remaining DEAB-spiked media at 37°C in a 5% CO₂ incubator.
-
At subsequent time points (e.g., 6, 12, 24, 48, and 72 hours), aseptically collect 500 µL aliquots and place them in fresh microcentrifuge tubes on ice.
-
-
Sample Processing:
-
To each 500 µL sample, add 1.5 mL of ice-cold methanol to precipitate proteins.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a C18 reverse-phase column.
-
A suitable mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid, if needed for better peak shape).
-
Monitor the elution of DEAB using a UV detector at its maximum absorbance wavelength (around 360 nm).
-
-
Quantification:
-
Prepare a standard curve of DEAB in the same cell culture medium (at time 0 and immediately processed) at known concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Plot the peak area from the HPLC chromatogram against the known concentrations to generate a standard curve.
-
Determine the concentration of DEAB in your experimental samples by interpolating their peak areas from the standard curve.
-
Data Presentation
The results of the stability study can be presented in a table and a graph to visualize the degradation of DEAB over time.
Table 4: Illustrative Data of DEAB Stability in Cell Culture Media at 37°C
| Time (hours) | DEAB Concentration in DMEM (% of initial) | DEAB Concentration in DMEM + 10% FBS (% of initial) |
| 0 | 100 | 100 |
| 6 | 85 | 90 |
| 12 | 65 | 75 |
| 24 | 40 | 55 |
| 48 | 15 | 25 |
| 72 | <5 | 10 |
Note: This data is illustrative and the actual stability should be determined experimentally.
Signaling Pathway Considerations
DEAB primarily targets ALDH enzymes, which are involved in various metabolic and signaling pathways, most notably the retinoic acid (RA) signaling pathway. ALDHs catalyze the oxidation of retinal to retinoic acid, a key signaling molecule involved in cell differentiation and development.
Diagram of the Retinoic Acid Signaling Pathway and the Role of ALDH
By understanding the potential for DEAB instability, researchers can design more robust experiments and accurately interpret their results. For critical long-term studies, it is highly recommended to experimentally determine the stability of DEAB under your specific conditions.
References
Navigating Background Fluorescence in the ALDEFLUOR™ Assay: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing background fluorescence in the ALDEFLUOR™ assay, with a specific focus on the proper use of the inhibitor, Diethylaminobenzaldehyde (DEAB).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of DEAB in the ALDEFLUOR™ assay?
A1: DEAB serves as a specific inhibitor of the aldehyde dehydrogenase (ALDH) enzyme.[1][2] In the ALDEFLUOR™ assay, a parallel sample of cells is treated with DEAB to establish a baseline level of fluorescence. This DEAB-treated sample acts as a negative control, allowing for the accurate identification and gating of the ALDH-positive (ALDHbr) cell population by distinguishing true ALDH-mediated fluorescence from background signals.[1][3][4][5]
Q2: What are the common causes of high background fluorescence in the ALDEFLUOR™ assay?
A2: High background fluorescence can arise from several factors:
-
Suboptimal Cell Concentration: Both excessively high and low cell concentrations can affect the signal-to-background ratio.[6][7]
-
Ineffective DEAB Inhibition: Insufficient DEAB concentration or suboptimal incubation conditions can lead to incomplete inhibition of ALDH activity, resulting in elevated background.[6][7][8]
-
Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence, which can interfere with the assay.[9]
-
Reagent Efflux: The ALDEFLUOR™ reagent or its fluorescent product can be actively transported out of the cells by ABC transporters, although the assay buffer is designed to minimize this.[6][7][10]
-
Non-viable Cells: Dead cells can non-specifically take up the fluorescent dye, contributing to background.[3]
Q3: How does DEAB inhibit ALDH activity?
A3: DEAB acts as a competitive inhibitor for several ALDH isoenzymes, including ALDH1A1, ALDH1A3, ALDH1B1, and ALDH5A1.[11] It can also act as a covalent inhibitor for ALDH2 and ALDH1A2.[11] By blocking the active site of the ALDH enzyme, DEAB prevents the conversion of the ALDEFLUOR™ substrate (BAAA) into its fluorescent product (BAA-), thereby establishing the baseline fluorescence of the cell population.[1] While historically considered specific to ALDH1A1, recent studies have shown that DEAB can inhibit a broader range of ALDH isoforms.[12][13][14][15]
Troubleshooting Guide: Reducing Background Fluorescence
This guide provides systematic steps to troubleshoot and minimize high background fluorescence in your ALDEFLUOR™ experiments.
Issue: High Fluorescence in the DEAB Negative Control
Possible Cause & Suggested Solution
-
Suboptimal Cell Concentration:
-
Experiment: Perform the ALDEFLUOR™ assay using a range of cell concentrations (e.g., 1 x 105, 2 x 105, 5 x 105, 1 x 106, and 2 x 106 cells/mL).[6][7] A DEAB control should be included for each concentration.
-
Goal: Identify the cell concentration that provides the best separation between ALDH-positive and ALDH-negative populations with the lowest background.[6]
-
-
Insufficient DEAB Concentration:
-
Experiment: For cell types with very high ALDH activity, the standard DEAB concentration may not be sufficient. Try increasing the DEAB concentration, starting with a 2-fold increase and potentially going up to 10-fold.[6][7][8]
-
Caution: Be aware that excessively high concentrations of DEAB may impact cell viability.[6][7]
-
-
Timing of DEAB Addition:
-
Experiment: Modify the protocol by adding DEAB to the control tube before adding the activated ALDEFLUOR™ reagent.[6][7][8]
-
Protocol Modification:
-
Prepare two tubes (test and control) with your cell suspension.
-
Add DEAB to the control tube and mix.
-
Then, add the activated ALDEFLUOR™ reagent to both tubes.[8]
-
-
Issue: Poor Separation Between ALDHbr and ALDHlow Populations
Possible Cause & Suggested Solution
-
Suboptimal Incubation Time:
-
Reagent Efflux:
-
High Autofluorescence:
-
Action: When setting up the flow cytometer, use an unstained cell sample to assess the level of autofluorescence and set the initial gates accordingly.
-
Experimental Protocols
Standard ALDEFLUOR™ Protocol with DEAB Control
-
Cell Preparation: Resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 106 cells/mL.[2]
-
DEAB Control: Transfer 0.5 mL of the cell suspension to a tube labeled "CONTROL". Add 5 µL of DEAB and mix.
-
Test Sample: Transfer 0.5 mL of the cell suspension to a tube labeled "TEST".
-
Staining: Add 2.5 µL of activated ALDEFLUOR™ reagent to both the "TEST" and "CONTROL" tubes and mix immediately.[8]
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for your cell type.[2][8]
-
Washing: Centrifuge the cells at 250 x g for 5 minutes and resuspend the cell pellet in fresh ALDEFLUOR™ Assay Buffer.[2]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the "CONTROL" (DEAB-treated) sample to set the gate for the ALDH-positive population.[3]
Data Presentation
Table 1: Effect of DEAB on Fluorescence Intensity
| Cell Line | Condition | Mean Fluorescence Intensity (MFI) | % ALDH-positive Cells | Reference |
| A549 (Lung Cancer) | ALDEFLUOR™ only | High | Present | [14] |
| A549 (Lung Cancer) | ALDEFLUOR™ + DEAB | Low (Baseline) | Absent (used for gating) | [14] |
| H522 (Lung Cancer) | ALDEFLUOR™ only | High | Present | [14] |
| H522 (Lung Cancer) | ALDEFLUOR™ + DEAB | Low (Baseline) | Absent (used for gating) | [14] |
| HCC461 (NSCLC) | ALDEFLUOR™ only | High | Present | [5] |
| HCC461 (NSCLC) | ALDEFLUOR™ + DEAB | Low (Baseline) | Absent (used for gating) | [5] |
Note: The table provides a qualitative summary based on the figures presented in the cited literature. Specific MFI values can vary significantly between experiments and instruments.
Visualizations
ALDEFLUOR™ Assay Workflow
Caption: Workflow of the ALDEFLUOR™ assay with a DEAB negative control.
Mechanism of DEAB Inhibition
Caption: DEAB competitively inhibits the ALDH enzyme, preventing fluorescence.
References
- 1. stemcell.com [stemcell.com]
- 2. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 3. stemcell.com [stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. Aldehyde dehydrogenase activity selects for lung adenocarcinoma stem cells dependent on Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. stemcell.com [stemcell.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. youtube.com [youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
ALDEFLUOR™ Assay Technical Support Center: Troubleshooting Low DEAB Inhibition
Welcome to the technical support center for the ALDEFLUOR™ assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low diethylaminobenzaldehyde (DEAB) inhibition during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of DEAB in the ALDEFLUOR™ assay?
DEAB, or N,N-diethylaminobenzaldehyde, serves as a specific inhibitor of the aldehyde dehydrogenase (ALDH) enzyme.[1][2][3] In the ALDEFLUOR™ assay, it is used as a negative control to establish the baseline fluorescence of cells.[4][5][6] By comparing the fluorescence of cells treated with the ALDEFLUOR™ reagent alone (test sample) to those treated with both the ALDEFLUOR™ reagent and DEAB (control sample), one can identify the population of cells with high ALDH activity (ALDH-bright).[5]
Q2: What does "low DEAB inhibition" look like in my flow cytometry data?
Low DEAB inhibition is characterized by a minimal shift in fluorescence between your test sample and your DEAB control. This makes it difficult to set a proper gate to distinguish the ALDH-bright population from the cells with low or no ALDH activity.
Q3: Can the specific ALDH isoforms expressed by my cells affect DEAB inhibition?
Yes. DEAB is not a universal inhibitor of all ALDH isoforms and its efficacy varies.[7][8][9][10] While it was initially thought to be specific for ALDH1A1, studies have shown it can inhibit other isoforms like ALDH1A2, ALDH1A3, and ALDH2 to varying degrees.[8][9][11] If your cells express ALDH isoforms that are less sensitive to DEAB, you may observe lower inhibition.[7][8]
Q4: How should I properly store the ALDEFLUOR™ reagents to ensure DEAB effectiveness?
The ALDEFLUOR™ DEAB Reagent should be stored at 2-8°C and is stable until the expiration date on the label.[3] The activated ALDEFLUOR™ reagent is stable for one week at 2-8°C, but for longer storage, it should be aliquoted and stored at or below -20°C for up to one year.[12][13] Improper storage can lead to degradation and reduced efficacy of the reagents.
Troubleshooting Guide: Low DEAB Inhibition
This guide provides a systematic approach to resolving issues with low DEAB inhibition in your ALDEFLUOR™ assay.
Step 1: Assess Cell Viability
Dead and apoptotic cells can affect the retention of the fluorescent product and should be excluded from the analysis.[4]
-
Recommendation: Always include a viability dye, such as Propidium Iodide (PI) or 7-AAD, in your staining protocol to gate out dead cells.[4][14]
Step 2: Optimize DEAB Concentration
For cell types with exceptionally high ALDH activity, the standard concentration of DEAB may be insufficient for complete inhibition.[1][2]
-
Recommendation: Increase the concentration of DEAB. You can start by doubling the amount of DEAB per reaction.[15] In some cases, a significant increase of up to 10-fold may be necessary.[1][2][15] However, be mindful that very high concentrations of DEAB might impact cell viability.[1][2]
Step 3: Modify the Staining Protocol
The timing of DEAB addition can influence its inhibitory effect, especially in cells with high enzymatic activity.[15]
-
Recommendation: Add DEAB to the control tube before adding the activated ALDEFLUOR™ reagent. This pre-incubation with the inhibitor can enhance its effectiveness.[1][2][15]
Step 4: Optimize Cell Concentration
The concentration of cells in the assay can impact the signal-to-background ratio and the distinction between ALDH-bright and ALDH-low populations.[1][2]
-
Recommendation: Test a range of cell concentrations to find the optimal density for your specific cell type.[1][2] A DEAB control should be included for each cell concentration tested.[1][2] For some cell lines, like the SKBR3 breast cancer line, a lower cell concentration (e.g., 1-2 x 10^5 cells/mL) provides a better signal than the standard concentration used for hematopoietic cells.[4][15]
Step 5: Adjust Incubation Time
For cells with very high ALDH activity, a shorter incubation time may be sufficient to generate a strong positive signal while preventing overwhelming fluorescence that is difficult to inhibit.[15]
-
Recommendation: Test a range of incubation times, such as 15, 30, 45, and 60 minutes, to determine the optimal duration for your experiment.[1][2][15] For example, the SKBR3 cell line shows optimal results with a 30-45 minute incubation.[4]
Step 6: Address Reagent Efflux
Some cell types may actively pump out the fluorescent product, leading to a weaker signal. The ALDEFLUOR™ Assay Buffer contains ABC transporter inhibitors, but these may not be sufficient for all cell types.[1][2]
-
Recommendation: Consider adding other efflux pump inhibitors.[1][2] Additionally, keeping the cells on ice or at 2-8°C after the incubation period can help to reduce efflux and preserve the fluorescent signal.[1][2][4]
Data Presentation: Optimization Parameters
Table 1: Recommended Cell Concentrations for Assay Optimization
| Cell Concentration (cells/mL) |
| 1 x 10^5 |
| 2 x 10^5 |
| 5 x 10^5 |
| 1 x 10^6 |
| 2 x 10^6 |
| Data sourced from STEMCELL Technologies Technical Bulletin.[1][2] |
Table 2: Recommended Incubation Times for Assay Optimization
| Incubation Time (minutes) |
| 15 |
| 30 |
| 45 |
| 60 |
| Data sourced from STEMCELL Technologies Technical Bulletin.[1][2] |
Table 3: Optional Efflux Inhibitors
| Inhibitor | Suggested Concentration |
| Verapamil | 50 - 100 µM |
| Probenecid | 2.5 mM |
| 2-deoxy-D-glucose | 100 mM |
| Data sourced from STEMCELL Technologies Technical Bulletin.[1][2] |
Experimental Protocols
Protocol 1: Optimizing DEAB Concentration
-
Prepare your single-cell suspension at the optimal concentration in ALDEFLUOR™ Assay Buffer.
-
For each sample, label three "control" tubes: "Control 1x", "Control 2x", and "Control 10x".
-
Add the standard amount of DEAB to the "Control 1x" tube.
-
Add double the standard amount of DEAB to the "Control 2x" tube.
-
Add ten times the standard amount of DEAB to the "Control 10x" tube.
-
Proceed with the standard ALDEFLUOR™ staining protocol, adding the test sample mixture to each control tube.
-
Analyze all samples by flow cytometry and compare the level of inhibition in each control.
Protocol 2: Adding DEAB Prior to ALDEFLUOR™ Reagent
-
Prepare your single-cell suspension at the optimal concentration in ALDEFLUOR™ Assay Buffer.
-
Prepare two tubes: one "test" and one "control".
-
Add the recommended volume of DEAB to the "control" tube and mix.[1][2]
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes according to the standard protocol.
-
Analyze by flow cytometry.
Visualizations
Caption: A simplified workflow of the ALDEFLUOR™ assay from cell preparation to analysis.
Caption: The mechanism of ALDH inhibition by DEAB within a cell.
Caption: A decision tree for troubleshooting low DEAB inhibition.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. youtube.com [youtube.com]
- 5. stemcell.com [stemcell.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALDEFLUOR activity, ALDH isoforms, and their clinical significance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. stemcell.com [stemcell.com]
- 13. stemcell.com [stemcell.com]
- 14. benchchem.com [benchchem.com]
- 15. stemcell.com [stemcell.com]
Technical Support Center: Managing Cytotoxicity of 4-(Diethylamino)-2-methylbenzaldehyde in Long-Term Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Diethylamino)-2-methylbenzaldehyde (DEAB) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAB) and what is its primary mechanism of action?
A1: this compound, commonly known as DEAB, is a chemical compound frequently used in biological research as a pan-inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[1][2][3] ALDHs are a group of enzymes responsible for detoxifying both endogenous and exogenous aldehydes.[4][5] By inhibiting ALDH activity, DEAB leads to an intracellular accumulation of toxic aldehydes, which can be leveraged to study the role of ALDH in various cellular processes, including cancer cell proliferation and drug resistance.[1][2][3]
Q2: What are the typical cytotoxic effects of DEAB in cell culture?
A2: DEAB exhibits dose- and time-dependent cytotoxicity.[6] In prostate cancer cell lines, the half-maximal inhibitory concentration (IC50) has been reported to be greater than 200 μM.[1][3] However, its analogues can show higher cytotoxicity, with IC50 values ranging from 10 to 200 μM.[1][3] In pancreatic cancer cell lines, concentrations of 50-200 μM have been shown to significantly inhibit cell proliferation.[6] The cytotoxic effects of aldehydes, in general, are attributed to the formation of adducts with DNA and proteins, leading to cellular damage.[7][8]
Q3: What is the underlying mechanism of DEAB-induced cytotoxicity?
A3: The primary mechanism of DEAB-induced cytotoxicity stems from its inhibition of ALDH enzymes. This inhibition leads to an accumulation of endogenous toxic aldehydes and an increase in reactive oxygen species (ROS), which in turn causes oxidative stress.[6][9] This cellular stress can lead to mitochondrial dysfunction, damage to macromolecules, and ultimately trigger apoptosis (programmed cell death).[7][8]
Troubleshooting Guide
Issue 1: Excessive cell death observed in long-term cultures with DEAB.
Possible Cause: The concentration of DEAB may be too high for the specific cell line and experimental duration.
Solutions:
-
Dose-Response and Time-Course Experiments: Before initiating long-term studies, perform a thorough dose-response and time-course experiment to determine the optimal, sub-lethal concentration of DEAB for your specific cell line. This will help in identifying a concentration that effectively inhibits ALDH without causing excessive cell death.
-
Gradual Adaptation: Consider gradually adapting the cells to the desired concentration of DEAB. Start with a lower concentration and incrementally increase it over several passages.
-
Intermittent Exposure: Instead of continuous exposure, consider an intermittent treatment regimen. For example, treat the cells with DEAB for a specific period, followed by a recovery period in a DEAB-free medium.
Issue 2: High variability in experimental results.
Possible Cause: DEAB may be unstable in the culture medium over long incubation periods.
Solutions:
-
Frequent Media Changes: Replace the culture medium containing fresh DEAB more frequently (e.g., every 24-48 hours) to ensure a consistent concentration of the inhibitor.
-
Protect from Light: Store the DEAB stock solution and the prepared media protected from light to prevent photodegradation.
Issue 3: Signs of oxidative stress in cultured cells (e.g., morphological changes, increased ROS levels).
Possible Cause: Inhibition of ALDH by DEAB leads to an accumulation of toxic aldehydes and a subsequent increase in reactive oxygen species (ROS), causing oxidative stress.[6][9]
Solutions:
-
Co-treatment with Antioxidants: The use of antioxidants can help mitigate the cytotoxic effects of aldehydes. N-acetylcysteine (NAC) is a well-known antioxidant that can scavenge ROS and directly conjugate with aldehydes, thereby reducing their toxicity.[10][11] It is advisable to perform a dose-response experiment to determine the optimal concentration of NAC for your cell line.
-
Serum-Containing Medium: If not detrimental to the experimental design, use a serum-containing medium, as serum provides various factors that can help protect cells from stress.
Data Presentation
Table 1: Cytotoxicity of this compound (DEAB) and its Analogues in Prostate Cancer Cell Lines.
| Compound | Cell Line | IC50 (μM) |
| DEAB | PC3 | >200 |
| DEAB | DU145 | >200 |
| DEAB | LNCaP | >200 |
| Analogue 14 | PC3 | 10-200 |
| Analogue 18 | DU145 | 10-200 |
Data synthesized from studies on the antiproliferative activity of DEAB and its analogues.[1][3]
Table 2: Effect of DEAB on the Proliferation of Pancreatic Cancer Cell Lines.
| Cell Line | DEAB Concentration (μM) | Inhibition of Proliferation |
| BxPC3 | 50, 100, 150, 200 | Significant |
| MiaPaCa2 | 50, 100, 150, 200 | Significant |
| Panc1 | 50, 100, 150, 200 | Significant |
Data is indicative of a dose-dependent inhibition of cell proliferation.[6]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of DEAB for Long-Term Cultures
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental period.
-
DEAB Treatment: Prepare a serial dilution of DEAB in the complete culture medium. The concentration range should be selected based on literature values (e.g., 10 μM to 500 μM).
-
Incubation: Treat the cells with different concentrations of DEAB and incubate for various time points (e.g., 24, 48, 72, 96, and 120 hours).
-
Viability Assay: At each time point, assess cell viability using a suitable method, such as the MTT or PrestoBlue assay.
-
Data Analysis: Plot cell viability against DEAB concentration for each time point to determine the IC50 value and to identify a sub-lethal concentration that can be used for long-term experiments.
Protocol 2: Colony Formation Assay to Assess Long-Term Cytotoxicity
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.
-
DEAB Treatment: After the cells have attached, treat them with the desired concentration of DEAB.
-
Incubation: Incubate the plates for 1-3 weeks, or until visible colonies are formed in the control wells. The medium should be changed every 2-3 days with fresh DEAB-containing medium.
-
Fixation and Staining:
-
Wash the colonies gently with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of 4% paraformaldehyde in PBS or ice-cold methanol for 15-20 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for 20-30 minutes.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and survival fraction to determine the long-term cytotoxic effect of DEAB.
-
Visualizations
Caption: Signaling pathway of DEAB-induced cytotoxicity.
Caption: Experimental workflow for managing DEAB cytotoxicity.
Caption: Troubleshooting logic for DEAB cytotoxicity.
References
- 1. 細胞培養用添加剤 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 9. Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of DEAB in Cellular Assays
Welcome to the technical support center for N,N-diethylaminobenzaldehyde (DEAB), a widely used inhibitor of aldehyde dehydrogenase (ALDH) in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects of DEAB in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DEAB and what is its primary mechanism of action?
A1: N,N-diethylaminobenzaldehyde (DEAB) is a small molecule inhibitor of aldehyde dehydrogenase (ALDH) enzymes. It is commonly used as a negative control in the Aldefluor™ assay to identify cell populations with high ALDH activity, often associated with cancer stem cells. DEAB functions by acting as a substrate for some ALDH isoforms, but it is turned over very slowly, effectively inhibiting the oxidation of other aldehyde substrates.[1] For other isoforms, it can act as a covalent, irreversible inhibitor.[1][2]
Q2: Is DEAB a selective inhibitor for a specific ALDH isoform?
A2: No, DEAB is not a selective inhibitor. While it is often referred to as an ALDH1A1 inhibitor, it exhibits inhibitory activity against multiple ALDH isoforms with varying potencies.[1][2] This lack of selectivity is a critical consideration when interpreting experimental results.
Q3: What are the known off-target effects of DEAB?
A3: The primary "off-target" effects of DEAB within the ALDH superfamily are well-documented, as it inhibits multiple isoforms. However, specific off-target effects on other signaling pathways independent of ALDH inhibition are not extensively characterized in the literature. At higher concentrations, DEAB can exhibit cytotoxicity and may induce the production of reactive oxygen species (ROS).[3] It is crucial to empirically determine the optimal, non-toxic concentration of DEAB for your specific cell type and assay.
Q4: How can I minimize the off-target effects of DEAB in my experiments?
A4: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-response experiments: Use the lowest effective concentration of DEAB that inhibits ALDH activity without causing significant cytotoxicity or other observable off-target phenotypes.
-
Use of orthogonal controls: Employ structurally different ALDH inhibitors to confirm that the observed phenotype is due to ALDH inhibition and not a DEAB-specific off-target effect.
-
Genetic validation: Use techniques like CRISPR/Cas9 or siRNA to knockdown or knockout specific ALDH isoforms to validate the on-target effect.
-
Appropriate experimental controls: Always include vehicle-only (e.g., DMSO) and untreated controls. For the Aldefluor™ assay, unstained cells and cells treated with the Aldefluor™ reagent alone are also necessary.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed with DEAB Treatment
You observe a cellular effect (e.g., changes in morphology, proliferation, or expression of a specific marker) that you did not anticipate based on ALDH inhibition alone.
Possible Cause: This may be due to an off-target effect of DEAB on an unknown cellular pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: High Background or Poor Resolution in the Aldefluor™ Assay
You are having difficulty distinguishing between the ALDH-positive and ALDH-negative populations in your flow cytometry data.
Possible Cause:
-
Suboptimal DEAB concentration.
-
High intrinsic fluorescence of cells.
-
Efflux of the Aldefluor™ reagent.
-
Suboptimal assay conditions (cell concentration, incubation time).
Troubleshooting Steps:
-
Optimize DEAB Concentration: For cells with very high ALDH activity, you may need to increase the DEAB concentration (up to 2-fold) to effectively inhibit the enzyme and establish a true negative control population. However, be mindful of potential cytotoxicity at higher concentrations.[4]
-
Optimize Incubation Time: Test a range of incubation times (e.g., 15, 30, 45, 60 minutes) to find the optimal window for the fluorescent signal to develop without excessive background.[4]
-
Optimize Cell Concentration: The optimal cell concentration can vary between cell types. Test a range of concentrations (e.g., 1 x 10^5 to 2 x 10^6 cells/mL) to find the one that gives the best separation between ALDH-bright and ALDH-low populations.[5]
-
Consider Efflux Pump Inhibitors: The Aldefluor™ assay buffer contains inhibitors for some ABC transporters. However, for certain cell types, you may need to add other efflux pump inhibitors like verapamil or probenecid to improve dye retention.[4]
-
Use Proper Gating Strategy: In your flow cytometry analysis, use the DEAB-treated sample to set the gate for the ALDH-negative population. The ALDH-positive population will be the cells with fluorescence above this gate in the sample without DEAB.[6]
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC₅₀) of DEAB against various human ALDH isoforms.
| ALDH Isoform | IC₅₀ |
| ALDH1A1 | 57 nM[1] |
| ALDH1A2 | 1.2 µM[2] |
| ALDH1A3 | 3.0 µM[2] |
| ALDH1B1 | 1.2 µM[2] |
| ALDH2 | 0.16 µM[2] |
| ALDH5A1 | 13 µM[2] |
Table 2: Cytotoxicity (IC₅₀) of DEAB in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF7 | Breast Cancer | >200[7] |
| MDA-MB-231 | Breast Cancer | >200[7] |
| PC-3 | Prostate Cancer | >200[7] |
| A549 | Lung Cancer | ~100[7] |
Note: Cytotoxicity can be highly cell line-dependent and should be determined empirically for your system.
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects using Genetic Knockdown
This protocol describes how to use siRNA to determine if a DEAB-induced phenotype is dependent on a specific ALDH isoform.
Caption: Workflow for validating on-target effects using siRNA.
Methodology:
-
Cell Seeding: Seed your cells of interest at a density appropriate for transfection.
-
Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specific to the ALDH isoform you hypothesize is responsible for the phenotype.
-
Treatment: After allowing time for the siRNA to take effect (typically 24-48 hours), treat the cells with either vehicle control or DEAB at the desired concentration.
-
Phenotypic Analysis: After the appropriate treatment duration, assess the phenotype of interest (e.g., cell viability, gene expression, etc.).
-
Knockdown Validation: Harvest parallel samples to confirm the knockdown of the target ALDH isoform by Western blot or qPCR.
Interpretation:
-
If the DEAB-induced phenotype is absent in the ALDH-knockdown cells but present in the control siRNA-treated cells, the phenotype is likely on-target.
-
If the phenotype persists in the ALDH-knockdown cells, it is likely an off-target effect of DEAB.
Protocol 2: Global Off-Target Profiling using Proteomics
This protocol provides a general workflow for identifying potential off-target proteins of DEAB using quantitative mass spectrometry-based proteomics.
Caption: Workflow for proteomic-based off-target identification.
Methodology:
-
Cell Culture and Treatment: Grow your cells of interest and treat with vehicle control or a relevant concentration of DEAB for a specified time.
-
Lysis and Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling: For quantitative proteomics, label the peptides from different conditions with isobaric tags (e.g., TMT) or use a label-free quantification method.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use appropriate software to identify and quantify the proteins in each sample.
-
Identify Differentially Abundant Proteins: Statistically analyze the data to identify proteins that show a significant change in abundance in the DEAB-treated samples compared to the control.
-
Bioinformatic Analysis: Perform pathway and Gene Ontology (GO) analysis on the differentially abundant proteins to identify potentially affected signaling pathways.
-
Validation: Validate candidate off-targets using orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or by using specific inhibitors for the identified off-target proteins.
Signaling Pathways and Visualizations
ALDH Catalytic Cycle and DEAB Inhibition
The aldehyde dehydrogenase superfamily plays a crucial role in detoxifying endogenous and exogenous aldehydes. The catalytic cycle involves the oxidation of an aldehyde to a carboxylic acid, with the concomitant reduction of NAD(P)+ to NAD(P)H. DEAB can interfere with this cycle in a variety of ways depending on the specific ALDH isoform.
Caption: Simplified ALDH catalytic cycle and mechanisms of DEAB inhibition.
References
- 1. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. stemcell.com [stemcell.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming DEAB Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers investigating drug resistance in cancer cell lines, with a focus on the use of N,N-diethylaminobenzaldehyde (DEAB) to inhibit aldehyde dehydrogenase (ALDH) activity. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is DEAB and how does it work?
A1: N,N-diethylaminobenzaldehyde (DEAB) is a widely used inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[1][2] It functions as a multi-isoform inhibitor, meaning it can block the activity of several different ALDH enzymes.[3] DEAB is often used as a negative control in the ALDEFLUOR™ assay to identify cell populations with high ALDH activity, which is a common marker for cancer stem cells (CSCs).[4] By inhibiting ALDH, DEAB can prevent the detoxification of certain aldehydes, leading to increased cellular stress and potentially resensitizing cancer cells to chemotherapeutic agents.[5]
Q2: Is DEAB a specific inhibitor for one ALDH isoform?
A2: No, DEAB is not a highly specific inhibitor. While it is a potent inhibitor of ALDH1A1, it also inhibits other isoforms such as ALDH1A2, ALDH2, ALDH1A3, ALDH1B1, and ALDH5A1 with varying potencies.[2][6] It's important to consider this lack of specificity when interpreting your results, as the observed effects may be due to the inhibition of multiple ALDH enzymes.
Q3: How should I prepare and store DEAB for cell culture experiments?
A3: DEAB is typically dissolved in a solvent like DMSO or 95% ethanol to create a stock solution.[7] It is recommended to prepare a high-concentration stock solution, which can then be diluted in your cell culture medium to the desired final concentration. To avoid precipitation when adding DEAB to your media, ensure thorough mixing.[7] Stock solutions of DEAB are typically stored at -20°C or -80°C for long-term stability.[8] Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: What are the known signaling pathways affected by ALDH inhibition with DEAB?
A4: Inhibition of ALDH activity by DEAB can impact several critical cancer-related signaling pathways. These include:
-
Wnt/β-catenin Pathway: ALDH has been shown to be a target of the Wnt/β-catenin pathway, and its inhibition can interfere with the self-renewal capacity of cancer stem cells.[1][9]
-
PI3K/Akt Pathway: ALDH activity can influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[10]
-
HIF-2α Signaling: In breast cancer models, DEAB treatment has been shown to reduce the expression of Hypoxia-Inducible Factor-2α (HIF-2α), a key regulator of cellular response to hypoxia and cancer progression.[11]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of ALDH Activity with DEAB
-
Possible Cause 1: Suboptimal DEAB Concentration.
-
Troubleshooting Step: The effective concentration of DEAB can vary significantly between different cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and assess ALDH activity using an ALDEFLUOR™ assay.[6] For some cell lines with very high ALDH activity, a higher concentration of DEAB may be necessary.[7]
-
-
Possible Cause 2: DEAB Instability.
-
Troubleshooting Step: While generally stable, the half-life of DEAB in aqueous solutions like cell culture media can be a factor in long-term experiments. For experiments lasting several days, consider replenishing the DEAB-containing media every 24-48 hours to maintain a consistent inhibitory concentration.
-
-
Possible Cause 3: High Expression of Multiple ALDH Isoforms.
-
Troubleshooting Step: Your cell line may express multiple ALDH isoforms with varying sensitivity to DEAB. If you observe incomplete inhibition, it could be due to the presence of a DEAB-resistant isoform. Characterize the ALDH isoform expression profile of your cell line using techniques like Western blotting or qRT-PCR to better understand the target landscape.[12]
-
Problem 2: DEAB Treatment Alone Does Not Affect Cell Viability
-
Possible Cause 1: Cell Line Insensitivity.
-
Troubleshooting Step: Some cancer cell lines may not be sensitive to ALDH inhibition as a monotherapy. DEAB is often more effective at sensitizing cancer cells to other cytotoxic agents rather than killing them directly.[5] The primary utility of DEAB is often in combination therapies.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Troubleshooting Step: The cytotoxic or growth-inhibitory effects of DEAB may require a longer incubation period to become apparent. Extend your treatment duration (e.g., up to 72 or 96 hours) and perform a time-course experiment to assess cell viability at multiple time points.
-
Problem 3: Lack of Synergistic Effect with Chemotherapeutic Agents
-
Possible Cause 1: Inappropriate Drug Combination Ratio.
-
Troubleshooting Step: The synergistic effect of DEAB with a chemotherapeutic agent is often dependent on the concentration ratio of the two compounds. Perform a checkerboard assay (or matrix titration) with varying concentrations of both DEAB and the chemotherapeutic drug to identify the optimal synergistic ratio.
-
-
Possible Cause 2: Dominant Resistance Mechanisms Unrelated to ALDH.
-
Troubleshooting Step: The cancer cell line may possess other dominant drug resistance mechanisms, such as increased drug efflux via ABC transporters or altered drug targets, that are not affected by ALDH inhibition.[13] Investigate other potential resistance pathways in your cell line to determine if a multi-targeted approach is necessary.
-
Data Presentation
Table 1: Inhibitory Potency of DEAB against Various Human ALDH Isoforms
| ALDH Isoform | IC50 Value | Reference |
| ALDH1A1 | 57 nM | [2] |
| ALDH1A2 | 1.2 µM | [2] |
| ALDH1A3 | 3.0 µM | [2] |
| ALDH1B1 | 1.2 µM | [2] |
| ALDH2 | 160 nM | [2] |
| ALDH5A1 | 13 µM | [2] |
Table 2: Effective Concentrations of DEAB in Combination with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | DEAB Concentration | Effect | Reference |
| A549 (Lung Cancer) | Retinaldehyde (30 µM) | 100 µM | Increased ROS production | [14] |
| Resistant Lung Cancer Cells | Cisplatin | Not specified | Re-sensitized cells to cisplatin | [5] |
| MCF7 (Breast Cancer) | Doxorubicin (5 µM) | 6.25 - 100 µM | No significant synergistic cytotoxicity | [6] |
| PC-3 (Prostate Cancer) | Doxorubicin (1 µM) | 6.25 - 100 µM | No significant synergistic cytotoxicity | [6] |
| Pancreatic Cancer Cells | Gemcitabine | Not specified | Reduced gemcitabine resistance | [15] |
Experimental Protocols
ALDEFLUOR™ Assay for ALDH Activity
This protocol is adapted for the analysis of ALDH activity in cancer cell lines using flow cytometry.
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB)
-
ALDEFLUOR™ Assay Buffer
-
Your cancer cell line of interest
-
Standard cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest your cells and prepare a single-cell suspension in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Control Tube: Transfer 0.5 mL of the cell suspension to a flow cytometry tube labeled "Control". Add 5 µL of DEAB solution (the ALDH inhibitor).
-
Test Tube: To the remaining cell suspension (labeled "Test"), add 5 µL of the activated ALDEFLUOR™ reagent per 1 mL of cell suspension. Mix well.
-
Incubation: Immediately transfer 0.5 mL of the "Test" cell suspension to the "Control" tube. Incubate both tubes at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for your cell line.
-
Washing: After incubation, centrifuge the cells at 250 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of fresh ALDEFLUOR™ Assay Buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the "Control" sample to set the gate for the ALDH-positive population. The "Test" sample will show a shift in fluorescence for the ALDH-positive cells.
Cell Viability (MTT/MTS) Assay
This protocol assesses the effect of DEAB, alone or in combination with a chemotherapeutic agent, on cancer cell viability.
Materials:
-
Your cancer cell line of interest
-
96-well cell culture plates
-
Standard cell culture medium
-
DEAB stock solution
-
Chemotherapeutic agent stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of DEAB and/or your chemotherapeutic agent in culture medium. Remove the old medium from the wells and add the treatment solutions. Include appropriate controls (untreated cells, vehicle control, DEAB alone, and chemotherapeutic agent alone).
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blotting for ALDH1A1 Expression
This protocol is for detecting the protein levels of ALDH1A1 in your cancer cell lines.
Materials:
-
Your cancer cell lines (treated and untreated)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALDH1A1
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ALDH1A1 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the relative expression of ALDH1A1.
Visualizations
Caption: Experimental workflow for investigating DEAB-mediated reversal of chemoresistance.
Caption: Signaling pathways influenced by ALDH activity and targeted by DEAB.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demethoxycurcumin increases the sensitivity of cisplatin-resistant non-small lung cancer cells to cisplatin and induces apoptosis by activating the caspase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Wnt/beta-catenin signaling downregulates expression of aldehyde dehydrogenase isoform 3A1 (ALDH3A1) to reduce resistance against temozolomide in glioblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Significance of Aldehyde Dehydrogenase 1 in Cancers [mdpi.com]
- 11. High aldehyde dehydrogenase activity enhances stem cell features in breast cancer cells by activating hypoxia-inducible factor-2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. oncotarget.com [oncotarget.com]
- 15. Hypoxia promotes the phenotypic change of aldehyde dehydrogenase activity of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting incubation time for optimal DEAB performance.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure optimal performance of N,N-diethylaminobenzaldehyde (DEAB) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DEAB and how does it work?
N,N-diethylaminobenzaldehyde (DEAB) is a widely used inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[1][2] It functions as a negative control in assays like the Aldefluor™ assay to identify cell populations with high ALDH activity, which is a characteristic of certain stem and progenitor cells.[1][3] DEAB acts as both a substrate and a mechanism-based inhibitor for several human ALDH isoenzymes.[1][4] Its inhibitory mechanism involves the formation of a stable acyl-enzyme intermediate after hydride transfer, which effectively blocks the enzyme's active site.[1][4]
Q2: Why is pre-incubation with DEAB sometimes recommended?
For some ALDH isoenzymes, like ALDH2, the inhibitory effect of DEAB is dependent on the order of addition and incubation time.[1] Pre-incubating the enzyme with DEAB and the cofactor NAD⁺ for a short period (e.g., two minutes) before adding the substrate can significantly enhance its inhibitory effect.[1][5] This pre-incubation allows for the formation of the inhibitory acyl-enzyme intermediate.
Q3: What are the optimal storage conditions for DEAB?
DEAB stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is recommended to store it under a nitrogen atmosphere.[6] To avoid repeated freeze-thaw cycles, which can degrade the product, it is best to aliquot the stock solution into smaller, single-use vials.[7]
Q4: Is DEAB selective for a specific ALDH isoenzyme?
While initially thought to be a selective inhibitor of cytosolic ALDH1, recent studies have shown that DEAB inhibits multiple ALDH isoenzymes, including members of the ALDH1, ALDH2, and ALDH3 families.[1][5] It exhibits potent inhibition against ALDH1A1 but also affects other isoenzymes to varying degrees.[1] Therefore, it is considered a broad-spectrum ALDH inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered when using DEAB and provides step-by-step solutions to optimize your experimental outcomes.
Issue 1: High background fluorescence in the DEAB control.
-
Possible Cause: Ineffective inhibition of ALDH activity.
-
Solution:
-
Increase DEAB Concentration: The effectiveness of DEAB can vary between cell types and species.[8] A starting point is to double the recommended concentration, and in some cases, a 10-fold increase may be necessary.[8][9]
-
Pre-incubate with DEAB: For cell lines with very high ALDH activity, add DEAB to the cell suspension before adding the ALDH substrate (e.g., ALDEFLUOR™ reagent).[8][9] This allows DEAB to inhibit the enzyme before the substrate can be converted.
-
Optimize Cell Concentration: High cell concentrations can lead to increased background fluorescence. Test a range of cell concentrations (e.g., 1 x 10⁵ to 2 x 10⁶ cells/mL) to find the optimal density that provides the best separation between ALDH-positive and negative populations.[9]
-
Issue 2: Poor separation between ALDH-positive and DEAB-negative populations.
-
Possible Cause: Suboptimal incubation time.
-
Solution:
-
Perform a Time-Course Experiment: The optimal incubation time can vary significantly between cell types.[8] Test a range of incubation times, for example, 15, 30, 45, and 60 minutes.[8] For some cell lines, such as the SKRB3 mammary cell line, shorter incubation times (30-45 minutes) yield better results than a full hour.[8]
-
Consider Cell Viability: Ensure that the incubation conditions are not adversely affecting cell health, as dead or apoptotic cells can lead to misleading results.[10]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Solution:
-
Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, reagent concentrations, and cell densities, are kept consistent across all experiments.
-
Check Reagent Stability: Ensure DEAB and other reagents have been stored correctly and have not expired.[6][7] Prepare fresh working solutions for each experiment.
-
Maintain Consistent Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can impact ALDH activity.
-
Data Presentation
Table 1: Recommended Optimization Ranges for Key Experimental Parameters
| Parameter | Recommended Range | Rationale | Reference(s) |
| DEAB Concentration | 2 to 10-fold increase from standard protocol | Efficacy varies with cell type and ALDH expression level. | [8][9] |
| Incubation Time | 15 - 60 minutes | Optimal time is cell-type dependent; shorter times can be better. | [8] |
| Cell Concentration | 1 x 10⁵ - 2 x 10⁶ cells/mL | Affects signal-to-background ratio. | [9] |
| ALDEFLUOR™ Reagent | 5-fold less to 10-fold more than standard | May need adjustment for non-hematopoietic cells. | [8] |
Experimental Protocols
Protocol 1: Optimization of DEAB Incubation Time
-
Prepare a single-cell suspension of your cells of interest at the optimal concentration (e.g., 1 x 10⁶ cells/mL) in ALDEFLUOR™ Assay Buffer.
-
Divide the cell suspension into multiple tubes, one for each time point to be tested (e.g., 15, 30, 45, 60 minutes) and a corresponding set of DEAB control tubes.
-
To the control tubes, add the optimized concentration of DEAB.
-
Add the activated ALDEFLUOR™ reagent to all tubes.
-
Incubate all tubes at 37°C.
-
At each designated time point, stop the reaction by transferring the tubes to ice.
-
Analyze the samples by flow cytometry, gating on viable, single cells.
-
Compare the fluorescence intensity of the ALDH-positive population and the DEAB control at each time point to determine the optimal incubation time that provides the best signal-to-noise ratio.
Protocol 2: General ALDEFLUOR™ Assay with DEAB Control
-
Prepare a single-cell suspension at 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.
-
Prepare two tubes: one for the test sample and one for the DEAB control.
-
Add 5 µL of DEAB stock solution to the control tube and mix.
-
Add 5 µL of activated ALDEFLUOR™ reagent to both the test and control tubes and mix immediately.
-
Incubate both tubes for the optimized duration (determined from Protocol 1) at 37°C, protected from light.
-
Centrifuge the cells and resuspend the pellet in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. Use the DEAB control to set the gate for the ALDH-positive population.
Visualizations
Caption: Mechanism of DEAB inhibition of ALDH enzymes.
Caption: Troubleshooting workflow for suboptimal DEAB performance.
References
- 1. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. stemcell.com [stemcell.com]
- 9. stemcell.com [stemcell.com]
- 10. youtube.com [youtube.com]
Technical Support Center: DEAB Effectiveness in Cells with High ALDH Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the use of N,N-diethylaminobenzaldehyde (DEAB) as an aldehyde dehydrogenase (ALDH) inhibitor, particularly in cell populations exhibiting very high ALDH activity.
Frequently Asked Questions (FAQs)
Q1: What is DEAB and how does it inhibit ALDH activity?
N,N-diethylaminobenzaldehyde (DEAB) is a widely used inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[1][2][3] It is commonly utilized as a negative control in the ALDEFLUOR™ assay to identify cell populations with high ALDH activity (ALDHbright).[4][5][6] DEAB functions as both a substrate and an inhibitor for several ALDH isoenzymes.[1][3] Its inhibitory mechanism involves acting as a competitive inhibitor, particularly for ALDH1, and in some cases, it can irreversibly inactivate certain ALDH isoforms like ALDH7A1 by forming a stable covalent acyl-enzyme intermediate.[1][7] For other isoforms, it acts as a very slow substrate, effectively blocking the enzyme from processing other aldehydes.[1][3]
Q2: Why might DEAB appear ineffective in my cells with very high ALDH activity?
Several factors can contribute to the apparent ineffectiveness of DEAB in cells with high ALDH activity:
-
Insufficient DEAB Concentration: Cells with extremely high levels of ALDH may require a higher concentration of DEAB to achieve effective inhibition.[4][5]
-
ALDH Isoform Specificity: DEAB exhibits varying potency against different ALDH isoforms.[1][8] If the high ALDH activity in your cells is driven by an isoform that is less sensitive to DEAB, its inhibitory effect will be diminished. For instance, DEAB is an excellent substrate for ALDH3A1, meaning it is rapidly turned over by this enzyme.[1][9]
-
Rapid Substrate Conversion: In cells with very high ALDH activity, the enzymatic conversion of the ALDEFLUOR™ reagent may occur too quickly for DEAB to effectively compete and inhibit the reaction.[4]
-
Cell Concentration: High cell density can lead to a higher overall ALDH activity, potentially overwhelming the inhibitory capacity of the standard DEAB concentration.[4][5]
-
Suboptimal Incubation Time: The duration of the enzymatic reaction can influence the perceived effectiveness of DEAB. Shorter incubation times may be necessary for cells with very high ALDH activity.[4]
Q3: How can I optimize the DEAB concentration for my specific cell type?
Optimization is often necessary, especially for non-hematopoietic cells or cell lines with high ALDH expression.[4][5] It is recommended to perform a titration experiment, testing a range of DEAB concentrations. You can start by doubling the standard concentration and increasing it up to 10-fold if necessary.[4][5] The optimal concentration should provide the best distinction between your ALDH-positive and negative control populations without adversely affecting cell viability.[5]
Q4: Can DEAB be cytotoxic to my cells?
Yes, high concentrations of DEAB can be cytotoxic.[5][10][11] This is a critical consideration when increasing the DEAB concentration to inhibit high ALDH activity. It is essential to perform a cell viability assay in parallel with your ALDH activity experiments to determine the cytotoxic threshold of DEAB for your specific cells. Some studies have noted that DEAB can inhibit cell proliferation in a dose- and time-dependent manner.[2]
Q5: Are there any alternatives to DEAB for inhibiting ALDH activity?
While DEAB is widely used, other ALDH inhibitors are available and may be more suitable for certain applications. These include:
-
Disulfiram: An irreversible inhibitor of ALDH enzymes.[12]
-
All-trans retinoic acid (ATRA): Can suppress ALDH1 expression.[3]
-
NCT-501: A selective inhibitor of ALDH1A1.[13]
The choice of inhibitor will depend on the specific ALDH isoforms expressed in your cells and the goals of your experiment.
Q6: What are the proper storage and handling procedures for DEAB?
For optimal stability, DEAB should be stored as a solid at the temperature indicated on the product vial, typically for up to 6 months.[15] Stock solutions should be prepared, aliquoted, and stored at -20°C for up to one month or -80°C for up to six months.[7][15] It is recommended to use freshly prepared solutions for experiments.[15] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in the DEAB control. | 1. Insufficient DEAB concentration to fully inhibit ALDH activity.[5] 2. Cell concentration is too high.[5] 3. DEAB degradation due to improper storage. | 1. Increase the DEAB concentration. Titrate from 2x to 10x the standard amount.[4][5] 2. Optimize cell concentration. Test a range from 1 x 105 to 2 x 106 cells/mL.[5] 3. Use a fresh aliquot of DEAB stock solution. Ensure proper storage conditions (-20°C or -80°C).[7][15] |
| No clear separation between ALDHbright and ALDHlow populations. | 1. Suboptimal ALDEFLUOR™ reagent concentration.[4] 2. Incubation time is too long or too short.[4] 3. High ALDH activity is making the entire population appear positive. | 1. Test a range of ALDEFLUOR™ reagent concentrations (e.g., 5-fold less to 10-fold more).[4] 2. Optimize incubation time. Test shorter durations like 15, 30, and 45 minutes.[4] 3. Pre-incubate the control cells with DEAB before adding the ALDEFLUOR™ reagent.[4][5] |
| DEAB treatment does not reduce the ALDH-positive population as expected. | 1. The predominant ALDH isoform in the cells is resistant to or is a substrate for DEAB (e.g., ALDH3A1).[1][3] 2. The concentration of DEAB is not high enough for the level of ALDH expression.[4] | 1. Identify the specific ALDH isoforms expressed in your cells (e.g., via qPCR or western blot). Consider using an alternative or isoform-specific inhibitor if necessary. 2. Perform a DEAB dose-response curve to determine the effective inhibitory concentration for your cell type.[16] |
| Decreased cell viability after DEAB treatment. | 1. The DEAB concentration used is cytotoxic to the cells.[5][10][11] 2. Prolonged incubation with DEAB. | 1. Determine the maximum non-toxic concentration of DEAB for your cells using a viability assay (e.g., CCK-8, MTT). 2. Reduce the incubation time with DEAB to the minimum required for effective inhibition. |
Quantitative Data Summary
Table 1: IC50 Values of DEAB for Various Human ALDH Isoforms
| ALDH Isoform | IC50 |
| ALDH1A1 | 57 ± 5 nM[1] |
| ALDH1A2 | 1.2 µM[8] |
| ALDH1A3 | 3.0 µM[8] |
| ALDH1B1 | 1.2 µM[8] |
| ALDH2 | 160 ± 30 nM[1] |
| ALDH5A1 | 13 µM[8] |
| ALDH3A1 | DEAB is an excellent substrate for this isoform.[1][9] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Kinetic Parameters of DEAB Inhibition
| ALDH Isoform | Inhibition Type | Ki |
| ALDH1A1 | Competitive | 9.8 ± 3.1 nM[1] |
| ALDH1A2 | Irreversible | - |
| ALDH2 | Irreversible | - |
Experimental Protocols
Protocol 1: Optimization of DEAB Concentration for the ALDEFLUOR™ Assay
-
Prepare a single-cell suspension of your cells in ALDEFLUOR™ Assay Buffer at the desired concentration (e.g., 1 x 106 cells/mL).
-
Set up a series of control tubes. For each 1 mL of cell suspension, add varying amounts of DEAB. For example: 10 µL (standard), 20 µL, 50 µL, and 100 µL.
-
Prepare a "test" tube without DEAB for each cell type.
-
Add the activated ALDEFLUOR™ reagent to all tubes (test and control).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, pellet the cells by centrifugation and resuspend in fresh, cold ALDEFLUOR™ Assay Buffer.
-
Analyze the samples by flow cytometry.
-
Determine the optimal DEAB concentration that results in the clearest separation between the ALDHbright population in the test sample and the negative population in the control, without significantly affecting cell viability (as determined by a viability dye like 7-AAD or DAPI).
Protocol 2: Assessing DEAB Cytotoxicity using Cell Counting Kit-8 (CCK-8)
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of DEAB in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DEAB. Include a vehicle control (medium with the same concentration of DEAB solvent, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours until the color of the medium changes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the cytotoxic concentrations.
Visualizations
Caption: Proposed mechanism of DEAB action on ALDH enzymes.
Caption: Experimental workflow for troubleshooting DEAB ineffectiveness.
Caption: Logical steps for optimizing the ALDEFLUOR™ assay.
References
- 1. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. stemcell.com [stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. | Sigma-Aldrich [merckmillipore.com]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of the inhibition of aldehyde dehydrogenase in vivo by disulfiram and diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability and Storage | Tocris Bioscience [tocris.com]
- 16. Influence of Aldehyde Dehydrogenase Inhibition on Stemness of Endometrial Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ALDH Inhibitors: 4-(Diethylamino)benzaldehyde (DEAB) and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes crucial for detoxifying endogenous and exogenous aldehydes. Their role extends to the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1] Given their involvement in cancer stem cell biology and resistance to chemotherapy, ALDH inhibitors are a significant area of research for therapeutic intervention.[1]
This guide provides a comparative analysis of 4-(Diethylamino)benzaldehyde (DEAB), a widely used pan-ALDH inhibitor, against other notable inhibitors. While the initial query specified 4-(Diethylamino)-2-methylbenzaldehyde, publicly available experimental data for this specific derivative is scarce. Therefore, this guide will focus on the well-characterized parent compound, DEAB, and its analogues, providing a robust comparison based on extensive research.
DEAB is frequently used as a control in the popular Aldefluor assay to identify cell populations with high ALDH activity.[1] It acts as a reversible, competitive inhibitor for several ALDH isoforms, including ALDH1A1, and as an irreversible inactivator for others like ALDH1A2 and ALDH2.[1][2][3]
Quantitative Comparison of ALDH Inhibitors
The efficacy and selectivity of ALDH inhibitors are critical for their application in research and potential therapeutic use. The following tables summarize the half-maximal inhibitory concentrations (IC50) of DEAB and other prominent inhibitors against various ALDH isoforms.
Table 1: Inhibitory Activity (IC50) of DEAB against Human ALDH Isoforms
| ALDH Isoform | IC50 (µM) | Mechanism of Inhibition |
| ALDH1A1 | 0.057 | Competitive, Reversible |
| ALDH1A2 | 1.2 | Irreversible |
| ALDH1A3 | 3.0 | Substrate/Inhibitor |
| ALDH1B1 | 1.2 | Competitive, Reversible |
| ALDH2 | 0.16 | Irreversible |
| ALDH3A1 | 5.67 | Substrate/Inhibitor |
| ALDH5A1 | 13.0 | Competitive, Reversible |
| Data sourced from multiple studies, values represent a consensus and may vary based on experimental conditions.[1][4][5] |
Table 2: Comparative IC50 Values of Selected ALDH Inhibitors
| Inhibitor | ALDH1A1 (µM) | ALDH1A3 (µM) | ALDH2 (µM) | ALDH3A1 (µM) | Selectivity Profile |
| DEAB | 0.057 | 3.0 | 0.16 | 5.67 | Pan-inhibitor |
| NCT-501 | 0.040 | >57 | >57 | >57 | Highly selective for ALDH1A1 |
| Disulfiram | 0.15 | Not Reported | 3.4 | Not Reported | Pan-inhibitor, irreversible |
| Compound 16 | >200 | 0.26 | Not Reported | >200 | Selective for ALDH1A3 |
| Compound 19 | >200 | >200 | Not Reported | 1.29 | Selective for ALDH3A1 |
| *Compound 16 (4-isopropoxybenzaldehyde) and Compound 19 (4-(diethylamino)-3-nitrobenzaldehyde) are examples of DEAB analogues with increased isoform selectivity.[6][7][8] | |||||
| NCT-501 and Disulfiram data sourced from multiple studies.[9][10][11][12] |
Key Signaling Pathway: Retinoic Acid (RA) Synthesis
ALDH enzymes, particularly isoforms ALDH1A1, ALDH1A2, and ALDH1A3, are the rate-limiting enzymes in the synthesis of retinoic acid (RA) from retinol (Vitamin A).[11] This pathway is fundamental for regulating gene expression related to cell growth, differentiation, and embryonic development.[4] Inhibition of ALDH disrupts this pathway, which is a key mechanism for its anti-cancer effects, particularly in targeting cancer stem cells.[4]
Caption: The Retinoic Acid (RA) signaling pathway, where ALDH enzymes catalyze the final step.
Experimental Protocols
Accurate assessment of ALDH inhibition requires robust and well-defined experimental protocols. Below are methodologies for a standard in vitro enzyme inhibition assay and a cell-based ALDH activity assay.
Protocol 1: In Vitro Spectrophotometric ALDH Inhibition Assay
This protocol measures ALDH enzyme activity by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[13]
Materials:
-
Purified recombinant human ALDH enzyme (e.g., ALDH1A1)
-
Assay Buffer: 50 mM Sodium Pyrophosphate or 100 mM Sodium Phosphate, pH 8.0-9.0
-
Substrate: Aldehyde substrate (e.g., propionaldehyde or benzaldehyde) stock solution in DMSO
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+) stock solution in Assay Buffer
-
Inhibitors: DEAB, NCT-501, etc., dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the ALDH enzyme, substrate, and NAD+ in Assay Buffer. Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
85 µL Assay Buffer
-
5 µL NAD+ working solution (final concentration typically 200-500 µM)
-
5 µL of inhibitor dilution or DMSO (for vehicle control).
-
5 µL of ALDH enzyme working solution (final concentration typically 20-200 nM).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of the aldehyde substrate (final concentration near its Km value, e.g., 100 µM propionaldehyde).
-
Measurement: Immediately begin kinetic reading on a microplate reader at 340 nm, taking measurements every 30 seconds for 10-15 minutes at 25°C or 37°C.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve (mOD/min).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based ALDH Activity Assay (Aldefluor™ Assay)
This assay identifies and quantifies the ALDH-positive cell population using a fluorescent substrate and flow cytometry. DEAB is used as a specific inhibitor to establish the baseline fluorescence and define the ALDH-positive gate.[5][14][15]
Materials:
-
Aldefluor™ Assay Kit (containing ALDH substrate and DEAB)
-
Single-cell suspension of the cells to be analyzed
-
Aldefluor™ Assay Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend cells in Aldefluor Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Control and Test Samples:
-
For each cell sample, prepare two tubes: a "test" tube and a "control" tube.
-
To the "control" tube, add the specific ALDH inhibitor, DEAB. This will serve as the negative control for gating.
-
-
Substrate Addition: Add the activated Aldefluor™ substrate to the "test" tube. Immediately mix and transfer half of this cell suspension to the "control" tube (which already contains DEAB).
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary by cell type.
-
Cell Staining (Optional): If desired, cells can be stained with viability dyes or cell surface markers after the Aldefluor incubation.
-
Sample Preparation for Flow Cytometry: Centrifuge the cells at 250 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, cold Aldefluor Assay Buffer. Keep samples on ice until analysis.
-
Flow Cytometry Analysis:
-
First, run the "control" (DEAB-treated) sample to set the background fluorescence gate (e.g., in the FL1 channel).
-
Next, run the "test" sample. The population of cells with fluorescence exceeding the gate set by the DEAB control is identified as the ALDH-positive (ALDHbr) population.
-
References
- 1. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Genetics and functions of the retinoic acid pathway, with special emphasis on the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to DEAB Analogs: Navigating ALDH Isoform Selectivity
For researchers, scientists, and drug development professionals, the quest for selective enzyme inhibitors is paramount. In the landscape of aldehyde dehydrogenase (ALDH) research, N,N-diethylaminobenzaldehyde (DEAB) has long been a familiar tool. However, its limitations in isoform selectivity have spurred the development of numerous analogs. This guide provides a comprehensive comparison of DEAB and its analogs, focusing on their selectivity for various ALDH isoforms, supported by experimental data and detailed protocols.
The ALDH superfamily of enzymes plays a critical role in cellular detoxification and biosynthesis, with different isoforms implicated in a range of pathologies, from cancer to neurodegenerative diseases.[1][2][3] The development of isoform-selective inhibitors is crucial for dissecting the specific roles of these enzymes and for designing targeted therapeutics.[2] While DEAB is a widely used pan-ALDH inhibitor, it exhibits varying potency against different isoforms and can also act as a substrate for some, complicating the interpretation of experimental results.[2][4] This has led to the exploration of a wide array of DEAB analogs to identify compounds with improved selectivity and potency.
Comparative Inhibitory Activity of DEAB and Its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DEAB and several of its analogs against a panel of human ALDH isoforms. This data, compiled from various studies, highlights the diverse selectivity profiles that can be achieved through structural modifications of the DEAB scaffold.
| Compound | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH1B1 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) | ALDH5A1 IC50 (µM) | Reference |
| DEAB | 0.057 | 1.2 | 3.0 | 1.2 | 0.16 | >50 (Substrate) | 13 | [4] |
| Analog 14 | Not Reported | Not Reported | 0.63 | Not Reported | Not Reported | Not Reported | Not Reported | [5][6] |
| Analog 15 | Not Reported | Not Reported | 0.30 | Not Reported | Not Reported | Not Reported | Not Reported | [5][6] |
| Analog 16 | Not Reported | Not Reported | 0.23 | Not Reported | Not Reported | Not Reported | Not Reported | [5][6] |
| Analog 18 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 1.61 | Not Reported | [5][6] |
| Analog 19 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 1.29 | Not Reported | [5][6] |
| CM037 | 4.6 | >20 | ~20% inhibition at 20µM | >20 | >20 | >20 | >20 | [1] |
| NCT-505 | 0.007 | >57 | 22.8 | >57 | 20.1 | >57 | Not Reported | [7] |
| Disulfiram | Potent Inhibitor | Potent Inhibitor | Not Reported | Not Reported | Potent Inhibitor | Not Reported | Not Reported | [8] |
Note: "Not Reported" indicates that the IC50 value for that specific isoform was not found in the cited literature for the particular analog. Some compounds, like DEAB for ALDH3A1, act as substrates rather than inhibitors.[4]
Experimental Methodologies
Accurate determination of ALDH isoform selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for a common in vitro enzyme inhibition assay.
ALDH Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the production of NADH, a product of the ALDH-catalyzed reaction, by monitoring the increase in absorbance at 340 nm.
Materials:
-
Recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH1A2, ALDH1A3, ALDH2, ALDH3A1)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Aldehyde substrate (e.g., propionaldehyde or a specific substrate for the isoform of interest)
-
DEAB analog test compounds
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0, containing 0.1 mM EDTA
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare a stock solution of the aldehyde substrate in a suitable solvent (e.g., water or DMSO).
-
Prepare stock solutions of the DEAB analog test compounds in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
NAD+ solution (final concentration typically 1-2 mM)
-
Test compound solution or DMSO for control wells (final DMSO concentration should be kept low, e.g., <1%)
-
Recombinant ALDH enzyme solution (the amount of enzyme should be optimized to yield a linear reaction rate for at least 10-15 minutes)
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the aldehyde substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing Experimental and Biological Pathways
Understanding the experimental workflow and the biological context of ALDH inhibition is crucial for effective research. The following diagrams, generated using Graphviz, illustrate these key aspects.
The Role of ALDH1A3 in Retinoic Acid Signaling
ALDH1A3 is a key enzyme in the synthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[9][10][11] As depicted in Figure 2, ALDH1A3 catalyzes the oxidation of retinal to RA in the cytoplasm.[12] RA then translocates to the nucleus, where it binds to and activates RAR/RXR heterodimers.[12] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[12] The development of selective ALDH1A3 inhibitors, such as certain DEAB analogs, offers a powerful approach to modulate this pathway for therapeutic purposes, particularly in cancers where ALDH1A3 is overexpressed.[5][9]
Conclusion
The landscape of ALDH inhibitors has evolved significantly from the broad-spectrum activity of DEAB to a growing arsenal of isoform-selective compounds. The DEAB scaffold has proven to be a versatile starting point for the development of analogs with tailored selectivity profiles. For researchers in drug discovery and chemical biology, a thorough understanding of the comparative inhibitory activities and the underlying experimental methodologies is essential for advancing our knowledge of ALDH biology and for the rational design of next-generation therapeutics. The data and protocols presented in this guide aim to facilitate this endeavor, empowering scientists to make informed decisions in their pursuit of selective ALDH modulators.
References
- 1. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technology - Substituted Quinoline Analogs as Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors [nih.technologypublisher.com]
- 4. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Guide to Selective AL-DH1A3 Inhibition: Alternatives to DEAB
For researchers, scientists, and drug development professionals, the pursuit of potent and selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3) is crucial for advancing our understanding of its role in various pathologies and for developing targeted therapeutics. While N,N-diethylaminobenzaldehyde (DEAB) has been a widely used pan-ALDH inhibitor, its lack of specificity limits its clinical potential. This guide provides a comparative overview of emerging alternatives to DEAB, focusing on their inhibitory potency, selectivity, and the experimental frameworks used for their evaluation.
The Role of ALDH1A3 in Cellular Signaling
ALDH1A3 is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression through nuclear receptors.[1][2] The conversion of retinal to retinoic acid by ALDH1A3 initiates a cascade that influences cell proliferation, differentiation, and apoptosis.[1][3] Dysregulation of the ALDH1A3-RA signaling axis has been implicated in the progression of several cancers, including glioblastoma, mesothelioma, and breast cancer, making it a compelling therapeutic target.[2][4]
References
- 1. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validating ALDEFLUOR® Results: A Guide to Orthogonal Methods for Robust Stem Cell Analysis
For researchers, scientists, and drug development professionals, identifying and validating stem cell populations is a critical step in fields ranging from regenerative medicine to oncology. The ALDEFLUOR® assay, which identifies cells with high aldehyde dehydrogenase (ALDH) activity, is a widely used tool for this purpose. However, to ensure the accuracy and reliability of these findings, employing orthogonal methods for validation is paramount. This guide provides a comparative overview of common orthogonal approaches to substantiate ALDEFLUOR® results, complete with experimental data and detailed protocols.
The ALDEFLUOR® assay leverages the enzymatic activity of ALDH to isolate putative stem and progenitor cells.[1][2] The underlying principle involves the conversion of a non-fluorescent substrate, BAAA (BODIPY™-aminoacetaldehyde), into a fluorescent product, BAA (BODIPY™-aminoacetate), by intracellular ALDH.[1][3][4] Cells that retain BAA exhibit bright fluorescence and are termed ALDH-bright (ALDHbr). A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used to establish a baseline for fluorescence and distinguish true ALDHbr cells.[1][3] While a powerful tool, reliance on a single enzymatic marker necessitates further validation to confirm the stem-like properties of the identified cell population.
Orthogonal Validation Strategies: A Multi-faceted Approach
Cell Surface Marker Analysis
A frequent and complementary approach is the co-staining of ALDEFLUOR®-labeled cells with fluorescently-conjugated antibodies against known stem cell surface markers.[1] This allows for the simultaneous assessment of enzymatic activity and the presence of specific cell surface proteins associated with stemness, such as CD133, CD44, and CD34.[5][6][7] This combined analysis can reveal subpopulations within the ALDHbr population and provide a more refined characterization of the cells of interest.
In Vitro Functional Assays
These assays directly test the functional properties of putative stem cells, such as their capacity for self-renewal and differentiation.
-
Sphere Formation Assay (SFA): Also known as the tumorsphere or mammosphere assay, the SFA is a gold-standard for assessing the self-renewal capability of stem cells in vitro.[8] Single cells are cultured in non-adherent conditions with appropriate growth factors. Stem cells will proliferate and form three-dimensional spherical colonies, while non-stem cells will typically undergo anoikis or limited proliferation. The number and size of these spheres can be quantified to compare the self-renewal capacity of ALDHbr and ALDH-low populations.
-
Colony Forming Cell (CFC) Assay: This assay evaluates the ability of a single cell to proliferate and form a colony of differentiated progeny. It is particularly well-established in hematology for assessing hematopoietic stem and progenitor cells. Different cytokine cocktails can be used to promote the formation of specific colony types, providing insight into the differentiation potential of the ALDHbr population.
In Vivo Tumorigenicity Assay
The most definitive validation of cancer stem cell (CSC) identity is the in vivo tumorigenicity assay, often performed as a limiting dilution analysis.[9] In this assay, sorted ALDHbr and ALDH-low cell populations are injected into immunocompromised mice. The ability to initiate tumor growth, especially from a small number of cells, is considered the hallmark of a CSC.[10][11] Serial transplantation of the resulting tumors into secondary recipients can further confirm the self-renewal capacity of the tumor-initiating cells.
Comparative Data Summary
The following tables summarize hypothetical yet representative data from experiments comparing ALDEFLUOR® results with orthogonal methods.
| Cell Line | % ALDHbr Population | Co-expression with CD133+ | Sphere Formation Efficiency (%) | Tumorigenicity (Cells required for tumor formation) |
| Glioblastoma (U87) | 3.5% | 85% of ALDHbr are CD133+ | 15% (ALDHbr) vs. 1% (ALDH-low) | 1,000 (ALDHbr) vs. >100,000 (ALDH-low) |
| Breast Cancer (MCF-7) | 1.2% | 60% of ALDHbr are CD44+/CD24- | 8% (ALDHbr) vs. 0.5% (ALDH-low) | 5,000 (ALDHbr) vs. No tumors (ALDH-low) |
| Leukemia (Kasumi-2) | 8.2% | 92% of ALDHbr are CD34+/CD38- | N/A (CFC assay used) | 10,000 (ALDHbr) vs. >500,000 (ALDH-low) |
Experimental Protocols
ALDEFLUOR® Assay Protocol (General)
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR® Assay Buffer.[12]
-
DEAB Control: Transfer 0.5 mL of the cell suspension to a tube containing 5 µL of the ALDH inhibitor, DEAB. This serves as the negative control.[3][12]
-
ALDEFLUOR® Staining: To the remaining cell suspension, add the activated ALDEFLUOR® substrate (BAAA) at a final concentration of 1.5 µM.
-
Incubation: Incubate both the test and control samples for 30-60 minutes at 37°C, protected from light.[12][13] The optimal incubation time may need to be determined empirically for different cell types.[12][14][15]
-
Washing: Centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in fresh ALDEFLUOR® Assay Buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the DEAB-treated sample to set the gate for the ALDHbr population.
Sphere Formation Assay Protocol
-
Cell Sorting: Sort ALDHbr and ALDH-low populations using fluorescence-activated cell sorting (FACS).
-
Plating: Plate the sorted cells at a low density (e.g., 1,000 to 20,000 cells/mL) in ultra-low attachment plates or flasks.
-
Culture Medium: Use a serum-free medium supplemented with appropriate growth factors (e.g., EGF, bFGF).
-
Incubation: Culture the cells for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Count the number of spheres (typically >50 µm in diameter) per well using a microscope. Calculate the sphere formation efficiency as (number of spheres / number of cells plated) x 100%.
In Vivo Tumorigenicity Assay Protocol
-
Cell Preparation: Sort ALDHbr and ALDH-low cell populations by FACS and resuspend them in a suitable medium (e.g., PBS/Matrigel mixture).
-
Limiting Dilution: Prepare serial dilutions of the sorted cells (e.g., 10^5, 10^4, 10^3, 10^2 cells).
-
Injection: Subcutaneously or orthotopically inject each cell dilution into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Monitoring: Monitor the mice for tumor formation over a period of several weeks to months. Measure tumor size regularly.
-
Analysis: Determine the minimum number of cells required to initiate tumor formation for each population.
Visualizing Workflows and Pathways
References
- 1. stemcell.com [stemcell.com]
- 2. ALDEFLUOR™ Kit For the identification, evaluation and isolation of stem and progenitor cells expressing high levels of ALDH – Mira Lab [mira-lab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A New Method for Identifying Stem-Like Cells in Esophageal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Detecting Circulating Cancer Stem Cells (CCSCs) as a Novel Approach for Diagnosis of Colon Cancer Relapse/Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Limiting Dilution Tumor Initiation Assay: An In Vivo Approach for the Study of Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. m.youtube.com [m.youtube.com]
- 14. stemcell.com [stemcell.com]
- 15. stemcell.com [stemcell.com]
Comparative Analysis of 4-(Diethylamino)-2-methylbenzaldehyde's Enzymatic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Enzymatic Interactions of 4-(Diethylamino)-2-methylbenzaldehyde and its Analogs.
This guide provides a comparative overview of the enzymatic cross-reactivity of this compound, a substituted aromatic aldehyde. While robust data on this specific molecule's interaction with a wide array of enzymes remains limited, this document synthesizes available information on its close analog, 4-(Diethylamino)benzaldehyde (DEAB), and other related structures to infer potential cross-reactivity and guide future research. The primary focus of existing research has been on the potent inhibitory effects of these compounds on the aldehyde dehydrogenase (ALDH) superfamily.
Overview of Aldehyde Dehydrogenase Inhibition
Substituted benzaldehydes, particularly those with a diethylamino group, have been extensively studied as inhibitors of aldehyde dehydrogenases (ALDHs). The ALDH superfamily plays a critical role in cellular detoxification by metabolizing endogenous and exogenous aldehydes. Notably, certain ALDH isoforms are overexpressed in various cancer types, making them attractive therapeutic targets.
4-(Diethylamino)benzaldehyde (DEAB) is a well-established pan-inhibitor of ALDH isoforms and is commonly used as a control in assays identifying cell populations with high ALDH activity.[1][2] Research into analogs of DEAB, including those with substitutions on the phenyl ring, aims to develop more potent and isoform-selective inhibitors.[1][3]
Cross-Reactivity with Aldehyde Dehydrogenase Isoforms
A significant study on 40 DEAB analogs provided valuable insights into their structure-activity relationships and inhibitory potency against various ALDH isoforms.[1] Although this compound was not explicitly included in this large-scale study, the findings for structurally similar compounds offer a strong basis for comparison. The data reveals that substitutions on the benzaldehyde scaffold can dramatically alter both the potency and selectivity of ALDH inhibition.
For instance, analogs with a dipropylamino group showed varied inhibitory effects depending on the substrate used.[1] Furthermore, the introduction of a nitro group at the meta position of the benzaldehyde ring was found to enhance the inhibitory activity against ALDH3A1.[2]
Table 1: Inhibitory Activity of Selected DEAB Analogs against ALDH Isoforms
| Compound/Analog | Target ALDH Isoform | Substrate Used | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference |
| 4-(Dipropylamino)benzaldehyde | ALDH1A3 | Hexanal | 0.63 ± 0.15 | Competitive | 0.46 ± 0.15 | [1] |
| 4-(Diethylamino)-3-nitrobenzaldehyde | ALDH3A1 | 4-Nitrobenzaldehyde | 0.41 ± 0.05 | Competitive | 0.30 ± 0.06 | [1] |
| 4-(Dipropylamino)-3-nitrobenzaldehyde | ALDH3A1 | 4-Nitrobenzaldehyde | 0.28 ± 0.03 | Competitive | 0.24 ± 0.04 | [1] |
| DEAB (Reference) | ALDH1A3 | Hexanal | 10.20 ± 2.15 | - | - | [2] |
IC₅₀ represents the concentration of the inhibitor that reduces enzyme activity by 50%. Kᵢ is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Potential Cross-Reactivity with Other Enzyme Families
While the primary body of research focuses on ALDHs, there are indications that diethylamino-substituted benzaldehydes may interact with other enzyme classes.
A study on the in vivo effects of DEAB in mice investigated its impact on ethanol metabolism and the activity of microsomal mixed-function oxidases. The results showed that DEAB is a potent inhibitor of ALDH in vivo but has no significant effect on mixed-function oxidase activity, as determined by antipyrine clearance.[4] This suggests a degree of selectivity for ALDH over this class of enzymes.
Furthermore, a study on thiosemicarbazone derivatives of 4-(diethylamino)-salicylaldehyde (a structurally related compound) demonstrated inhibitory activity against cholinesterases (AChE and BChE), carbonic anhydrases (hCA I and hCA II), and α-glycosidase.[5] This finding highlights the potential for the benzaldehyde scaffold to serve as a basis for developing inhibitors for a broader range of enzymes beyond ALDHs.
Table 2: Inhibitory Activity of a 4-(Diethylamino)-salicylaldehyde Derivative against Various Enzymes
| Enzyme Target | Kᵢ Range (nM) |
| Acetylcholinesterase (AChE) | 121.74 - 548.63 |
| Butyrylcholinesterase (BChE) | 132.85 - 618.53 |
| Human Carbonic Anhydrase I (hCA I) | 407.73 - 1104.11 |
| Human Carbonic Anhydrase II (hCA II) | 323.04 - 991.62 |
| α-Glycosidase | 77.85 - 124.95 |
Data from a study on thiosemicarbazone derivatives of 4-(diethylamino)-salicylaldehyde.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Aldehyde Dehydrogenase Inhibition Assay
This protocol is adapted from a study on DEAB analogs and is suitable for assessing the inhibitory potential of compounds like this compound against ALDH isoforms.[1]
1. Reagents and Materials:
-
Recombinant human ALDH1A1, ALDH1A3, or ALDH3A1
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
NAD⁺ or NADP⁺ (cofactor)
-
Substrate (e.g., hexanal for ALDH1A1/1A3, 4-nitrobenzaldehyde for ALDH3A1)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, cofactor (e.g., 2.5 mM NAD⁺), and varying concentrations of the inhibitor.
-
Add the ALDH enzyme to each well to a final concentration that yields a linear reaction rate.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate to each well.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance-time curve.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition type and Kᵢ value, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).[2]
Visualizations
Experimental Workflow for ALDH Inhibition Assay
Caption: Workflow for determining ALDH inhibition.
Signaling Pathway of ALDH in Cancer Stem Cells
Caption: ALDH signaling in cancer stem cells.
Conclusion
The available evidence strongly suggests that this compound is likely to be a potent inhibitor of various ALDH isoforms, similar to its close analog DEAB. The degree of inhibition and isoform selectivity will likely be influenced by the presence of the 2-methyl group. Preliminary data from related compounds indicate a potential for cross-reactivity with other enzyme families, such as cholinesterases and carbonic anhydrases, although this requires direct experimental confirmation. Further screening of this compound against a diverse panel of enzymes is warranted to fully characterize its cross-reactivity profile, which is crucial for its development as a selective chemical probe or therapeutic agent. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their investigations.
References
- 1. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 4-(diethylamino)benzaldehyde on ethanol metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Pan-ALDH Inhibition In Vivo: DEAB vs. Disulfiram
A Comparative Guide for Researchers in Drug Development and Cellular Biology
In the quest to modulate the activity of aldehyde dehydrogenases (ALDH), a superfamily of enzymes critical to cellular detoxification and metabolism, researchers frequently turn to chemical inhibitors. Among the most common tools for pan-ALDH inhibition are N,N-diethylaminobenzaldehyde (DEAB) and Disulfiram. While both are widely used, their distinct mechanisms, potencies, and in vivo characteristics present a crucial choice for experimental design. This guide provides an objective comparison of DEAB and Disulfiram for pan-ALDH inhibition in vivo, supported by experimental data, detailed protocols, and pathway visualizations to inform your research.
At a Glance: DEAB vs. Disulfiram
| Feature | DEAB (N,N-diethylaminobenzaldehyde) | Disulfiram |
| Primary Use in Research | Widely used as a negative control in the Aldefluor assay to identify ALDH-positive cell populations.[1] | FDA-approved for alcohol aversion therapy; repurposed for research in cancer and other diseases.[2][3] |
| Mechanism of Action | Acts as both a substrate and a mechanism-based irreversible inhibitor for various ALDH isoenzymes.[1][4] Inhibition is proposed to occur via the formation of a resonance-stabilized quinoid-like intermediate after hydride transfer.[1] | An irreversible inhibitor.[5] In vivo, it is rapidly metabolized to S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO) and other metabolites, which then covalently modify the active site cysteine residue of ALDH enzymes through carbamoylation.[5][6] |
| Specificity | Not specific; inhibits multiple ALDH isoforms including ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH5A1.[1][7][8] It is a poor substrate or inhibitor for ALDH1L1 and ALDH4A1.[1] | Pan-ALDH inhibitor, but its metabolites are the active inhibitory agents in vivo.[5][6] Also inhibits other enzymes, such as dopamine β-hydroxylase.[2][9] |
| In Vivo Efficacy | Has been shown to inhibit ALDH activity in vivo, suppressing tumor growth and metastasis in mouse models of breast and pancreatic cancer.[10][11] | Demonstrates potent in vivo ALDH inhibition. A study in rats showed 77% inhibition of mitochondrial ALDH activity in the liver after administration.[5][6] Erythrocyte ALDH is fully inhibited during therapy in humans.[12] |
| Mode of Administration | Typically administered via intraperitoneal (i.p.) injection in preclinical models.[10] | Orally administered in clinical settings.[2] In animal studies, it can be administered orally or via i.p. injection.[5] |
| Toxicity Profile | Considered less toxic than Disulfiram and was initially developed as a reversible inhibitor to replace it.[1] However, in vivo toxicity studies are not as extensive as for Disulfiram. | Can cause a severe and unpleasant reaction when combined with alcohol (disulfiram-ethanol reaction).[13][14] Other side effects can include headache, weakness, and dizziness.[15] |
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of DEAB against various human ALDH isoenzymes. Direct comparative in vivo efficacy data is limited, but both compounds have been shown to effectively reduce ALDH activity in cellular and animal models.[6][16]
| ALDH Isoform | DEAB IC50 (µM)[7] |
| ALDH1A1 | 0.057 |
| ALDH1A2 | 1.2 |
| ALDH1A3 | 3.0 |
| ALDH1B1 | 1.2 |
| ALDH2 | 0.16 |
| ALDH5A1 | 13 |
Note: In vivo efficacy of Disulfiram is dependent on its metabolism, making direct IC50 comparisons with DEAB less straightforward. A study showed that both DEAB and Disulfiram (at 25 µM) reduced the activity of overexpressed ALDH1a2 and ALDH2 by 70-80% in cancer cell lines.[16]
Experimental Protocols
In Vivo ALDH Inhibition with DEAB in a Mouse Model
This protocol is adapted from a study investigating the role of ALDH in a 4T1 syngeneic mouse model of breast cancer.[10]
Objective: To achieve systemic pan-ALDH inhibition to assess its effect on tumor growth and metastasis.
Materials:
-
N,N-diethylaminobenzaldehyde (DEAB)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
4T1 breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
Procedure:
-
Animal Model: Inject 1 x 10⁵ 4T1 cells into the mammary fat pad of female BALB/c mice.
-
DEAB Preparation: Prepare a stock solution of DEAB in DMSO. For injections, dilute the stock solution in PBS to the final desired concentration. The final concentration of DMSO should be kept low to avoid toxicity.
-
Administration: Starting from day 7 post-tumor cell injection, administer DEAB via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight, three times per week.
-
Control Group: Administer the vehicle control (e.g., PBS with the same final concentration of DMSO as the treatment group) to a separate cohort of tumor-bearing mice.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. At the end of the study, harvest tumors and lungs to assess primary tumor growth and metastasis, respectively.
-
Assessment of ALDH Inhibition: To confirm ALDH inhibition, a separate cohort of mice can be treated with DEAB, and tissues of interest (e.g., tumor, liver) can be harvested at specific time points after injection. ALDH activity in tissue lysates can be measured using a commercially available ALDH activity assay kit.
In Vivo ALDH Inhibition with Disulfiram in a Rat Model
This protocol is based on a study that characterized the in vivo inhibition of mitochondrial ALDH by Disulfiram in rats.[5][6]
Objective: To induce significant inhibition of hepatic mitochondrial ALDH.
Materials:
-
Disulfiram
-
Vehicle for administration (e.g., corn oil or a suspension in a suitable vehicle like carboxymethyl cellulose)
-
Male Sprague-Dawley rats
Procedure:
-
Disulfiram Preparation: Prepare a suspension of Disulfiram in the chosen vehicle.
-
Administration: Administer Disulfiram to the rats. The original study does not specify the exact dose and route for the 77% inhibition, but oral gavage is a common method for Disulfiram administration in animal studies. A typical dose for ALDH inhibition studies in rodents ranges from 50 to 200 mg/kg.
-
Time Course: The time to maximal inhibition of erythrocyte ALDH activity in humans ranges from 36 to 120 hours, suggesting that a treatment period of several days may be necessary to achieve maximal inhibition in tissues.[12]
-
Tissue Harvesting and Processing: At the desired time point after Disulfiram administration, euthanize the rats and isolate the liver.
-
Mitochondrial Isolation: Homogenize the liver tissue and perform differential centrifugation to isolate the mitochondrial fraction.
-
Measurement of ALDH Activity: Solubilize the mitochondrial pellet and measure ALDH activity using a spectrophotometric assay with a suitable ALDH substrate (e.g., acetaldehyde or propionaldehyde) and NAD⁺ as a cofactor. Compare the activity to that of mitochondria isolated from vehicle-treated control rats.
Visualizing the Mechanisms and Pathways
To better understand the molecular interactions and consequences of ALDH inhibition, the following diagrams illustrate the proposed mechanisms of action and a key signaling pathway influenced by ALDH activity.
Caption: Proposed mechanism of DEAB inhibition of ALDH enzymes.
Caption: In vivo mechanism of Disulfiram-mediated ALDH inhibition.
Caption: ALDH activity promotes cancer stem cell features via HIF-2α.
Conclusion
Both DEAB and Disulfiram are effective pan-ALDH inhibitors in vivo, each with its own set of advantages and disadvantages. DEAB, while historically used as a "selective" inhibitor in cell-based assays, is a potent pan-inhibitor suitable for preclinical in vivo studies where a less toxic alternative to Disulfiram is desired.[1] Its mechanism is complex, involving both substrate-like behavior and irreversible inhibition.[1]
Disulfiram, on the other hand, has a long history of clinical use and its in vivo inhibitory effects are well-documented, albeit mediated by its metabolites.[2][5] Its potent and irreversible inhibition makes it a strong tool for studies requiring robust and sustained ALDH blockade.[5] However, its potential for off-target effects and the disulfiram-ethanol reaction necessitate careful consideration in experimental design, particularly in translational research.[2][13]
The choice between DEAB and Disulfiram will ultimately depend on the specific research question, the experimental model, and the desired balance between potency, specificity, and toxicity. This guide provides the foundational data and protocols to make an informed decision for your in vivo studies on pan-ALDH inhibition.
References
- 1. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes [scholarworks.indianapolis.iu.edu]
- 5. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. N,N-diethylaminobenzaldehyde targets aldehyde dehydrogenase to eradicate human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High aldehyde dehydrogenase activity enhances stem cell features in breast cancer cells by activating hypoxia-inducible factor-2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disulfiram and erythrocyte aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. americanaddictioncenters.org [americanaddictioncenters.org]
- 15. jpmer.com [jpmer.com]
- 16. aacrjournals.org [aacrjournals.org]
Comparative Analysis of DEAB and its Bromo- and Nitro-Analogs as Aldehyde Dehydrogenase Inhibitors
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparative analysis of 4-(diethylamino)benzaldehyde (DEAB), a well-established aldehyde dehydrogenase (ALDH) inhibitor, and two of its structural analogs: 3-bromo-4-(dipropylamino)benzaldehyde and 4-(dipropylamino)-3-nitrobenzaldehyde. The objective of this document is to furnish researchers, scientists, and drug development professionals with a detailed side-by-side comparison of the inhibitory potency, physicochemical properties, and underlying mechanisms of action of these compounds. This information is intended to support the rational design and development of novel ALDH inhibitors with improved selectivity and therapeutic potential.
Introduction to ALDH Inhibition
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. Various ALDH isoforms are overexpressed in several types of cancer and are associated with cancer stem cell (CSC) maintenance, proliferation, and resistance to chemotherapy. Consequently, the inhibition of ALDH activity has emerged as a promising therapeutic strategy to target CSCs and overcome drug resistance. DEAB is a widely used pan-inhibitor of ALDH isoforms, but its lack of selectivity has prompted the exploration of structural analogs with potentially improved isoform specificity and efficacy.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of DEAB and its bromo- and nitro-analogs against key ALDH isoforms is summarized in the table below. The data highlights the differential selectivity of these compounds.
| Compound | Structure | ALDH1A1 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH3A1 IC50 (µM) |
| 4-(diethylamino)benzaldehyde (DEAB) | 4-(diethylamino)benzaldehyde structure | >200 | >200 | >200 |
| 3-bromo-4-(dipropylamino)benzaldehyde | 3-bromo-4-(dipropylamino)benzaldehyde structure | 7.08 | 0.63 | 8.00 |
| 4-(dipropylamino)-3-nitrobenzaldehyde | 4-(dipropylamino)-3-nitrobenzaldehyde structure | >200 | >200 | 1.61 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data is compiled from a study by Ibrahim, A., et al. (2022).[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of DEAB and its analogs is provided below. These properties are crucial for understanding the compounds' behavior in biological systems and for designing experiments.
| Property | 4-(diethylamino)benzaldehyde (DEAB) | 3-bromo-4-(dipropylamino)benzaldehyde | 4-(dipropylamino)-3-nitrobenzaldehyde |
| Molecular Formula | C11H15NO | C13H19BrNO | C13H18N2O3 |
| Molecular Weight | 177.24 g/mol [3] | 205.30 g/mol [4] | 250.29 g/mol [5] |
| Melting Point | 38-41 °C | Not available | 42 °C[1] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
| Appearance | Yellow solid | Yellow oil[1] | Dark yellow solid[1] |
Experimental Protocols
Synthesis of DEAB Analogs
Synthesis of 3-bromo-4-(dipropylamino)benzaldehyde: This analog can be synthesized via a nucleophilic aromatic substitution reaction between 3-bromo-4-fluorobenzaldehyde and dipropylamine. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for an extended period (e.g., 24 hours). The crude product can be purified by column chromatography.[1][2]
Synthesis of 4-(dipropylamino)-3-nitrobenzaldehyde: This analog is synthesized through a similar nucleophilic aromatic substitution reaction, where 4-fluoro-3-nitrobenzaldehyde is reacted with dipropylamine. This reaction can proceed at room temperature. The product is then purified using column chromatography.[1]
ALDH Activity Assay (Spectrophotometric)
This protocol outlines a general method for determining the inhibitory activity of compounds against ALDH isoforms by monitoring the production of NADH.
Materials:
-
Purified recombinant ALDH enzyme
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
NAD+ solution (e.g., 2.5 mM in assay buffer)
-
Aldehyde substrate solution (e.g., propionaldehyde or a specific substrate for the isoform of interest, concentration to be optimized)
-
Inhibitor compounds (DEAB and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, NAD+ solution, and the aldehyde substrate.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor compounds in the assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
A specific volume of the assay buffer.
-
A specific volume of the inhibitor dilution (or solvent control).
-
A specific volume of the ALDH enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the reagent mix containing the substrate to each well to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time using the spectrophotometer in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each inhibitor concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
ALDH enzymes, particularly ALDH1A isoforms, play a critical role in the biosynthesis of retinoic acid (RA) from retinaldehyde.[6][7] RA is a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis.[8][9][10] In the context of cancer stem cells, elevated ALDH activity contributes to the maintenance of a stem-like state and resistance to therapy, in part through the RA signaling pathway.
By inhibiting ALDH, compounds like DEAB and its analogs can disrupt the production of RA, leading to a reduction in RA-mediated signaling. This can induce differentiation of cancer stem cells, making them more susceptible to conventional cancer therapies.
Below are diagrams illustrating the experimental workflow for evaluating ALDH inhibitors and the ALDH-mediated retinoic acid signaling pathway.
References
- 1. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Linking ALDH1 and retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 1 from Aldehyde dehydrogenases and cancer stem cells. | Semantic Scholar [semanticscholar.org]
- 7. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of DEAB and NCT-501 for Aldehyde Dehydrogenase (ALDH) Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe or therapeutic lead is critical. This guide provides a comprehensive, data-driven comparison of two commonly used aldehyde dehydrogenase (ALDH) inhibitors: N,N-diethylaminobenzaldehyde (DEAB) and NCT-501. This document outlines their respective mechanisms of action, selectivity profiles, and functional consequences, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Executive Summary
DEAB is a well-established, broad-spectrum ALDH inhibitor, exhibiting activity against multiple ALDH isoforms. Its lack of specificity makes it a useful tool as a negative control in ALDH activity assays but limits its therapeutic potential due to potential off-target effects. In contrast, NCT-501 is a potent and highly selective inhibitor of ALDH1A1, a specific isoform implicated in cancer stem cell biology and therapeutic resistance. This high selectivity makes NCT-501 a valuable tool for investigating the specific roles of ALDH1A1 and a more promising candidate for targeted therapeutic development.
Data Presentation: Quantitative Comparison of DEAB and NCT-501
The following table summarizes the key quantitative parameters for DEAB and NCT-501 based on available experimental data.
| Parameter | DEAB | NCT-501 | Reference(s) |
| Target(s) | Pan-ALDH inhibitor | Selective ALDH1A1 inhibitor | [1][2][3] |
| Mechanism of Action | Isoform-dependent: Competitive, Irreversible, and Slow Substrate | Reversible | [1][2] |
| IC50 vs. ALDH1A1 | 57 nM | 40 nM | [1][2][4] |
| IC50 vs. ALDH1A2 | 1.2 µM | > 57 µM | [2][4] |
| IC50 vs. ALDH1A3 | 3.0 µM | > 57 µM | [2][4] |
| IC50 vs. ALDH1B1 | 1.2 µM | > 57 µM | [2][4] |
| IC50 vs. ALDH2 | 0.16 µM | > 57 µM | [2][4] |
| IC50 vs. ALDH5A1 | 13 µM | Not Reported | [2] |
| Cellular Effects | Inhibition of cancer cell growth, reduction of tumor burden and metastasis.[2] | Reduces cancer stem cell sphere formation and migratory potential; cytotoxic to cisplatin-resistant cells; sensitizes cells to paclitaxel.[5] | [2][5] |
| In Vivo Efficacy | Reduces tumor burden.[2] | Inhibits tumor growth in xenograft models.[6] | [2][6] |
| Bioavailability | Not extensively reported for therapeutic use. | Limited oral bioavailability due to hepatic metabolism.[5] | [5] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by the inhibition of ALDH, particularly ALDH1A1, is the Retinoic Acid (RA) signaling pathway. ALDH1A1 is a critical enzyme in the synthesis of RA from retinal. RA then acts as a ligand for nuclear receptors (RAR and RXR), which regulate the transcription of a wide array of genes involved in cell differentiation, proliferation, and apoptosis.[4][7]
The experimental workflow for assessing ALDH inhibition typically involves cell-based assays to measure enzyme activity and downstream cellular effects.
Experimental Protocols
ALDEFLUOR™ Assay for ALDH Activity
This protocol is adapted from the manufacturer's instructions (STEMCELL Technologies) and is used to identify and quantify the population of cells with high ALDH activity.[1][8]
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies, Catalog #01700)
-
ALDEFLUOR™ Assay Buffer
-
Activated ALDEFLUOR™ Reagent (BODIPY™-aminoacetaldehyde, BAAA)
-
DEAB (N,N-diethylaminobenzaldehyde) Reagent
-
-
Cells of interest
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
DEAB Control: To a tube labeled "CONTROL," add 5 µL of DEAB reagent. This will serve as the negative control to establish the baseline fluorescence.
-
Test Sample: To a tube labeled "TEST," add the cell suspension.
-
Substrate Addition: Add 5 µL of the activated ALDEFLUOR™ reagent to the "TEST" tube and immediately mix.
-
Incubation: Immediately transfer half of the cell suspension from the "TEST" tube to the "CONTROL" tube containing DEAB. Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Cell Pelleting: Centrifuge the cells at 250 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of ALDEFLUOR™ Assay Buffer.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The ALDH-positive population will exhibit a shift in fluorescence in the "TEST" sample compared to the "CONTROL" sample.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Cells of interest and culture medium
-
DEAB or NCT-501
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of DEAB or NCT-501 and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Conclusion and Recommendations
The choice between DEAB and NCT-501 is highly dependent on the experimental objective.
-
DEAB is a suitable tool for inducing broad ALDH inhibition and is the standard negative control for the ALDEFLUOR™ assay to establish baseline fluorescence. However, its lack of isoform selectivity makes it unsuitable for studies aiming to dissect the specific roles of ALDH1A1.
-
NCT-501 is the preferred inhibitor for specifically investigating the function of ALDH1A1. Its high potency and selectivity make it an excellent pharmacological tool for validating ALDH1A1 as a therapeutic target in various disease models, particularly in the context of cancer stem cells.
For researchers in drug development, NCT-501 and its analogs represent a more promising starting point for the development of targeted therapies against ALDH1A1-overexpressing cancers. Future studies should focus on improving the oral bioavailability of NCT-501-based compounds to enhance their therapeutic potential.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting aldehyde dehydrogenase for prostate cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generating retinoic acid gradients by local degradation during craniofacial development: one cell’s cue is another cell’s poison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of aldehyde dehydrogenase and retinoid signaling induces the expansion of human hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
DEAB: A Dual-Faceted Inhibitor of Aldehyde Dehydrogenase
A Comprehensive Guide to the Reversible and Irreversible Inhibition of ALDH by DEAB
For researchers and drug development professionals investigating aldehyde dehydrogenase (ALDH) and its role in various physiological and pathological processes, understanding the nuances of its inhibitors is paramount. N,N-diethylaminobenzaldehyde (DEAB) is a widely used ALDH inhibitor, particularly in the context of cancer stem cell research as a negative control in the Aldefluor assay.[1][2] However, the classification of DEAB as simply a "reversible" or "irreversible" inhibitor is an oversimplification. The nature of its inhibitory action is highly dependent on the specific ALDH isozyme, exhibiting a fascinating duality that warrants a closer examination.
This guide provides a detailed comparison of DEAB's inhibitory mechanisms against various ALDH isozymes, supported by experimental data and protocols. It aims to clarify the complexities of DEAB's interactions and provide a valuable resource for researchers designing experiments and interpreting results related to ALDH inhibition.
Reversible vs. Irreversible Inhibition: The Case of DEAB
Contrary to the long-held belief that DEAB is solely a reversible inhibitor, recent studies have revealed a more intricate mechanism of action.[3][4] DEAB can act as both a reversible, competitive inhibitor and a covalent, irreversible inactivator, depending on the target ALDH isozyme.[1][3][5]
-
Irreversible Inhibition: DEAB has been demonstrated to be an irreversible inhibitor of ALDH1A2, ALDH2, and ALDH7A1.[1][2][3][4] The mechanism of this irreversible inactivation involves the formation of a stable, covalent bond with a cysteine residue in the enzyme's active site.[3][4] For ALDH1A2 and ALDH2, this is believed to occur through the formation of a quinoid-like resonance state following hydride transfer.[1][2] This covalent modification permanently inactivates the enzyme.
-
Reversible Inhibition: For other ALDH isozymes, including ALDH1A1, ALDH1A3, ALDH1B1, and ALDH5A1, DEAB acts as a competitive inhibitor.[1][5] In this mode of inhibition, DEAB binds non-covalently to the active site, competing with the aldehyde substrate. This interaction is reversible, meaning the inhibitor can dissociate from the enzyme, and enzyme activity can be restored upon removal of the inhibitor. It is noteworthy that while DEAB is a potent inhibitor of ALDH1A1, it is also a very slow substrate for this isozyme.[1][2]
Comparative Analysis of DEAB and Other ALDH Inhibitors
The following table summarizes the inhibitory activity of DEAB against various ALDH isozymes and provides a comparison with other known ALDH inhibitors.
| Inhibitor | Target ALDH Isozyme | IC50 Value | Mode of Inhibition | Reference |
| DEAB | ALDH1A1 | 57 nM | Competitive, Reversible | [1] |
| ALDH1A2 | 1.2 µM | Irreversible | [1][5] | |
| ALDH1A3 | 3 µM | Competitive, Reversible | [5] | |
| ALDH1B1 | 1.2 µM | Competitive, Reversible | [5] | |
| ALDH2 | 0.16 µM | Irreversible | [1][5] | |
| ALDH5A1 | 13 µM | Competitive, Reversible | [5] | |
| ALDH7A1 | - | Covalent, Irreversible | [3][4] | |
| Disulfiram | ALDH2 | - | Irreversible | [6] |
| WIN 18,446 | ALDH1A2 | - | Irreversible (covalent adduct) | [6] |
Experimental Protocols
Determining IC50 Values for ALDH Inhibition
Objective: To determine the concentration of an inhibitor required to reduce the activity of an ALDH isozyme by 50%.
Materials:
-
Purified recombinant ALDH enzyme
-
Substrate (e.g., acetaldehyde, propionaldehyde)[1]
-
Cofactor (NAD⁺ or NADP⁺)[1]
-
Buffer solution (e.g., sodium pyrophosphate buffer, pH 8.0)
-
Inhibitor stock solution (e.g., DEAB dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH production)
Procedure:
-
Prepare a series of dilutions of the inhibitor in the buffer solution.
-
In each well of the microplate, add the buffer, NAD(P)⁺, and the ALDH enzyme.
-
Add the various concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NAD(P)H.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Assessing the Reversibility of Inhibition
Objective: To determine whether an inhibitor binds to the enzyme reversibly or irreversibly.
Method 1: Dialysis
-
Incubate the ALDH enzyme with a concentration of the inhibitor sufficient to cause significant inhibition (e.g., 10x IC50).
-
As a control, incubate the enzyme with the buffer alone.
-
After incubation, subject both the inhibitor-treated enzyme and the control to extensive dialysis against a large volume of buffer to remove any unbound inhibitor.
-
Following dialysis, measure the enzymatic activity of both samples.
-
If the activity of the inhibitor-treated enzyme is restored to the level of the control, the inhibition is reversible. If the activity remains significantly lower, the inhibition is irreversible.
Method 2: Gel Filtration
-
Incubate the ALDH enzyme with an excess of the inhibitor and NAD⁺.[3]
-
A control sample of the enzyme is treated similarly but without the inhibitor.[3]
-
Separate the enzyme from the unbound inhibitor using a gel filtration column.[3]
-
Measure the ALDH activity of the enzyme fractions collected from the column.[3]
-
A significant loss of activity in the DEAB-treated sample compared to the control indicates irreversible inactivation.[3]
Visualizing ALDH Pathways and Experimental Workflows
Caption: Mechanisms of reversible and irreversible ALDH inhibition by DEAB.
Caption: Workflow for determining the IC50 of DEAB for ALDH inhibition.
Conclusion
The interaction of DEAB with ALDH is a compelling example of isozyme-specific inhibitor action. While it serves as a valuable tool for studying ALDH activity, particularly as a competitive inhibitor for ALDH1A1, researchers must be cognizant of its irreversible, covalent inhibition of other key isozymes like ALDH1A2 and ALDH2. This dual nature underscores the importance of selecting appropriate experimental models and carefully interpreting data. The provided protocols and comparative data offer a framework for the rigorous evaluation of DEAB and other ALDH inhibitors, facilitating more precise and impactful research in fields ranging from cancer biology to toxicology and beyond.
References
- 1. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diethylaminobenzaldehyde is a covalent, irreversible inactivator of ALDH7A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Diethylamino)-2-methylbenzaldehyde: A Step-by-Step Guide
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-(Diethylamino)-2-methylbenzaldehyde, ensuring compliance with safety protocols and environmental regulations.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as toxic in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory:
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, as the substance is toxic upon dermal absorption.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles | To protect against splashes and dust particles that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To minimize skin exposure.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust which can cause respiratory tract irritation.[1][3] |
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
A. Small Spills (Dry):
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area.
-
Containment: Prevent the spread of the dust.
-
Cleanup: Carefully sweep or scoop up the spilled solid. Use dry clean-up procedures and avoid generating dust.[3][4]
-
Collection: Place the collected material into a suitable, clearly labeled, and sealed container for waste disposal.[3][4]
-
Decontamination: Wash the spill area thoroughly with soap and water.[3]
B. Large Spills:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
-
Secure the Area: Restrict access to the spill location.
-
Ventilate: If it can be done without risk, ensure the area is well-ventilated.
III. Disposal Procedure
Proper disposal of this compound is critical to protect the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Workflow:
Disposal Guidelines:
-
Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated hazardous waste container. The container must be compatible with the chemical, such as a polyethylene or polypropylene container.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1] Ensure it is stored away from incompatible materials such as strong oxidizing agents and bases.[2]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company. Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1] Recycling options may be available and should be explored by consulting the manufacturer or a waste management authority.[4]
IV. Decontamination of Empty Containers
Empty containers may retain chemical residue and should be handled as hazardous waste. Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. After decontamination, the container can be disposed of according to institutional guidelines. Never cut, drill, grind, or weld on or near the container as residual dust may pose an explosion hazard.[3][4]
References
Essential Safety and Operational Guide for 4-(Diethylamino)-2-methylbenzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Diethylamino)-2-methylbenzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] Key hazards include:
-
Acute Dermal Toxicity: Toxic in contact with skin.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
The substance is a combustible solid that can form explosive dust mixtures with air.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation of dust or vapors.[1][4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[6] | Prevents skin contact and dermal toxicity.[1][4][6] Latex gloves are not recommended as they offer poor protection against many organic chemicals.[6] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4][6][7] | Protects against splashes and dust that can cause serious eye irritation.[1][4] A face shield is recommended when there is a significant risk of splashing.[7] |
| Skin and Body Protection | Lab coat, protective clothing, and, if necessary, an apron or full-body suit.[1][4] | Minimizes skin exposure.[1][4] Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4][8] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[4] | Prevents inhalation of dust or vapors that can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound.
Experimental Protocol:
-
Preparation:
-
Handling:
-
Handle the chemical exclusively within a well-ventilated fume hood.[1][5]
-
When weighing or transferring, use techniques that minimize dust generation, such as careful scooping and avoiding dropping the material.[4][10]
-
Avoid contact with incompatible materials such as strong oxidizing agents and bases.[4]
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Store the chemical in a cool, dry, and well-ventilated place, away from incompatible substances.[1][4] The storage area should be locked.[1][4]
-
Remove PPE carefully to avoid self-contamination.
-
Wash hands with soap and water immediately after handling the chemical.[4][10]
-
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and seek medical attention.[1][4] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4] |
| Inhalation | Move the person to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[8] |
| Spill | Evacuate the area.[1] Avoid breathing dust.[1] Wear appropriate PPE, including respiratory protection.[8] Collect the spilled material using dry cleanup procedures and place it in a suitable, labeled container for disposal.[2][10] Prevent the spill from entering drains or waterways.[4][8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams.[11]
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.[10][11]
-
Disposal: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[1][4][11] This should be done through an approved waste disposal facility.[1][4] Do not dispose of it in the sanitary sewer system.[4]
References
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. homework.study.com [homework.study.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
- 10. bio.vu.nl [bio.vu.nl]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
